ortho-Topolin riboside-d4
Description
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Properties
Molecular Formula |
C17H19N5O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2,8-dideuterio-6-[[dideuterio-(2-hydroxyphenyl)methyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-3-1-2-4-10(9)24/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1/i5D2,7D,8D |
InChI Key |
URVCVGNFSZHAOA-YHPRLTDGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to ortho-Topolin Riboside-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Topolin riboside-d4 is the deuterium-labeled form of ortho-Topolin riboside (oTR), a naturally occurring aromatic cytokinin. While ortho-topolin riboside itself is a plant hormone involved in growth and development, its deuterated analog serves as a critical tool in bioanalytical studies. This technical guide provides a comprehensive overview of this compound, its applications as an internal standard in mass spectrometry-based quantification, and the significant anticancer activities of its non-labeled counterpart, ortho-Topolin riboside. This document details experimental protocols for its use, summarizes key quantitative data on the biological effects of oTR, and visualizes the cellular pathways it modulates.
Introduction to this compound
This compound is a stable isotope-labeled version of ortho-Topolin riboside. The incorporation of four deuterium (B1214612) atoms into the molecule results in a higher molecular weight than the natural compound, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS). In such applications, a known amount of the deuterated standard is added to a biological sample. The ratio of the endogenous (non-labeled) analyte to the deuterated standard is then measured by MS, allowing for precise and accurate quantification that corrects for sample loss during preparation and variations in instrument response.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₅D₄N₅O₅ |
| Molecular Weight | 377.39 g/mol |
| CAS Number | 74511-48-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Application as an Internal Standard in Mass Spectrometry
Due to its chemical similarity to endogenous ortho-Topolin riboside and its distinct mass, this compound is an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. These techniques are widely used for the quantitative analysis of cytokinins in various biological matrices, including plant tissues and cell cultures.
Experimental Protocol: Quantification of Cytokinins by LC-MS/MS
This protocol provides a general framework for the quantification of cytokinins, including ortho-Topolin riboside, using a deuterated internal standard like this compound.
2.1.1. Sample Preparation and Extraction
-
Homogenization: Freeze plant tissue or cell pellets in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: To approximately 50-100 mg of homogenized tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 1-10 ng) to the extraction mixture.
-
Extraction: Shake or vortex the mixture vigorously and incubate at -20°C for at least 1 hour.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.
2.1.2. Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the extraction solvent.
-
Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove interfering compounds.
-
Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
2.1.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ortho-Topolin riboside: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.
-
This compound: Monitor the transition from the deuterated protonated molecule [M+D]⁺ or [M+H]⁺ to its corresponding product ion.
-
-
Experimental Workflow
Anticancer Activity of ortho-Topolin Riboside
Recent research has highlighted the potential of the non-deuterated ortho-Topolin riboside (oTR) as an anticancer agent, particularly against non-small cell lung cancer (NSCLC).[1][2] Studies have shown that oTR exhibits significant cytotoxicity against various cancer cell lines.[1]
Cytotoxicity Data
While one study reported that ortho-Topolin riboside showed the highest cytotoxicity among eleven tested plant hormones and their derivatives against NSCLC cell lines, specific IC50 values were not provided in the abstract.[1] Further investigation into the full-text of such studies is required to obtain this quantitative data.
Effects on Cellular Metabolism
ortho-Topolin riboside has been shown to significantly alter the metabolic profile of cancer cells.[1][2] It reduces amino acid and pyrimidine (B1678525) synthesis, key processes for cell growth and proliferation.[1] Furthermore, oTR impairs cellular energy production by decreasing both glycolysis and mitochondrial respiration.[1][2]
3.2.1. Impact on Glycolysis and Mitochondrial Respiration
Quantitative data on the specific effects of oTR on the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, are still emerging. However, qualitative reports indicate a significant reduction in both processes in NSCLC cells treated with oTR.[1]
| Metabolic Parameter | Effect of ortho-Topolin Riboside |
| Glycolysis (ECAR) | Decreased |
| Mitochondrial Respiration (OCR) | Decreased |
| Amino Acid Synthesis | Reduced |
| Pyrimidine Synthesis | Reduced |
Modulation of Signaling Pathways
The anticancer effects of ortho-Topolin riboside are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
3.3.1. p-ERK and p-AKT Signaling
Treatment with oTR leads to a reduction in the phosphorylation of ERK (extracellular signal-regulated kinase) and AKT (protein kinase B).[1] Both p-ERK and p-AKT are crucial components of pathways that promote cell survival and proliferation. Their inhibition by oTR contributes to its antiproliferative effects.
3.3.2. Apoptosis Induction
ortho-Topolin riboside induces apoptosis, or programmed cell death, in cancer cells. This is evidenced by an increase in the levels of cleaved Caspase-3, a key executioner caspase in the apoptotic cascade.[1]
Role in Plant Biology: Cytokinin Signaling
As a cytokinin, ortho-Topolin riboside plays a role in the complex signaling networks that govern plant growth and development. The canonical cytokinin signaling pathway is a multi-step phosphorelay system.
-
Signal Perception: Cytokinins bind to histidine kinase receptors located in the endoplasmic reticulum membrane.
-
Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate (B84403) group from the receptor to a histidine phosphotransfer protein (HPT).
-
Nuclear Translocation: The phosphorylated HPT moves into the nucleus.
-
Response Regulation: In the nucleus, the HPT phosphorylates a response regulator (RR), which can then act as a transcription factor to regulate the expression of cytokinin-responsive genes.
Conclusion
This compound is an indispensable tool for the accurate quantification of its endogenous counterpart in biological systems. The use of such stable isotope-labeled internal standards is fundamental to robust and reliable bioanalytical methods. Furthermore, the significant anticancer properties of unlabeled ortho-Topolin riboside, including its ability to disrupt cancer cell metabolism and key signaling pathways, highlight it as a promising candidate for further investigation in the development of novel cancer therapeutics. This guide provides a foundational resource for researchers and professionals working with this compound and its applications in both analytical chemistry and cancer biology.
References
ortho-Topolin riboside-d4 chemical properties
An In-depth Technical Guide to the Core Chemical Properties and Applications of ortho-Topolin Riboside-d4
Introduction
ortho-Topolin riboside (oTR) is an aromatic cytokinin, a class of plant hormones that play a pivotal role in regulating plant growth and development, including processes like cell division and differentiation.[1][2] Beyond its role in botany, oTR has garnered significant interest from researchers in drug development for its potential anticancer activities.[2][3][4] Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia and non-small cell lung cancer (NSCLC).[2][3] this compound is the deuterium-labeled analog of oTR. The inclusion of four deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis using mass spectrometry.[5] This guide provides a comprehensive overview of the chemical properties, relevant biological pathways, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Deuterium-labeled compounds are critical tools in analytical chemistry, particularly in pharmacokinetic studies, as they exhibit nearly identical chemical properties to their non-labeled counterparts but are easily distinguishable by mass.[5] This allows for precise quantification in complex biological matrices.
Table 1: Core Chemical Properties of ortho-Topolin Riboside and its Deuterated Analog
| Property | ortho-Topolin Riboside | This compound |
| Synonyms | 6-(2-Hydroxybenzylamino)-9-ß-D-ribofuranosylpurine, N6-(o-Hydroxybenzyl)adenosine, Cytokinin R | Deuterium-labeled ortho-Topolin Riboside |
| Molecular Formula | C₁₇H₁₉N₅O₅[6][7] | C₁₇H₁₅D₄N₅O₅[5] |
| Molecular Weight | 373.36 g/mol [6] | 377.39 g/mol [5] |
| Exact Mass | 373.1386 g/mol [8] | 377.1638 g/mol (Calculated) |
| CAS Number | 50868-58-1[7] | 74511-48-1[5] |
| Appearance | Neat (Solid)[6] | Not specified, typically a solid |
| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O[6] | Not explicitly available, structure is deuterated |
| InChI Key | URVCVGNFSZHAOA-LRCAOYNASA-N[6] | Not explicitly available |
Biological Context: The Cytokinin Signaling Pathway
ortho-Topolin riboside, as a cytokinin, exerts its biological effects through the cytokinin signaling pathway, a mechanism analogous to two-component signaling systems found in bacteria.[9][10] The signal is initiated by the binding of cytokinin to a histidine kinase (AHK) receptor in the cell membrane (or endoplasmic reticulum membrane).[10][11] This binding triggers a cascade of phosphorylation events known as a phosphorelay. The phosphate (B84403) group is transferred from the receptor to a histidine phosphotransfer protein (AHP), which then moves into the nucleus.[11] Inside the nucleus, the AHP phosphorylates a response regulator (ARR), which in turn modulates the transcription of target genes.[9][11]
There are two main types of response regulators: Type-B ARRs act as transcriptional activators, promoting the expression of cytokinin-responsive genes, including Type-A ARRs.[1][12] Type-A ARRs, in turn, function as negative regulators of the pathway, creating a feedback loop to control the cytokinin response.[1][11]
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the accurate quantification of oTR in biological samples by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Detailed Methodology: Quantification of oTR in Mouse Plasma
The following protocol is based on the validated bioanalytical method described by Kang et al. (2021).[13]
-
Sample Preparation:
-
To 50 µL of mouse plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (in this case, a related compound, kinetin (B1673648) riboside, was used, but oTR-d4 is an ideal substitute).[13]
-
Vortex the mixture for 5 minutes to precipitate proteins.[13]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system capable of binary gradients.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A mixture of water and acetonitrile (3:7 v/v) containing 0.1% formic acid.[13]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ortho-Topolin Riboside: The protonated precursor ion [M+H]⁺ is m/z 374.06, which fragments to a major product ion of m/z 241.99.[13]
-
This compound (Predicted): The precursor ion [M+H]⁺ would be m/z 378.1, with the major fragment ion remaining at m/z 241.99 or shifting depending on the location of the deuterium labels. The exact transition would need to be determined empirically.
-
-
Table 2: Example HPLC-MS/MS Parameters for oTR Quantification
| Parameter | Setting |
| Instrument | HPLC-Triple Quadrupole Mass Spectrometer |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water (70/30, v/v) with 0.1% Formic Acid[13] |
| Ionization | ESI+ |
| MRM Transition (oTR) | Q1: 374.06 m/z -> Q3: 241.99 m/z[13] |
| MRM Transition (oTR-d4) | Q1: ~378.1 m/z -> Q3: (To be determined) |
Experimental Workflow Visualization
The use of a stable isotope-labeled internal standard like oTR-d4 is a cornerstone of modern bioanalytical workflows, ensuring high precision and accuracy by correcting for sample loss during preparation and for variations in instrument response.
Conclusion
This compound is an indispensable tool for researchers investigating the pharmacokinetics, metabolism, and biological roles of its non-labeled analog, oTR. Its stable isotopic label ensures the highest level of accuracy in quantitative studies. A thorough understanding of its chemical properties, the biological pathways it influences, and the analytical methods for its use are crucial for advancing research in both plant science and potential therapeutic applications in oncology.
References
- 1. Cytokinin Signaling [kieber.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ortho-Topolin Riboside | CymitQuimica [cymitquimica.com]
- 7. Ortho-topolin riboside | C17H19N5O5 | CID 170931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ortho-Topolin Riboside | CAS 50868-58-1 | LGC Standards [lgcstandards.com]
- 9. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 10. journals.biologists.com [journals.biologists.com]
- 11. youtube.com [youtube.com]
- 12. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
- 13. Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ortho-Topolin Riboside-d4: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ortho-Topolin riboside-d4, a deuterated analog of the naturally occurring cytokinin, ortho-Topolin riboside. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the core chemical structure, properties, and a detailed plausible synthesis route for the deuterated variant. Furthermore, this guide delves into the significant biological activities of ortho-Topolin riboside, with a particular focus on its promising anticancer properties and the associated signaling pathways. Detailed experimental protocols for the analysis of this compound and the assessment of its biological effects are also provided to facilitate further research and development.
Introduction
Ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation.[1] In recent years, oTR has garnered significant attention from the scientific community for its potent cytotoxic activities against various cancer cell lines.[1] Its deuterated analog, this compound (oTR-d4), serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in pharmacokinetic and pharmacodynamic investigations. This guide aims to consolidate the current knowledge on oTR and its deuterated form to support ongoing and future research endeavors.
Chemical Structure and Properties
Ortho-Topolin riboside is chemically known as 6-(2-Hydroxybenzylamino)-9-β-D-ribofuranosylpurine. The "-d4" designation in this compound indicates the replacement of four hydrogen atoms with deuterium (B1214612) atoms, typically on the benzyl (B1604629) ring, to increase its molecular weight for mass spectrometric differentiation from the endogenous, non-deuterated form.
Physicochemical Properties
A summary of the key physicochemical properties of both ortho-Topolin riboside and its deuterated analog is presented in Table 1.
| Property | ortho-Topolin Riboside | This compound | Reference(s) |
| Molecular Formula | C₁₇H₁₉N₅O₅ | C₁₇H₁₅D₄N₅O₅ | [2] |
| Molecular Weight | 373.36 g/mol | 377.39 g/mol | [2] |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | N/A | [3] |
| SMILES | OCc1oc(n2cnc3c(NCc4ccccc4O)ncnc32)c(O)c1O | N/A | [3] |
| InChI | InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-3-1-2-4-10(9)24/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | N/A | [3] |
| CAS Number | 50868-58-1 | 74511-48-1 | [2] |
Synthesis of this compound
Plausible Synthetic Workflow
A potential synthetic pathway for this compound is outlined below. This method involves the condensation of a deuterated benzylamine (B48309) with a protected purine (B94841) riboside.
References
A Technical Guide to the Proposed Synthesis of ortho-Topolin Riboside-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
ortho-Topolin riboside (oTR), also known as 6-(2-Hydroxybenzylamino)-9-β-D-ribofuranosylpurine, is a naturally occurring aromatic cytokinin found in plants like poplar.[1] Like other cytokinins, it plays a crucial role in regulating plant growth and development.[2] Beyond its role in plant physiology, oTR has garnered significant interest for its potential pharmacological activities, including anticancer properties.[3][4][5]
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612), is a cornerstone of modern drug discovery and development. Deuterated molecules serve as invaluable tools for:
-
Metabolic Profiling: Tracing the metabolic fate of a compound in biological systems.
-
Pharmacokinetic Studies: Accurately quantifying drug absorption, distribution, metabolism, and excretion (ADME).
-
Quantitative Analysis: Serving as internal standards in mass spectrometry-based assays to improve accuracy and precision.[6][7]
This guide provides a comprehensive overview of a proposed chemical synthesis for ortho-Topolin riboside-d4 (C17H15D4N5O5), a molecule with four deuterium atoms incorporated into its structure.[8]
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-stage process:
-
Synthesis of Deuterated ortho-hydroxybenzylamine-d4: The key deuterated intermediate is synthesized first.
-
Coupling Reaction: The deuterated amine is then coupled with 6-chloropurine (B14466) riboside to form the final product.
The overall proposed synthetic workflow is depicted below.
Stage 1: Synthesis of Deuterated ortho-hydroxybenzylamine
The synthesis of N6-substituted adenosine (B11128) analogs typically involves the reaction of 6-chloropurine riboside with an appropriate amine.[9][10] Therefore, the first stage of this proposed synthesis is the preparation of deuterated ortho-hydroxybenzylamine. A common method for introducing deuterium into a benzylamine (B48309) is through catalytic reductive amination of the corresponding aldehyde with a deuterium source.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve salicylaldehyde (2-hydroxybenzaldehyde) in an appropriate deuterated solvent such as methanol-d4.
-
Catalyst Addition: Add a suitable hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).
-
Deuteration: Pressurize the vessel with deuterium gas (D2) to a suitable pressure (e.g., 50 psi).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, carefully vent the deuterium gas. Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude deuterated ortho-hydroxybenzylamine.
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.
Stage 2: Synthesis of this compound
The second stage involves the coupling of the deuterated amine with 6-chloropurine riboside via a nucleophilic aromatic substitution reaction.[10]
Experimental Protocol:
-
Reaction Setup: Dissolve 6-chloropurine riboside and the synthesized deuterated ortho-hydroxybenzylamine in absolute ethanol.
-
Base Addition: Add a suitable base, such as triethylamine, to the reaction mixture to act as an acid scavenger.
-
Reaction Conditions: Reflux the reaction mixture for several hours (e.g., 6-12 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.[10]
Quantitative Data
While specific quantitative data for the synthesis of this compound is not available, the following table summarizes typical yields for analogous N6-substituted adenosine analog syntheses reported in the literature.
| Reaction Stage | Starting Materials | Product | Reported Yield | Reference |
| Coupling | 6-chloropurine riboside, various amines | N6-substituted adenosines | Virtually quantitative | [10] |
| Coupling | 6-chloropurine riboside, respective amine | N6-alkyladenosine derivatives | Not specified, purified by crystallization | [9] |
Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight (377.39 g/mol for the d4 analog) and determine the isotopic enrichment.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to confirm the structure and assess the degree of deuteration by observing the disappearance or reduction of specific proton signals.
-
¹³C NMR to confirm the carbon skeleton.
-
²H NMR to directly observe the deuterium atoms and confirm their positions.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Logical Relationships in the Synthesis
The synthesis of this compound is a sequential process where the successful completion of each step is critical for the next. The logical flow of the synthesis is illustrated in the diagram below.
Conclusion
This technical guide presents a detailed, albeit proposed, synthetic route for this compound. The pathway is based on well-established chemical reactions for the synthesis of N6-substituted adenosine analogs and common deuterium labeling techniques. While this guide provides a strong theoretical framework, researchers should optimize the reaction conditions and purification procedures for each step to achieve the desired yield and purity. The successful synthesis of this compound will provide a valuable tool for advancing research into the metabolism, pharmacokinetics, and biological activity of this important class of molecules.
References
- 1. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ortho-Topolin Riboside | CymitQuimica [cymitquimica.com]
- 3. Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. hwb.gov.in [hwb.gov.in]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ortho-Topolin Riboside-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ortho-Topolin riboside-d4, a deuterated analog of the naturally occurring cytokinin, ortho-Topolin riboside. It covers its fundamental properties, synthesis, biological roles, and detailed experimental protocols for its analysis.
Core Concepts: Molecular Profile
ortho-Topolin riboside is an aromatic cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation. The deuterated form, this compound, serves as an invaluable internal standard for precise quantification in metabolic studies and pharmacokinetic analyses.
| Property | ortho-Topolin Riboside | This compound |
| Molecular Formula | C₁₇H₁₉N₅O₅ | C₁₇H₁₅D₄N₅O₅ |
| Molecular Weight | 373.36 g/mol [1][2] | 377.39 g/mol [3] |
| Synonyms | 6-(2-Hydroxybenzylamino)-9-β-D-ribofuranosylpurine, o-Topolin riboside, N⁶-(o-Hydroxybenzyl)adenosine | - |
| CAS Number | 50868-58-1 | 74511-48-1 |
Synthesis and Production
The synthesis of ortho-Topolin riboside generally involves the condensation of 6-chloropurine (B14466) riboside with o-hydroxybenzylamine.
For its deuterated counterpart, a common strategy for synthesizing deuterated cytokinin ribosides involves the condensation of a deuterated amine with the appropriate purine (B94841) derivative. In the case of this compound, this would involve the reaction of 6-chloro-9-β-D-ribofuranosylpurine with a deuterated o-hydroxybenzylamine. The deuterium (B1214612) atoms are typically introduced into the benzyl (B1604629) ring of the amine precursor through methods such as catalytic deuterium exchange.
Biological Significance and Applications
While initially identified as a plant growth regulator, ortho-Topolin riboside and its analogs have garnered significant interest for their potential therapeutic applications in human health, particularly in oncology.
Anti-Cancer Activity
Recent multi-omics studies have highlighted the anti-proliferative effects of ortho-Topolin riboside in various cancer cell lines, including radio-resistant triple-negative breast cancer and non-small cell lung cancer.[1][4] Its mechanism of action involves the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Plant Biology
As a cytokinin, ortho-Topolin riboside is involved in regulating numerous aspects of plant growth and development. It can influence processes such as cell division, shoot formation, and leaf senescence. Its application in plant tissue culture can promote regeneration and micropropagation.
Key Signaling Pathways
The biological effects of ortho-Topolin riboside are mediated through its interaction with complex signaling networks. In the context of cancer, it has been shown to impact the following pathways:
-
MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and survival.
-
HIF-1 Signaling Pathway: A key regulator of cellular response to hypoxia, often implicated in tumor progression.
-
FoxO Signaling Pathway: Plays a role in stress resistance, metabolism, and apoptosis.
-
STAT3 Signaling Pathway: A critical mediator of cytokine signaling involved in cell growth and survival.
In plants, cytokinin signaling is initiated by the binding of the hormone to histidine kinase receptors in the endoplasmic reticulum membrane. This triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, altering the expression of cytokinin-responsive genes.[1]
Experimental Protocols
The quantification of ortho-Topolin riboside and its deuterated analog is typically achieved through liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol for the analysis of cytokinins in biological samples.
Sample Preparation
-
Homogenization: Biological samples (e.g., plant tissue, cell lysates) are flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered sample is extracted with a cold solvent mixture, commonly methanol:water:formic acid (15:4:1, v/v/v). A known amount of this compound is added as an internal standard at the beginning of the extraction to account for sample loss during preparation.
-
Purification: The crude extract is centrifuged, and the supernatant is collected. The extract is then purified and concentrated using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge to remove interfering substances.
-
Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) is commonly used for separation.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: The concentrations of ortho-Topolin riboside and this compound are determined by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. A calibration curve is generated using known concentrations of the non-deuterated standard to quantify the endogenous levels of the analyte in the original sample.
References
ortho-Topolin Riboside-d4: A Technical Guide for Researchers
Introduction
ortho-Topolin riboside-d4 is a deuterated form of ortho-topolin riboside, a naturally occurring aromatic cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation. Due to its isotopic labeling, this compound serves as an invaluable tool in mass spectrometry-based quantitative studies, acting as an internal standard for the accurate determination of its non-labeled counterpart in various biological matrices. This technical guide provides an in-depth overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound and its unlabeled analog are summarized below. These values are essential for the preparation of standards, experimental design, and data analysis.
| Property | This compound | ortho-Topolin riboside |
| CAS Number | 74511-48-1[1][2] | 50868-58-1[3] |
| Molecular Formula | C₁₇H₁₅D₄N₅O₅ | C₁₇H₁₉N₅O₅[3][4] |
| Molecular Weight | 377.39[1][2] | 373.36[3][4] |
| Purity | >95% (Typically confirmed by HPLC) | >95% (Typically confirmed by HPLC)[3] |
| Appearance | White to off-white solid | White to off-white solid |
| Storage | -20°C[5][6] | -20°C[5][6] |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
Note: Specific purity and isotopic enrichment should be confirmed with the Certificate of Analysis provided by the supplier.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of ortho-topolin riboside. The unlabeled compound, ortho-topolin riboside, has demonstrated significant biological activity, particularly in cancer research.
Anticancer Research
Recent studies have highlighted the potential of ortho-topolin riboside as an anticancer agent. Research has shown its efficacy in non-small cell lung cancer (NSCLC) and radio-resistant breast cancer models.
-
Non-Small Cell Lung Cancer (NSCLC): ortho-Topolin riboside has been shown to induce cytotoxicity in NSCLC cell lines. Mechanistic studies indicate that its antiproliferative and apoptotic effects are mediated through the downregulation of p-ERK and p-AKT levels and the upregulation of cleaved Caspase-3.[7] Furthermore, it has been observed to reduce amino acid and pyrimidine (B1678525) synthesis in NSCLC cells and xenograft tumors.[7]
-
Radio-resistant Breast Cancer: In combination with protocatechualdehyde, ortho-topolin riboside has demonstrated synergistic effects in reducing the viability of radio-resistant breast cancer cells.[8] The combination impacts key metabolic and signaling pathways, including β-alanine metabolism and the HIF-1, FoxO, and MAPK signaling pathways.[8]
Plant Science
As a cytokinin, ortho-topolin riboside is utilized in plant biology to study its role in growth, development, and response to environmental stress. It has been investigated for its involvement in the response to nitrogen depletion, which can enhance biomass and biofuel productivity.
Experimental Protocols
Quantification of ortho-Topolin Riboside using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of ortho-topolin riboside in a biological matrix (e.g., plasma, cell lysate).
1. Materials:
-
ortho-Topolin riboside (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Microcentrifuge tubes
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
2. Standard Preparation:
-
Prepare stock solutions of ortho-topolin riboside and this compound (e.g., 1 mg/mL) in DMSO or methanol.
-
Prepare a series of working standard solutions of ortho-topolin riboside by serial dilution of the stock solution with a suitable solvent (e.g., 50% ACN in water).
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample, add 150 µL of ACN containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
ortho-Topolin riboside: m/z 374.1 -> 242.1
-
This compound: m/z 378.1 -> 246.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of ortho-topolin riboside in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. This compound 74511-48-1 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ortho-Topolin Riboside | CAS 50868-58-1 | LGC Standards [lgcstandards.com]
- 4. ortho-Topolin Riboside | CymitQuimica [cymitquimica.com]
- 5. o-Topolin riboside | 50868-58-1 | NT30288 | Biosynth [biosynth.com]
- 6. agrisera.com [agrisera.com]
- 7. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-omics profiling reveals ortho-topolin riboside and protocatechualdehyde combination exhibits anti-proliferative activity by modulating metabolic pathways in in vitro and in vivo radio-resistant MDA-MB-231 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of ortho-Topolin Riboside in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin, a class of plant hormones that play a crucial role in regulating plant growth and development.[1] Like other cytokinins, oTR is involved in processes such as cell division, shoot and root differentiation, and leaf senescence. This technical guide provides a comprehensive overview of the core functions of oTR in plants, including its metabolism, mechanism of action, and methods for its study. While research on meta-topolins is more abundant, this guide focuses on the available information for ortho-Topolin riboside and uses related compounds for comparative context where direct data is limited.
Metabolism of ortho-Topolin Riboside
The metabolism of topolins is complex and can involve hydroxylation at different positions of the benzyl (B1604629) ring, as well as conjugation to form glucosides. In some plant species, there is evidence of interconversion between the meta, para, and ortho isomers of topolins. The metabolic fate of exogenously applied topolins can vary significantly between plant species.[2][3]
Studies on meta-Topolin riboside (mTR) have shown that it can be metabolized into various forms, including ortho- and para-topolin derivatives.[2] The primary inactivation pathway for mTR is often N9-glucosylation, leading to the formation of metabolites like meta-topolin-9-glucoside (mT9G).[2][3] Additionally, O-glucosylation of the riboside or the topolin base can occur.[2] It is plausible that oTR undergoes similar metabolic conversions. For instance, studies have identified ortho-topolin-O-glucoside (oTOG) and low levels of ortho-topolin-9-glucoside (oT9G) in plants treated with mTR, suggesting that oTR can be glucosylated at either the hydroxyl group or the N9 position of the purine (B94841) ring.[1]
Mechanism of Action: The Cytokinin Signaling Pathway
ortho-Topolin riboside, as a cytokinin, is expected to exert its biological effects through the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system that is initiated by the binding of cytokinin to transmembrane histidine kinase receptors located primarily in the endoplasmic reticulum.[4][5][6]
The binding of a cytokinin to the CHASE domain of the receptor triggers a series of autophosphorylation and phosphotransfer events. The signal is relayed from the receptor to histidine-containing phosphotransfer proteins (AHPs), which then translocate to the nucleus. In the nucleus, AHPs phosphorylate transcription factors known as response regulators (ARRs). Type-B ARRs, when phosphorylated, activate the transcription of cytokinin-responsive genes, including Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.
Physiological Functions and Biological Activity
While extensive quantitative data for ortho-Topolin riboside is limited in the available literature, its activity can be inferred from studies on related topolin compounds and general cytokinin bioassays. Aromatic cytokinins, including topolins, are known to influence shoot proliferation, reduce undesirable effects like hyperhydricity in tissue culture, and affect rooting.[7] One study noted that ortho-topolin-9-glucoside exhibited comparatively low biological activity in three common bioassays.[8]
For a comparative perspective, the following tables summarize quantitative data for the effects of meta-Topolin (mT) and meta-Topolin riboside (mTR) from various studies. This data illustrates the typical dose-dependent effects of topolins on plant development and provides a framework for the expected activity of oTR.
Table 1: Effect of meta-Topolin (mT) and Benzyladenine (BA) on Shoot Proliferation in Daphne mezereum
| Cytokinin | Concentration (mg·L⁻¹) | Mean Number of Shoots per Explant |
| Control | 0 | 1.2 |
| mT | 1 | 4.5 |
| BA | 1 | 2.8 |
| Data adapted from a study on Daphne mezereum micropropagation. |
Table 2: Effect of meta-Topolin riboside (mTR) on Micropropagation of Pyrus communis 'OHF 333'
| mTR Concentration (µM) | Multiplication Coefficient | Mean Shoot Length (mm) | Rooting Percentage (%) |
| 0 | 1.0 | 15.2 | - |
| 3 | 2.5 | 20.1 | 65 |
| 6 | 3.1 | 25.4 | 68 |
| 9 | 2.8 | 22.3 | 70 |
| 12 | 2.6 | 24.8 | 66 |
| Data summarized from studies on Pyrus communis micropropagation.[4][9] |
Table 3: Comparative Effect of Different Cytokinins on Shoot Proliferation in 'Williams' Banana
| Cytokinin | Concentration (µM) | Mean Number of Shoots per Explant |
| Control | 0 | 1.0 |
| BA | 10 | 3.5 |
| mT | 30 | 7.3 |
| mTR | 20 | 5.8 |
| Data from a comparative study on banana micropropagation. |
Experimental Protocols
Amaranthus caudatus Betacyanin Bioassay for Cytokinin Activity
This bioassay is a rapid and sensitive method to quantify cytokinin activity based on the induction of betacyanin synthesis in the cotyledons of Amaranthus caudatus.
Materials:
-
Amaranthus caudatus seeds
-
Petri dishes (9 cm)
-
Filter paper (Whatman No. 1)
-
Test solutions of oTR and other cytokinins at various concentrations
-
Control solution (e.g., distilled water or buffer)
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Seed Germination: Germinate Amaranthus caudatus seeds on moist filter paper in Petri dishes in complete darkness at 25°C for 72 hours.
-
Explant Preparation: Under a dim green light, excise the cotyledons with a small portion of the hypocotyl from the etiolated seedlings.
-
Incubation: Transfer a set number of explants (e.g., 10) to Petri dishes containing filter paper moistened with the test solutions of oTR or other cytokinins at various concentrations. Include a control group with the solvent used for the cytokinins.
-
Dark Incubation: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.
-
Betacyanin Extraction: After incubation, blot the explants dry and homogenize them in a known volume of distilled water.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at 542 nm (for betacyanin) and 620 nm (for chlorophyll (B73375) correction, if any). The absorbance at 542 nm is proportional to the betacyanin concentration and thus the cytokinin activity.
Tobacco Callus Bioassay for Cytokinin-Induced Cell Division
This classic bioassay measures the ability of cytokinins to stimulate cell division and growth in tobacco callus tissue.
Materials:
-
Tobacco callus stock culture (e.g., from Nicotiana tabacum 'Wisconsin 38')
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Agar
-
Auxin (e.g., NAA or 2,4-D) at a constant concentration
-
Test solutions of oTR and other cytokinins at various concentrations
-
Sterile culture vessels (e.g., Petri dishes or jars)
-
Analytical balance
Procedure:
-
Medium Preparation: Prepare MS medium supplemented with sucrose, a constant concentration of an auxin (e.g., 2 mg/L NAA), and varying concentrations of oTR or other cytokinins. Adjust the pH to 5.8 and solidify with agar. Dispense the medium into sterile culture vessels.
-
Callus Inoculation: Transfer small, uniform pieces of tobacco callus (e.g., 50-100 mg fresh weight) from the stock culture to the prepared media.
-
Incubation: Incubate the cultures in the dark or under low light at 25°C for 3-4 weeks.
-
Data Collection: After the incubation period, carefully remove the callus from the medium and measure its fresh weight. For dry weight determination, dry the callus at 60-70°C to a constant weight.
-
Analysis: Plot the mean fresh or dry weight of the callus against the cytokinin concentration to determine the dose-response curve and compare the activity of oTR with other cytokinins.
Workflow for Quantification of ortho-Topolin Riboside and its Metabolites
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of cytokinins and their metabolites in plant tissues.[10]
Conclusion
ortho-Topolin riboside is a naturally occurring cytokinin with expected roles in various aspects of plant growth and development. While its mechanism of action is likely through the well-established cytokinin signaling pathway, detailed quantitative data on its specific biological activity compared to other cytokinins is still relatively scarce. The metabolic pathways of oTR likely involve glucosylation and potential interconversion with other topolin isomers. The provided experimental protocols offer robust methods for further investigation into the precise functions and efficacy of oTR in different plant systems. Future research should focus on generating comprehensive dose-response data for oTR in various bioassays to fully elucidate its potential in agriculture, horticulture, and plant biotechnology.
References
- 1. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 2. Cytokinin signal perception and transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants | MDPI [mdpi.com]
- 4. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytokinin receptors of Arabidopsis are located mainly to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Cytokinesins I and II and Zeatin Riboside: A Reply to Carlos Miller - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Plant Metabolites in Brassicaceae | Springer Nature Experiments [experiments.springernature.com]
Ortho-Topolin Riboside (oTR) as a Cytokinin: A Technical Guide
Abstract
Ortho-topolin riboside (oTR), a naturally occurring aromatic cytokinin, plays a significant role in the regulation of plant growth and development.[1] As a derivative of N6-benzyladenine, its unique hydroxylation at the ortho position of the benzyl (B1604629) ring influences its biological activity, metabolic fate, and interaction with cytokinin signaling components. This technical guide provides an in-depth overview of ortho-topolin riboside's function as a cytokinin, presenting quantitative data on its biological activity, detailed experimental protocols for its analysis, and a visualization of its role in cellular signaling. This document is intended for researchers, scientists, and drug development professionals in the fields of plant biology, agriculture, and pharmacology.
Introduction to ortho-Topolin Riboside
Cytokinins are a class of phytohormones that regulate a wide array of physiological processes in plants, including cell division, leaf senescence, apical dominance, and nutrient allocation.[2][3] Ortho-topolin riboside (6-(2-hydroxybenzylamino)-9-β-D-ribofuranosylpurine, oTR) is an aromatic cytokinin that was first identified in poplar leaves.[1] Unlike isoprenoid cytokinins (e.g., zeatin), aromatic cytokinins like the topolins (ortho, meta, and para isomers) are characterized by a benzylamine (B48309) side chain. The position of the hydroxyl group on this ring is a key determinant of their biological activity.[1] While oTR functions as a classic cytokinin in plants, recent research has also highlighted its potent anticancer activities in various cancer cell lines, making it a molecule of interest for drug development.[4][5][6][7]
Cytokinin Activity and Quantitative Data
The biological activity of cytokinins is typically assessed using a variety of bioassays that measure physiological responses such as cell division, expansion, or pigment synthesis.[8][9][10] Reports indicate that the activity of topolin ribosides can be higher or lower than their corresponding free bases.[1]
While specific quantitative bioassay data for oTR's cytokinin activity is less prevalent in recent literature compared to its anticancer effects, its role as a cytokinin is well-established. For context, recent studies have focused more on its pharmacological potential.
Table 1: Pharmacological Activity of ortho-Topolin Riboside (oTR)
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Radio-resistant TNBC Cells | Cytotoxicity Assay | IC₅₀ | 7.78 µM | [4] |
| Non-small cell lung cancer (NSCLC) | Cytotoxicity Assay | IC₅₀ | Not specified, but highest among 11 tested plant hormones | [5] |
TNBC: Triple-Negative Breast Cancer. IC₅₀: Half-maximal inhibitory concentration.
Cytokinin Signaling Pathway
Cytokinins initiate a signaling cascade by binding to sensor histidine kinase receptors located in the endoplasmic reticulum membrane.[11] This binding event triggers a multi-step phosphorelay, culminating in the activation of Type-B response regulators (RRs) which, as transcription factors, modulate the expression of cytokinin-responsive genes.
The pathway is as follows:
-
Perception: The cytokinin ligand (e.g., oTR free base, ortho-topolin) binds to the CHASE domain of a cytokinin receptor (e.g., AHK2, AHK3, AHK4).
-
Autophosphorylation: Ligand binding induces autophosphorylation of a conserved histidine residue in the kinase domain of the receptor.
-
Phosphorelay: The phosphate (B84403) group is transferred to a conserved aspartate residue on the receptor's receiver domain. From there, it is relayed to a histidine phosphotransfer protein (HPT).
-
Nuclear Translocation: The phosphorylated HPT moves into the nucleus.
-
Response Regulation: In the nucleus, the HPT transfers the phosphate group to a Type-B response regulator (RR).
-
Gene Expression: Phosphorylated Type-B RRs are activated and bind to the promoters of cytokinin target genes, initiating their transcription and leading to a physiological response. Type-A RRs, which are primary cytokinin response genes, act as negative regulators of the pathway.
Caption: The cytokinin signaling pathway initiated by ortho-topolin (oT).
Experimental Protocols
Protocol for Cytokinin Quantification by LC-MS/MS
This protocol is adapted from standard methods for cytokinin analysis from plant tissues.[2][3][12] It involves extraction, solid-phase extraction (SPE) for purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Homogenization: Freeze 20-50 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction:
-
Add 1 mL of cold (-20°C) extraction buffer (e.g., acidic methanol-based solvent) containing deuterated internal standards ([²H₅]tZ, etc.) for accurate quantification.[2][12]
-
Vortex vigorously and incubate at -20°C overnight.[13]
-
Centrifuge at high speed (e.g., 13,000 x g) for 15 min at 4°C. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX).[2]
-
Condition the cartridge with 1 mL methanol (B129727), followed by 1 mL water.[2]
-
Dilute the supernatant with water to reduce methanol concentration to <10% and load it onto the cartridge.[2]
-
Wash with 1 mL of 1 M formic acid, followed by 1 mL of methanol to remove impurities.[12]
-
Elute cytokinins with a solution of 0.35 N NH₄OH in 60% methanol.[12]
-
Evaporate the eluate to dryness under a nitrogen stream.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent (e.g., 0.1% acetic acid).[12]
-
Inject the sample into an HPLC or UPLC system equipped with a C18 reversed-phase column.[2]
-
Use a gradient elution with mobile phases of acidified water and acetonitrile.[2]
-
Detect and quantify cytokinin species using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[2]
-
Quantify endogenous cytokinins by comparing their peak area ratios to the corresponding deuterated internal standards against a calibration curve.[2]
-
Caption: Workflow for cytokinin quantification using LC-MS/MS.
Protocol for Tobacco Callus Bioassay
This bioassay measures the ability of a substance to induce cell division (callus growth) in tobacco pith tissue, a classic test for cytokinin activity.[8]
Methodology:
-
Prepare Callus Tissue: Excise pith parenchyma from tobacco stems and culture on a cytokinin-free medium to establish initial callus.
-
Prepare Media: Prepare a standard plant tissue culture medium (e.g., Murashige and Skoog) containing a constant, optimal concentration of an auxin (e.g., IAA) and varying concentrations of the test compound (oTR). Include positive (known cytokinin) and negative (no cytokinin) controls.
-
Inoculation: Place small, uniform pieces of the established callus (explants) onto the prepared test media.[9]
-
Incubation: Incubate the cultures in a controlled environment (e.g., 25°C, in darkness or dim light) for 3-5 weeks.
-
Data Collection: Harvest the callus from each treatment and measure the increase in fresh or dry weight.
-
Analysis: Plot the callus growth against the logarithm of the oTR concentration to determine the optimal concentration and compare its activity to the control cytokinin.
Caption: Workflow for the tobacco callus cytokinin bioassay.
Protocol for Cytokinin Receptor Binding Assay
This assay determines the binding affinity of a ligand (oTR) to a specific cytokinin receptor. The protocol is based on a live-cell assay using E. coli expressing the receptor.[11][14][15]
Methodology:
-
Receptor Expression: Transform E. coli with a plasmid containing the gene for a cytokinin receptor (e.g., Arabidopsis AHK3 or AHK4). Culture the bacteria to induce receptor expression.
-
Preparation of Cells/Spheroplasts: Prepare a suspension of the receptor-expressing bacterial cells. For improved ligand accessibility, the outer membrane can be removed to create spheroplasts.[14][16]
-
Binding Reaction:
-
In microcentrifuge tubes, aliquot the cell suspension (e.g., 750 µL).[11][14]
-
Add a constant amount of radiolabeled cytokinin (e.g., [³H]trans-zeatin) as the tracer.[11][15]
-
For competitive binding, add varying concentrations of unlabeled competitor ligand (oTR).
-
To determine non-specific binding, add a large excess (e.g., 500-fold) of an unlabeled cytokinin like trans-zeatin.[11][14]
-
-
Incubation: Incubate the mixture on ice for 30 minutes to allow binding to reach equilibrium.[15]
-
Separation: Separate the cells (with bound ligand) from the unbound ligand in the supernatant by centrifugation.
-
Quantification: Measure the radioactivity in the cell pellet using liquid scintillation counting.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition data to determine the inhibition constant (Ki) for oTR, which reflects its binding affinity for the receptor. Scatchard analysis can be used to determine the dissociation constant (Kd).[15][17]
-
Caption: Workflow for a competitive receptor binding assay.
Conclusion
Ortho-topolin riboside is a multifaceted aromatic cytokinin with established roles in plant physiology and emerging potential in pharmacology. Its activity is governed by its chemical structure, which dictates its interaction with cytokinin receptors and its subsequent metabolic processing. The protocols detailed in this guide provide a framework for the quantitative analysis of oTR and the characterization of its biological functions. Further research into the specific binding affinities of oTR to different cytokinin receptors and its performance in a broader range of plant bioassays will continue to elucidate its unique role among the cytokinin family.
References
- 1. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 4. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. BIOASSAYS • Intra Radice [intraradice.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 13. New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants [mdpi.com]
- 14. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
The Discovery of ortho-Topolin Riboside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Topolin riboside (oTR), a naturally occurring aromatic cytokinin, has garnered significant interest in recent years for its potent anticancer activities. This technical guide provides an in-depth exploration of the discovery of oTR, from its initial isolation from Populus species to its chemical synthesis and biological characterization. Detailed experimental protocols for its isolation and synthesis are provided, alongside quantitative data on its biological activity. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this promising molecule.
Introduction: The Emergence of Aromatic Cytokinins
Cytokinins, a class of plant hormones that promote cell division, have traditionally been associated with isoprenoid side chains. The discovery of cytokinins with an aromatic side chain, such as benzyladenine, opened a new chapter in the study of these vital plant growth regulators. Within this aromatic group, the topolins, hydroxylated derivatives of benzyladenine, have shown particularly interesting biological activities. ortho-Topolin riboside, or 6-(2-Hydroxybenzylamino)-9-β-D-ribofuranosylpurine, stands out for its significant pharmacological potential, particularly in oncology.
The Initial Discovery of ortho-Topolin Riboside
The first identification of ortho-Topolin riboside as a new, naturally occurring cytokinin was reported in 1975 by Horgan and his colleagues. The compound was isolated from the leaves of Populus x robusta.[1][2] Later studies, employing more advanced analytical techniques, confirmed the presence of oTR and its related metabolites in Populus x canadensis Moench cv Robusta.[3][4]
Experimental Protocol: Isolation and Characterization (Reconstructed from 1970s Methodology)
The following protocol is a reconstruction of the likely methods used for the initial isolation and characterization of ortho-Topolin riboside, based on the analytical techniques available in the mid-1970s and citations of the original work.
Objective: To isolate and identify the cytokinin constituents from Populus x robusta leaves.
Materials:
-
Fresh leaves of Populus x robusta
-
Methanol (B129727) (80% aqueous solution)
-
Polyvinylpyrrolidone (PVP)
-
Dowex 50W-X8 cation-exchange resin (H+ form)
-
Sephadex LH-20
-
Paper for chromatography (Whatman 3MM or equivalent)
-
Developing solvents for paper chromatography:
-
n-Butanol: Acetic acid: Water (12:3:5, v/v/v)
-
Isopropanol: Ammonia: Water (10:1:1, v/v/v)
-
-
UV spectrophotometer
-
Mass spectrometer
Procedure:
-
Extraction:
-
Homogenize fresh poplar leaves in cold 80% methanol with the addition of PVP to adsorb phenolic compounds.
-
Stir the homogenate for several hours at 4°C.
-
Filter the extract and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Adjust the pH of the aqueous extract to 3.0 with HCl.
-
Pass the extract through a column of Dowex 50W-X8 (H+ form).
-
Wash the column with distilled water to remove neutral and acidic compounds.
-
Elute the cytokinins from the column with 5N NH4OH.
-
Evaporate the eluate to dryness.
-
-
Chromatographic Separation:
-
Dissolve the residue in a small volume of methanol.
-
Apply the concentrated extract to a Sephadex LH-20 column.
-
Elute the column with 35% ethanol (B145695).
-
Collect fractions and monitor for cytokinin activity using a bioassay (e.g., soybean callus bioassay).
-
Further purify the active fractions using paper chromatography with the specified solvent systems.
-
-
Identification and Characterization:
-
Elute the active bands from the paper chromatograms.
-
Subject the purified compound to UV spectrophotometry to determine its absorption maxima, characteristic of a purine (B94841) derivative.
-
Perform mass spectrometry to determine the molecular weight and fragmentation pattern of the isolated compound, leading to the identification of the riboside of ortho-hydroxybenzyladenine.
-
Visualization of the Discovery Workflow
Chemical Synthesis of ortho-Topolin Riboside
The structure of ortho-Topolin riboside was confirmed by chemical synthesis. A common and efficient method for the synthesis of N6-substituted adenosine (B11128) analogs involves the reaction of 6-chloropurine (B14466) riboside with the corresponding amine.
Experimental Protocol: Chemical Synthesis
Objective: To synthesize 6-(2-Hydroxybenzylamino)-9-β-D-ribofuranosylpurine (ortho-Topolin riboside).
Materials:
-
6-Chloropurine riboside
-
2-Aminobenzyl alcohol
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)
-
Ethanol or n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 6-chloropurine riboside and a molar excess (1.5-2 equivalents) of 2-aminobenzyl alcohol in ethanol or n-butanol.
-
Add a molar excess (2-3 equivalents) of a non-nucleophilic base, such as triethylamine or DIPEA, to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of the chromatography eluent.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane).
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of ortho-Topolin riboside.
-
Visualization of the Synthesis Pathway
Biological Activity and Quantitative Data
Subsequent to its discovery, ortho-Topolin riboside has been the subject of numerous studies investigating its biological activity. A significant focus has been on its anticancer properties.
Cytotoxicity in Cancer Cell Lines
ortho-Topolin riboside has demonstrated potent cytotoxic effects against a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | Not explicitly stated, but showed highest cytotoxicity among 11 tested compounds. | [5][6] |
| H1299 | Non-small cell lung cancer | Not explicitly stated, but showed highest cytotoxicity among 11 tested compounds. | [5][6] |
| Radio-resistant MDA-MB-231 | Triple-negative breast cancer | 7.78 | [1] |
Mechanism of Action
Studies have elucidated the molecular mechanisms underlying the anticancer effects of ortho-Topolin riboside.
| Effect | Signaling Pathway/Proteins Involved | Cell Line/Model | Reference |
| Apoptosis Induction | Increased cleaved Caspase-3 | NSCLC cells and xenograft tumor | [5][6] |
| Anti-proliferative Effect | Reduced p-ERK and p-AKT levels | NSCLC cells and xenograft tumor | [5][6] |
| Metabolic Alterations | Reduced amino acid and pyrimidine (B1678525) synthesis, decreased glycolysis and mitochondrial respiration | NSCLC cells and xenograft tumor | [5][6] |
Visualization of the Anticancer Signaling Pathway
References
- 1. ovid.com [ovid.com]
- 2. actascientific.com [actascientific.com]
- 3. Immunodetection and Identification of N6-(o-Hydroxybenzylamino)Purine as a Naturally Occurring Cytokinin in Populus × canadensis Moench cv Robusta Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunodetection and Identification of N-(o-Hydroxybenzylamino)Purine as a Naturally Occurring Cytokinin in Populus x canadensis Moench cv Robusta Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxins and Cytokinins—The Role of Subcellular Organization on Homeostasis [mdpi.com]
In-Depth Technical Guide: The Biological Activity of ortho-Topolin Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Topolin riboside (oTR), a naturally occurring aromatic cytokinin, has garnered significant interest for its diverse biological activities that extend beyond its traditional role in plant growth and development. This technical guide provides a comprehensive overview of the current understanding of oTR's biological functions, with a particular focus on its potent anticancer properties and its activity as a plant cytokinin. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways and metabolic processes influenced by this compound. The information compiled herein is intended to serve as a valuable resource for researchers in plant biology, oncology, and drug discovery.
Introduction to ortho-Topolin Riboside
ortho-Topolin riboside, chemically known as 6-(2-hydroxybenzylamino)-9-β-D-ribofuranosylpurine, is a derivative of the aromatic cytokinin ortho-topolin.[1] While cytokinins are primarily recognized as plant hormones that regulate cell division, differentiation, and various aspects of growth, recent studies have unveiled the significant pharmacological potential of certain cytokinin derivatives, including oTR, in mammalian systems.[2][3] Notably, oTR has demonstrated considerable cytotoxic activity against a range of cancer cell lines, positioning it as a compound of interest for novel anticancer therapeutic development.[4][5] This guide will delve into the dual facets of oTR's biological activity: its role as a plant growth regulator and its promising future in cancer therapy.
Anticancer Activity of ortho-Topolin Riboside
ortho-Topolin riboside has emerged as a potent cytotoxic agent against various cancer cell lines.[4][5] Its anticancer effects are attributed to the induction of apoptosis and the modulation of key metabolic and signaling pathways involved in cancer cell proliferation and survival.[2][3][4]
Cytotoxicity and Apoptosis Induction
Studies have demonstrated that oTR exhibits significant cytotoxicity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the potent anti-proliferative effects of oTR.
Table 1: IC50 Values of ortho-Topolin Riboside in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Radio-resistant MDA-MB-231 | Triple-Negative Breast Cancer | 7.78 | [6] |
| U937 | Acute Myeloid Leukemia | Not explicitly stated, but apoptosis significantly induced | [2][3] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | Highest cytotoxicity among 11 plant hormones tested | [4][5] |
| HL-60 | Acute Promyelocytic Leukemia | Potential anticancer effects via mitochondrial apoptotic pathway | [2][3] |
| SMMC-7721 | Hepatocellular Carcinoma | Potential anticancer effects via mitochondrial apoptotic pathway | [2][3] |
ortho-Topolin riboside induces apoptosis in cancer cells through multiple mechanisms. In acute myeloid leukemia (AML) cells, oTR has been shown to trigger apoptosis via the endoplasmic reticulum stress (ERS) pathway, indicated by the upregulation of the ERS regulator glucose-regulated protein 78 (GRP78).[2][3] Furthermore, in non-small cell lung cancer (NSCLC) cells, the pro-apoptotic effects of oTR are mediated by an increase in cleaved Caspase-3 levels.[4][5]
Modulation of Signaling Pathways
The anticancer activity of oTR is closely linked to its ability to interfere with critical signaling pathways that drive cancer progression. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways are two major cascades that are frequently dysregulated in cancer and are significantly affected by oTR treatment.
In NSCLC models, the antiproliferative effects of oTR are associated with a reduction in the phosphorylation levels of both ERK and AKT.[4][5] This dual inhibition disrupts downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Metabolic Reprogramming
Cancer cells exhibit altered metabolism to sustain their rapid growth and proliferation. ortho-Topolin riboside has been found to interfere with these metabolic adaptations. In NSCLC cells, oTR reduces amino acid and pyrimidine (B1678525) synthesis, decreases glycolytic function, and inhibits mitochondrial respiration by targeting glutamine and fatty acid oxidation.[4][5] Furthermore, in radio-resistant triple-negative breast cancer cells, oTR significantly alters the glycerolipid/glycerophospholipid pathway, glycolysis, and the kynurenine (B1673888) pathway.[6]
Cytokinin Activity in Plants
As a cytokinin, ortho-topolin riboside plays a role in regulating plant growth and development. Cytokinins are a class of phytohormones that promote cell division and are involved in various physiological processes.[7]
Comparative Activity in Bioassays
The cytokinin activity of oTR has been evaluated in classical plant bioassays, which measure the physiological response of plant tissues to cytokinins. It has been reported that oTR has lower activity in cytokinin bioassays compared to its corresponding free base, ortho-topolin.[7] In contrast, meta-topolin (B1662424) riboside (mTR) generally exhibits higher activity than its free base.[7]
Table 2: Comparative Cytokinin Activity of Topolin Derivatives
| Compound | Bioassay | Relative Activity | Reference |
| ortho-Topolin Riboside (oTR) | General Cytokinin Bioassays | Lower than ortho-topolin | [7] |
| meta-Topolin Riboside (mTR) | General Cytokinin Bioassays | Higher than meta-topolin | [7] |
| meta-Topolin Riboside (mTR) | Tobacco Callus Bioassay | 2.37-fold higher than BAP | [7] |
Cytokinin Signaling Pathway
The cytokinin signal in plants is transduced through a two-component signaling system, which is a multi-step phosphorelay pathway. This pathway involves histidine kinases as receptors, histidine phosphotransfer proteins, and response regulators.
Metabolism in Planta
The metabolism of topolins and their ribosides in plants is complex and can involve hydroxylation, glucosylation, and conversion between the free base and riboside forms. Studies on the metabolism of meta-topolin riboside have shown that it can be converted to ortho and para derivatives, suggesting a metabolic pathway for shifting the hydroxyl group on the cytokinin molecule.[4] While the exact metabolic fate of exogenously applied oTR is not fully elucidated, it is likely subject to similar enzymatic modifications that regulate its activity and transport within the plant.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of ortho-topolin riboside's biological activity.
Cytokinin Bioassays
This bioassay is based on the cytokinin-induced formation of the red pigment amaranthin (B1234804) in the cotyledons of Amaranthus caudatus seedlings.
-
Seed Germination: Sterilize and germinate A. caudatus seeds on a suitable medium in the dark.
-
Explant Preparation: Excise the cotyledons with a small portion of the hypocotyl from etiolated seedlings.
-
Incubation: Float the explants on a test solution containing different concentrations of oTR or other cytokinins.
-
Quantification: After an incubation period in the dark, extract the amaranthin pigment and measure its absorbance spectrophotometrically.
-
Data Analysis: Compare the absorbance values to a standard curve to determine the relative cytokinin activity.
This bioassay measures the ability of cytokinins to stimulate cell division and fresh weight gain in cytokinin-dependent tobacco callus.
-
Callus Culture: Maintain a cytokinin-dependent tobacco callus line on a nutrient medium.
-
Inoculation: Transfer small, uniform pieces of callus to a fresh medium containing various concentrations of oTR or other cytokinins.
-
Incubation: Culture the callus for a defined period (e.g., 3-4 weeks) under controlled conditions.
-
Measurement: Determine the fresh weight of the callus at the end of the incubation period.
-
Data Analysis: Plot the fresh weight gain against the cytokinin concentration to assess the growth-promoting activity.
Anticancer Activity Assays
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of oTR concentrations.
-
Assay: After a specific incubation period (e.g., 48-72 hours), assess cell viability using a suitable method such as the MTT or crystal violet assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Protein Extraction: Treat cancer cells with oTR for various time points, then lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of ERK and AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Mouse Model
-
Cell Preparation: Culture human cancer cells (e.g., NSCLC) and prepare a single-cell suspension.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer oTR or a vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Quantification by HPLC-MS/MS
-
Sample Preparation: Homogenize plant or animal tissue samples and extract oTR using a suitable solvent system.
-
Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: Inject the purified sample into an HPLC system equipped with a suitable column to separate oTR from other compounds.
-
Mass Spectrometric Detection: Detect and quantify oTR using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
Conclusion and Future Directions
ortho-Topolin riboside is a multifaceted molecule with significant biological activities in both plant and animal systems. Its potent anticancer properties, characterized by the induction of apoptosis and the disruption of key metabolic and signaling pathways, make it a promising candidate for further investigation in oncology. Concurrently, its role as a cytokinin provides valuable insights into the structure-activity relationships of this class of plant hormones.
Future research should focus on elucidating the precise molecular targets of oTR in cancer cells to better understand its mechanism of action. In-depth preclinical studies using a broader range of cancer models are warranted to evaluate its therapeutic efficacy and safety profile. In the context of plant biology, further investigation into the metabolism and transport of oTR will contribute to a more complete understanding of cytokinin homeostasis. The dual nature of ortho-topolin riboside's biological activity underscores the potential for discovering novel therapeutic agents from natural product scaffolds.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. alliedacademies.org [alliedacademies.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
ortho-Topolin riboside-d4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ortho-Topolin riboside-d4, a deuterated analog of the naturally occurring cytokinin, ortho-Topolin riboside. This document is intended to serve as a certificate of analysis, offering key chemical and physical data, along with detailed experimental protocols and relevant biological context for its use in research and development.
Core Data Presentation
Quantitative data for ortho-Topolin riboside and its deuterated analog are summarized below. Data for the deuterated compound are based on supplier information, while some physical properties are extrapolated from the non-labeled compound.
Table 1: Chemical and Physical Properties
| Property | ortho-Topolin riboside | This compound | Source |
| CAS Number | 50868-58-1 | 74511-48-1 | [1][2] |
| Molecular Formula | C₁₇H₁₉N₅O₅ | C₁₇H₁₅D₄N₅O₅ | [1][3] |
| Molecular Weight | 373.36 g/mol | 377.39 g/mol | [1][3] |
| Accurate Mass | 373.1386 Da | Not Available | [4] |
| Purity | >95% (HPLC) | Not Available | [4] |
| Isotopic Enrichment | Not Applicable | Not Available | |
| Appearance | White to off-white solid | White to off-white solid | |
| Storage | -20°C | -20°C |
Table 2: Spectroscopic Data (for non-labeled ortho-Topolin riboside)
| Spectroscopic Data | Value | Source |
| ¹H NMR | Spectrum available | [5] |
| UV-Vis | Not Available |
Experimental Protocols
Detailed methodologies for the analysis of cytokinins, including ortho-Topolin riboside and its deuterated analogs, are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods in the scientific literature.[6][7][8]
Sample Preparation for Biological Matrices
This protocol is a general guideline for the extraction of cytokinins from plant tissues.
-
Homogenization: Homogenize 10-50 mg of fresh plant tissue in liquid nitrogen.
-
Extraction: Add 1 mL of pre-chilled (-20°C) modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) to the homogenized tissue.
-
Incubation: Incubate the mixture at -20°C for 1 hour with occasional vortexing.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Re-extraction: Re-extract the pellet with 0.5 mL of the same extraction buffer and combine the supernatants.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard, such as this compound, to the combined supernatant.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Load the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the cytokinins with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method is suitable for the quantitative analysis of cytokinins.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ortho-Topolin riboside: m/z 374.1 -> 242.1 (quantifier), 374.1 -> 136.1 (qualifier)
-
This compound: m/z 378.1 -> 246.1 (or other appropriate fragment depending on the deuteration pattern)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of cytokinins.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).[9]
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity of the molecule.[9]
-
Mandatory Visualizations
Cytokinin Signaling Pathway
Cytokinins, including ortho-Topolin riboside, are plant hormones that play a critical role in regulating cell division, growth, and development. They exert their effects through a well-defined signaling pathway.
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow for Cytokinin Analysis
The following workflow illustrates the key steps involved in the analysis of cytokinins from a biological sample.
Caption: A typical experimental workflow for cytokinin analysis.
This technical guide provides a foundational understanding of this compound for research applications. For specific lot-to-lot data, it is recommended to consult the certificate of analysis provided by the supplier.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Ortho-topolin riboside | C17H19N5O5 | CID 170931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ortho-Topolin Riboside | CymitQuimica [cymitquimica.com]
- 4. ortho-Topolin Riboside | CAS 50868-58-1 | LGC Standards [lgcstandards.com]
- 5. PhytoBank: 1H NMR Spectrum (PHY0149172) [phytobank.ca]
- 6. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
Technical Guide: Isotopic Enrichment of ortho-Topolin Riboside-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, analysis, and application of deuterium-labeled ortho-Topolin riboside (oTR-d4), a crucial tool in cytokinin research and metabolic studies. The information compiled herein is intended to equip researchers with the necessary knowledge to confidently utilize and assess the isotopic enrichment of this stable isotope-labeled standard.
Introduction to ortho-Topolin Riboside and its Deuterated Analog
ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin, a class of plant hormones that play a pivotal role in cell division, growth, and differentiation. Its deuterated analog, ortho-Topolin riboside-d4 (oTR-d4), serves as an invaluable internal standard for accurate quantification of endogenous oTR levels in various biological matrices. The stable isotope label allows for differentiation from the naturally occurring analyte by mass spectrometry, enabling precise and reliable measurements through isotope dilution methods.
Synthesis of this compound
Proposed Synthetic Scheme:
A likely synthetic pathway would involve the reaction of 6-chloro-9-(β-D-ribofuranosyl)purine with 2-(aminomethyl)phenol-d4. The deuterated aminomethylphenol can be prepared through methods such as the catalytic reduction of 2-cyanophenol with deuterium (B1214612) gas or the reduction of 2-hydroxybenzaldehyde oxime with a deuterium source.
Determination of Isotopic Enrichment: Experimental Protocol
The isotopic enrichment of oTR-d4 is a critical parameter to ensure the accuracy of quantitative studies. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is the gold standard for this determination.
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the synthesized oTR-d4 in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Spiking (Optional): For method validation, spike the oTR-d4 standard into a representative biological matrix (e.g., plant extract, cell lysate) to assess matrix effects.
3.2. LC-HR-MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of cytokinins.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is preferred for cytokinins.
-
Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential for accurate mass measurement.
-
Data Acquisition: Acquire data in full scan mode to observe the entire isotopic cluster of the analyte. For enhanced sensitivity and specificity, parallel reaction monitoring (PRM) or tandem mass spectrometry (MS/MS) can be used to monitor specific precursor-to-product ion transitions.
-
3.3. Data Analysis and Enrichment Calculation
-
Extract Ion Chromatograms (EICs): Extract the EICs for the monoisotopic peak of the unlabeled oTR (M+0) and the deuterated oTR-d4 (M+4).
-
Mass Spectra Integration: Integrate the peak areas of all significant ions in the isotopic cluster of the oTR-d4 sample from the full scan mass spectrum.
-
Isotopic Enrichment Calculation: The isotopic enrichment is calculated as the percentage of the d4-labeled species relative to the sum of all isotopic species of the molecule.
Enrichment (%) = [Area(M+4) / (Area(M+0) + Area(M+1) + Area(M+2) + Area(M+3) + Area(M+4))] * 100
Quantitative Data on Isotopic Enrichment
The expected isotopic enrichment for commercially available or well-synthesized deuterated standards is typically high, often exceeding 95%. The table below summarizes representative data for similar deuterated compounds, providing an expected range for oTR-d4.
| Compound | Isotopic Label | Reported Isotopic Purity/Enrichment | Reference |
| Penta-deuterated zeatin | d5 | ~96% | [1] |
| Tamsulosin-d4 | d4 | 99.5% | [2] |
| Oxybutynin-d5 | d5 | 98.8% | [2] |
| Propafenone-d7 | d7 | 96.5% | [2] |
| This compound | d4 | >95% (Expected) | - |
Visualizations: Workflows and Signaling Pathways
5.1. Experimental Workflow for Quantification
The following diagram illustrates a typical experimental workflow for the quantification of endogenous oTR in a biological sample using oTR-d4 as an internal standard.
Caption: Workflow for oTR quantification using oTR-d4.
5.2. Postulated Signaling Pathway Modulation by ortho-Topolin Riboside
Based on studies investigating the anticancer properties of ortho-Topolin riboside, a simplified signaling pathway that it may modulate is presented below. Research has indicated that oTR can reduce the phosphorylation of key proteins in proliferative pathways.[3]
Caption: Postulated inhibitory effect of oTR on signaling.
Conclusion
This compound is an essential tool for accurate and reliable quantification of its endogenous counterpart in complex biological systems. This guide outlines the fundamental principles and methodologies for its synthesis, isotopic enrichment determination, and application. While a specific, validated protocol for oTR-d4 is not publicly detailed, the established procedures for similar deuterated cytokinins provide a robust framework for researchers. The provided workflows and pathway diagrams serve as a conceptual foundation for designing and interpreting experiments involving this important molecule. For any quantitative study, it is imperative to first validate the isotopic enrichment and purity of the stable isotope-labeled standard to ensure data integrity.
References
- 1. Mass spectrometric determination of cytokinins in the top of tobacco plants using deuterium-labeled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ortho-Topolin Riboside-d4: A Technical Guide to Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity assessment of ortho-Topolin riboside-d4, a deuterated analog of the naturally occurring cytokinin, ortho-Topolin riboside. The stability and purity of isotopically labeled compounds are critical for their application in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry-based assays. This document outlines the common analytical techniques employed to determine the purity of this compound, presents representative data, and details the underlying experimental methodologies.
Quantitative Purity Analysis
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes representative purity data based on standard analytical methods for similar deuterated nucleoside analogs.
| Analytical Technique | Parameter | Representative Value |
| High-Performance Liquid Chromatography (HPLC) | Purity (UV @ 270 nm) | ≥98.0% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Identity | Conforms to Structure |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Chemical Purity | ≥98% |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Deuterium (B1214612) Incorporation | ≥99% atom D |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity analysis are provided below. These protocols are based on established analytical practices for deuterated nucleosides and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography coupled with UV detection is a primary method for assessing the purity of this compound by separating it from potential impurities.
Workflow for HPLC Purity Analysis:
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
Purity Calculation: The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks detected in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is employed to confirm the molecular identity of the compound by measuring its mass-to-charge ratio (m/z).
Methodology:
The LC method is often similar to the HPLC purity method. The eluent from the HPLC column is introduced into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for nucleosides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to accurately determine the molecular weight.
-
Data Analysis: The observed m/z for the protonated molecule [M+H]⁺ is compared to the theoretically calculated mass of this compound (C₁₇H₁₅D₄N₅O₅).
Logical Flow for Identity Confirmation:
Nuclear Magnetic Resonance (¹H NMR) for Structural Integrity and Deuterium Incorporation
¹H NMR spectroscopy is a powerful tool to confirm the chemical structure of the molecule and to estimate the level of deuterium incorporation.
Methodology:
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CD₃OD, is used.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
-
Analysis:
-
Chemical Purity: The ¹H NMR spectrum is analyzed for the presence of signals corresponding to the protons of ortho-Topolin riboside. The absence of significant impurity peaks indicates high chemical purity. Purity can be quantified by integrating the signals of the compound against a certified internal standard with a known concentration.
-
Deuterium Incorporation: The integration of the proton signals at the positions expected to be deuterated is compared to the integration of a proton signal in a non-deuterated part of the molecule. A significant reduction or absence of a signal at the deuterated positions confirms high isotopic enrichment.
-
Signaling Pathway Involvement
While ortho-Topolin riboside is a known cytokinin that can influence various plant signaling pathways related to cell division and growth, the direct involvement of this compound in specific signaling pathways is primarily as a tracer or internal standard to study the metabolism and transport of the non-deuterated form.
Conceptual Use in Signaling Studies:
In a typical experiment, a known amount of this compound is spiked into a biological sample containing the endogenous (non-deuterated) ortho-Topolin riboside. The deuterated analog serves as an internal standard to correct for sample loss during extraction and to accurately quantify the levels of the natural cytokinin by mass spectrometry. This quantitative data is then used to understand the role of ortho-Topolin riboside in cellular signaling.
Methodological & Application
Application Notes and Protocols for ortho-Topolin riboside-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Topolin riboside is a naturally occurring aromatic cytokinin, a class of plant hormones that play a pivotal role in the regulation of plant growth and development. Due to its biological activities, there is growing interest in its therapeutic potential, including recent studies highlighting its anticancer properties. Accurate quantification of ortho-Topolin riboside in complex biological matrices is crucial for pharmacokinetic, metabolomic, and drug efficacy studies.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1] ortho-Topolin riboside-d4, a deuterated analog of ortho-Topolin riboside, serves as an ideal internal standard for this purpose. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it co-elutes and experiences similar ionization effects, thus providing the highest level of accuracy and precision in quantification.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS-based quantification of ortho-Topolin riboside.
Quantitative Data
The following tables summarize the key mass spectrometry parameters and a typical calibration curve for the quantification of ortho-Topolin riboside using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ortho-Topolin riboside | 374.06 | 241.99 | 25 |
| This compound* | 378.06 | 245.99 | 25 |
Note: The mass-to-charge ratios for this compound are predicted based on a +4 Da mass shift from the unlabeled compound, assuming the deuterium (B1214612) labels are on the benzyl (B1604629) ring and do not alter the fragmentation pattern leading to the primary product ion. This is a common scenario for deuterated standards where the label is not on the labile part of the molecule.
Table 2: Example Calibration Curve for ortho-Topolin riboside in Human Plasma
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,650 | 505,000 | 0.015 |
| 10 | 15,100 | 512,000 | 0.030 |
| 50 | 75,500 | 508,000 | 0.149 |
| 100 | 152,000 | 511,000 | 0.297 |
| 500 | 760,000 | 507,000 | 1.500 |
| 1000 | 1,510,000 | 509,000 | 2.967 |
This data is illustrative. Actual peak areas will vary depending on the instrument and experimental conditions. The peak area ratio should be used to construct a linear regression curve for quantification.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
This protocol describes a protein precipitation method for the extraction of ortho-Topolin riboside from biological fluids.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
Visualizations
Caption: Experimental workflow for the quantification of ortho-Topolin riboside.
Caption: Simplified cytokinin signaling pathway initiated by ortho-Topolin riboside.
References
Application Notes and Protocols for the Use of ortho-Topolin Riboside-d4 in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Topolin riboside is a naturally occurring aromatic cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation. In recent years, it has also garnered interest for its potential anticancer activities.[1][2][3] Accurate quantification of cytokinins like ortho-topolin riboside in complex biological matrices is essential for both plant biology research and potential therapeutic development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[4][5][6] The use of stable isotope-labeled internal standards, such as ortho-Topolin riboside-d4, is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[7]
These application notes provide a comprehensive guide for the utilization of this compound as an internal standard in LC-MS-based quantification of ortho-Topolin riboside.
Principle of Stable Isotope Dilution LC-MS
Stable isotope dilution analysis is a robust method for quantitative analysis. A known amount of the isotopically labeled analyte (this compound) is added to the sample at the beginning of the extraction process. This "internal standard" is chemically identical to the analyte of interest (ortho-Topolin riboside) and therefore exhibits the same behavior during extraction, chromatography, and ionization. However, due to the mass difference from the deuterium (B1214612) labels, it can be distinguished by the mass spectrometer. By comparing the peak area of the endogenous analyte to that of the internal standard, precise quantification can be achieved, as the ratio of the two is independent of sample loss during preparation.
Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline for the extraction of cytokinins from plant tissue and can be adapted for other biological matrices.
Materials:
-
Plant tissue (e.g., leaves, roots, callus)
-
Liquid nitrogen
-
Extraction buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
SPE wash solution 1: 1% Acetic Acid
-
SPE wash solution 2: Methanol
-
SPE elution buffer: 0.35 M NH4OH in 70% Methanol
-
Reconstitution solvent: 5% Acetonitrile in water
Procedure:
-
Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
To the powdered tissue, add a pre-determined amount of this compound internal standard solution.
-
Add 1 mL of ice-cold extraction buffer.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, and the supernatants combined.
-
Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the remaining aqueous extract in 1 mL of 1% acetic acid.
Solid-Phase Extraction (SPE) Purification
Procedure:
-
Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the cytokinins with 1 mL of 0.35 M NH4OH in 70% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (5% acetonitrile).
-
The sample is now ready for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibration at 5% B
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| ortho-Topolin riboside | 374.1 | 242.0 | 100 | 20 |
| This compound | 378.1 | 246.0 | 100 | 20 |
Note: Collision energies should be optimized for the specific instrument being used. A protonated precursor ion for ortho-Topolin riboside has been confirmed at m/z 374.06 with a major fragment at 241.99.[8]
Data Presentation
The following tables represent typical quantitative data that can be obtained using this method.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 fmol on column |
| Limit of Quantification (LOQ) | ~1.5 fmol on column |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| 1.0 | 0.98 | 98.0 | < 10 |
| 10.0 | 10.3 | 103.0 | < 5 |
| 100.0 | 97.5 | 97.5 | < 5 |
Table 3: Matrix Effect and Recovery
| Matrix | Recovery (%) | Matrix Effect (%) |
| Plant Leaf | > 85 | < 15 |
| Plant Root | > 80 | < 20 |
Visualizations
Cytokinin Signaling Pathway
Cytokinins exert their effects through a two-component signaling pathway, which is initiated by the binding of the hormone to a receptor histidine kinase in the cell membrane.[9][10][11]
Caption: A simplified diagram of the cytokinin two-component signaling pathway.
Experimental Workflow
The overall experimental workflow for the quantification of ortho-Topolin riboside using this compound is summarized below.
Caption: The experimental workflow for cytokinin quantification using LC-MS.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of ortho-Topolin riboside in complex biological matrices by LC-MS/MS. The detailed protocols and representative data presented here serve as a valuable resource for researchers in plant science and drug development, enabling precise and accurate measurements of this important signaling molecule.
References
- 1. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-omics profiling reveals ortho-topolin riboside and protocatechualdehyde combination exhibits anti-proliferative activity by modulating metabolic pathways in in vitro and in vivo radio-resistant MDA-MB-231 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Progress in quantitative analysis of plant hormones | Semantic Scholar [semanticscholar.org]
- 7. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 8. Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytokinin Signaling [kieber.weebly.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for ortho-Topolin Riboside-d4 in Plant Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Topolin riboside (oTR), a naturally occurring aromatic cytokinin, plays a significant role in the regulation of plant growth and development. As a member of the cytokinin family, it is involved in processes such as cell division, shoot initiation, and leaf senescence. Accurate quantification of endogenous levels of oTR is crucial for understanding its physiological functions and for applications in agriculture and drug development. The use of a stable isotope-labeled internal standard, such as ortho-Topolin riboside-d4 (oTR-d4), is the gold standard for precise and accurate quantification of oTR in complex plant matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of oTR-d4 as an internal standard for the quantitative analysis of oTR in plant tissues.
Principle
The principle of stable isotope dilution analysis (IDA) relies on the addition of a known amount of an isotopically labeled version of the analyte (this compound) to the sample at the beginning of the extraction process. The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, purification, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as any sample loss or matrix effects during the analytical workflow will affect both the analyte and the internal standard equally.
Application: Quantitative Analysis of ortho-Topolin Riboside in Plant Tissues
This method is applicable for the quantification of ortho-Topolin riboside in various plant tissues, including leaves, roots, stems, and cell cultures.
Data Presentation
The following tables summarize typical quantitative data for cytokinin analysis using LC-MS/MS with deuterated internal standards. These values are representative and may vary depending on the plant matrix, instrumentation, and specific experimental conditions.
Table 1: Representative LC-MS/MS Performance Characteristics for Cytokinin Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 1 - 50 fmol |
| Limit of Quantification (LOQ) | 5 - 100 fmol |
| Linearity (R²) | > 0.99 |
| Dynamic Range | 4 - 5 orders of magnitude |
Table 2: Representative Recovery Rates for Cytokinin Extraction from Plant Tissues
| Plant Matrix | Typical Recovery (%) |
| Arabidopsis thaliana seedlings | 85 - 105% |
| Poplar leaves | 80 - 110% |
| Tobacco cell culture | 90 - 105% |
| Citrus leaves | 75 - 95% |
Experimental Protocols
Sample Preparation and Extraction
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
This compound (oTR-d4) solution of known concentration
-
Extraction solvent: 80% methanol (B129727) (MeOH) in water, pre-chilled to -20°C
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Weigh approximately 50-100 mg of fresh or frozen plant tissue into a 2 mL microcentrifuge tube.
-
Add a known amount of this compound internal standard to each sample. The amount should be comparable to the expected endogenous concentration of oTR.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Homogenize the tissue thoroughly using a bead beater or a pre-chilled mortar and pestle.
-
Incubate the homogenate at -20°C for at least 1 hour (or overnight) to allow for complete extraction.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
For cleaner samples, proceed directly to LC-MS/MS analysis. For complex matrices, a solid-phase extraction (SPE) cleanup is recommended.
Solid-Phase Extraction (SPE) Cleanup (Optional)
Protocol:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the cytokinins with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Method Development Note: The specific Multiple Reaction Monitoring (MRM) transitions for ortho-Topolin riboside and this compound need to be determined empirically on the specific mass spectrometer being used. The following is a general procedure for determining these transitions.
Procedure for MRM Method Development:
-
Prepare a standard solution of non-labeled ortho-Topolin riboside.
-
Infuse the standard solution directly into the mass spectrometer and acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the precursor ion, which will be the [M+H]⁺ adduct.
-
Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense and specific precursor-to-product ion transition for use as the primary (quantifier) MRM transition. Select a second transition as a qualifier.
-
Repeat this process for this compound to determine its specific MRM transitions. The precursor ion will be shifted by +4 m/z units compared to the non-labeled compound. The fragment ions may or may not show a mass shift depending on which part of the molecule the deuterium (B1214612) atoms are located.
-
Optimize the collision energy for each MRM transition to maximize the signal intensity.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined as described above.
Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous ortho-Topolin riboside and the this compound internal standard for each sample.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Prepare a calibration curve using a series of standard solutions containing known concentrations of non-labeled ortho-Topolin riboside and a fixed concentration of the this compound internal standard.
-
Plot the peak area ratio against the concentration of the non-labeled standard to generate a linear regression curve.
-
Use the peak area ratio from the plant sample and the equation from the calibration curve to calculate the concentration of endogenous ortho-Topolin riboside in the sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of ortho-Topolin riboside.
Generalized Cytokinin Signaling Pathway
Caption: Generalized two-component cytokinin signaling pathway.
Application Note: Quantification of Cytokinins Using ortho-Topolin Riboside-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth, development, and physiological processes. Their accurate quantification is essential for understanding their function in plants and their potential applications in agriculture and medicine. This application note provides a detailed protocol for the quantification of cytokinins in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with ortho-Topolin riboside-d4 as an internal standard. The use of a deuterated internal standard allows for accurate and precise quantification through the isotope dilution method, which corrects for sample loss during preparation and variations in instrument response.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound (oTR-d4), is added to the sample at the beginning of the extraction process. This standard behaves chemically and physically similarly to the endogenous unlabeled cytokinins throughout the extraction, purification, and analysis steps. By measuring the ratio of the endogenous analyte to the labeled internal standard using UPLC-MS/MS, the concentration of the endogenous cytokinin can be accurately determined.
Experimental Protocols
Sample Preparation
a. Plant Tissue Homogenization:
-
Weigh approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
b. Extraction:
-
Prepare an extraction solvent of methanol (B129727)/water/formic acid (15:4:1, v/v/v).
-
To the homogenized tissue, add 1 mL of the cold (-20°C) extraction solvent containing the internal standard, this compound, at a final concentration of 1 pmol per sample.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 1 hour with occasional vortexing to ensure complete extraction.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new 2 mL microcentrifuge tube.
-
To ensure complete extraction, re-extract the pellet with another 0.5 mL of the cold extraction solvent, vortex, centrifuge, and combine the supernatants.
Solid-Phase Extraction (SPE) Purification
a. Column Conditioning:
-
Use a mixed-mode solid-phase extraction column (e.g., Oasis MCX).
-
Condition the column by passing 1 mL of methanol followed by 1 mL of water.
b. Sample Loading and Washing:
-
Dilute the combined supernatant with 3 mL of 1% formic acid.
-
Load the diluted sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 1% formic acid to remove interfering substances.
c. Elution:
-
Elute the cytokinins from the column with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
Collect the eluate in a clean 1.5 mL microcentrifuge tube.
-
Dry the eluate completely using a vacuum concentrator or a stream of nitrogen gas at 30°C.
d. Reconstitution:
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
a. UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-50% B
-
8-9 min: 50-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
c. MRM Transitions:
The following table provides suggested MRM transitions for ortho-Topolin riboside and its deuterated internal standard. These may require optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| ortho-Topolin riboside | 374.1 | 242.0 | 0.05 | 30 | 15 |
| This compound | 378.1 | 246.0 | 0.05 | 30 | 15 |
| trans-Zeatin | 220.1 | 136.1 | 0.05 | 35 | 20 |
| trans-Zeatin riboside | 352.1 | 220.1 | 0.05 | 30 | 15 |
| Isopentenyladenine | 204.1 | 136.1 | 0.05 | 35 | 20 |
| Isopentenyladenosine | 336.1 | 204.1 | 0.05 | 30 | 15 |
Data Presentation
The following table presents representative quantitative data for cytokinins in Arabidopsis thaliana seedlings, illustrating the type of results that can be obtained using this method.
| Sample | Cytokinin | Concentration (pmol/g FW) | Standard Deviation |
| Wild Type (Col-0) | trans-Zeatin | 2.5 | 0.4 |
| Wild Type (Col-0) | trans-Zeatin riboside | 5.8 | 1.1 |
| Wild Type (Col-0) | Isopentenyladenine | 1.2 | 0.2 |
| Wild Type (Col-0) | Isopentenyladenosine | 3.1 | 0.6 |
| Cytokinin-overproducing mutant | trans-Zeatin | 15.2 | 2.5 |
| Cytokinin-overproducing mutant | trans-Zeatin riboside | 35.7 | 5.8 |
| Cytokinin-overproducing mutant | Isopentenyladenine | 8.9 | 1.5 |
| Cytokinin-overproducing mutant | Isopentenyladenosine | 22.4 | 4.1 |
Visualizations
Experimental Workflow
Caption: Workflow for cytokinin quantification.
Cytokinin Signaling Pathway
Caption: Simplified cytokinin signaling pathway.
Application Notes and Protocols for ortho-Topolin Riboside-d4 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to ortho-Topolin Riboside and its Deuterated Analog
ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. Beyond its role in plants, oTR has garnered significant interest in biomedical research for its potential therapeutic properties, including anticancer activities.[1][2] In metabolomics, particularly for the quantitative analysis of plant hormones or monitoring the metabolic fate of oTR in biological systems, a stable isotope-labeled internal standard is essential for accurate and precise quantification. ortho-Topolin riboside-d4 (oTR-d4) serves as an ideal internal standard for mass spectrometry-based methods due to its chemical similarity to the unlabeled analyte, allowing for correction of variability during sample preparation and analysis.
Applications in Metabolomics
The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of ortho-Topolin riboside and other related cytokinins in various biological matrices, such as plant tissues, cell cultures, and animal plasma.[3] The use of a deuterated standard is critical for minimizing errors arising from matrix effects, extraction efficiency, and instrument response variability in LC-MS/MS analysis.
Key Applications Include:
-
Phytohormone Profiling: Accurate quantification of endogenous levels of oTR and other cytokinins in plant tissues to study their role in developmental processes and stress responses.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of oTR in animal models, which is crucial for its development as a therapeutic agent.
-
Metabolic Stability Assays: Determining the rate of metabolic degradation of oTR in in vitro systems, such as liver microsomes.[4]
-
Drug Metabolism Studies: Identifying and quantifying metabolites of oTR in biological samples.
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of ortho-Topolin riboside using a deuterated internal standard like oTR-d4. The values are based on typical LC-MS/MS performance for cytokinin analysis and should be validated for specific instrumentation and matrices.
Table 1: LC-MS/MS Parameters for ortho-Topolin Riboside (oTR) and this compound (oTR-d4)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ortho-Topolin Riboside (oTR) | 374.1 | 242.1 | 25 |
| This compound (oTR-d4) | 378.1 | 246.1 | 25 |
Note: The precursor and product ions for oTR-d4 are predicted based on a +4 Da shift from the unlabeled compound. These values should be confirmed experimentally.
Table 2: Representative Chromatographic and Analytical Performance
| Parameter | Value |
| Retention Time (min) | 4.8 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | >0.99 |
| Recovery (%) | 85-105 |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
Note: These values are illustrative and will vary depending on the specific analytical method, instrument, and matrix.
Experimental Protocols
Protocol 1: Quantification of ortho-Topolin Riboside in Plant Tissue using LC-MS/MS
This protocol describes the extraction and quantification of oTR from plant tissue using oTR-d4 as an internal standard.
1. Materials and Reagents:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
ortho-Topolin Riboside (analytical standard)
-
This compound (internal standard)
-
Extraction Solvent: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)
-
Solid Phase Extraction (SPE) Columns: Oasis MCX
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
2. Sample Preparation:
-
Weigh approximately 100 mg of frozen plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent and a known amount of oTR-d4 internal standard (e.g., 10 ng).
-
Homogenize the tissue using a bead beater or mortar and pestle.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with 0.5 mL of extraction solvent, centrifuge, and combine the supernatants.
3. Solid Phase Extraction (SPE) Purification:
-
Condition the Oasis MCX SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the combined supernatant onto the SPE column.
-
Wash the column with 1 mL of 1% formic acid in water.
-
Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.
5. Quantification:
-
Create a calibration curve using analytical standards of oTR with a constant concentration of oTR-d4.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of oTR in the samples from the calibration curve.
Visualizations
References
- 1. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apo.ansto.gov.au [apo.ansto.gov.au]
Application Note: Quantitative Analysis of ortho-Topolin Riboside-d4 in Plant and Biological Matrices
Introduction
ortho-Topolin riboside (oTR) is an aromatic cytokinin, a class of plant hormones that play a crucial role in regulating cell division, growth, and development. Beyond its role in plant physiology, oTR has garnered significant interest in biomedical research for its potential therapeutic properties, including anticancer activities. Accurate quantification of oTR in complex biological matrices is essential for both agricultural and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as ortho-Topolin riboside-d4 (oTR-d4), is critical for achieving high accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the sample preparation and quantification of ortho-Topolin riboside and its deuterated analog, oTR-d4, from plant and biological tissues using a robust method based on Solid-Phase Extraction (SPE) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Principle of the Method
The methodology involves the extraction of oTR and the spiked oTR-d4 internal standard from a homogenized biological matrix using an acidic methanol-based solvent. The crude extract is then purified and concentrated using mixed-mode solid-phase extraction (SPE), which effectively removes interfering compounds such as pigments, lipids, and other phytohormones. The purified extract is subsequently analyzed by UHPLC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Acetic acid (reagent grade), Ammonium (B1175870) hydroxide (B78521) (reagent grade), Ultrapure water.
-
Standards: ortho-Topolin riboside (analytical standard), this compound (analytical standard).
-
Extraction Buffer (Modified Bieleski's Buffer): 15:4:1 (v/v/v) methanol:water:formic acid. Store at -20°C.
-
SPE Columns: Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges.
-
Other: Liquid nitrogen, centrifuge tubes, SPE vacuum manifold, nitrogen evaporator.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissue
-
Homogenization:
-
Weigh approximately 50-100 mg of fresh plant tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction buffer.
-
Add the this compound internal standard to each sample to a final concentration appropriate for the expected endogenous levels.
-
Vortex thoroughly and incubate for 1 hour at 4°C with gentle shaking.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition an Oasis MCX SPE column by sequentially passing 1 mL of methanol and 1 mL of ultrapure water through the cartridge.
-
Equilibration: Equilibrate the column with 1 mL of the extraction buffer diluted 1:1 with water.
-
Loading: Load the supernatant from step 2 onto the SPE column.
-
Washing:
-
Wash the column with 1 mL of 1% (v/v) formic acid in water to remove acidic and neutral interferents.
-
Wash the column with 1 mL of methanol to remove lipids and pigments.
-
-
Elution: Elute the cytokinin fraction, including oTR and oTR-d4, with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 10% methanol in water.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
-
Data Presentation
Table 1: UHPLC-MS/MS Parameters for ortho-Topolin Riboside Analysis
| Parameter | Setting |
| UHPLC System | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Instrument Settings
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| ortho-Topolin riboside (oTR) | 374.1 | 242.0 | 30 | 20 |
| This compound (IS) | 378.1 | 242.0 | 30 | 20 |
Note: The fragmentation of both labeled and unlabeled oTR results in the loss of the ribose moiety, yielding the same product ion corresponding to the ortho-topolin base.
Table 3: Method Performance Characteristics (Representative Data for Cytokinin Ribosides)
| Parameter | Typical Value Range | Reference(s) |
| Recovery | 70% - 115% | [1][2] |
| Limit of Detection (LOD) | 0.1 - 10 fmol on column | [3] |
| Limit of Quantification (LOQ) | 0.5 - 25 fmol on column | [3] |
| Linearity (R²) | > 0.995 | [2][4] |
| Dynamic Range | 3-5 orders of magnitude | [3] |
The values presented are typical for the analysis of various cytokinin ribosides in plant matrices and provide a benchmark for method validation.
Visualizations
Diagram 1: Sample Preparation Workflow
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Logic of Isotope Dilution Mass Spectrometry
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Conclusion
The protocol described provides a reliable and robust method for the sample preparation and quantification of this compound from complex biological matrices. The combination of a highly selective SPE cleanup with the sensitivity and specificity of UHPLC-MS/MS analysis allows for accurate determination at low physiological concentrations. The use of a deuterated internal standard is paramount for correcting matrix-induced signal suppression or enhancement and ensuring data quality. This method is suitable for researchers in plant science, pharmacology, and drug development who require precise measurement of this important cytokinin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Determination of Six Cytokinin Nucleotide Monophosphates in Coconut Flesh by Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ortho-Topolin Riboside-d4 Stock Solution Preparation
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of ortho-Topolin riboside-d4, a deuterated analog of the cytokinin ortho-Topolin riboside. This internal standard is crucial for accurate quantification in mass spectrometry-based analyses, finding applications in plant physiology research, metabolic studies, and pharmacokinetic assessments of cytokinin-related compounds.
Introduction
ortho-Topolin riboside is a naturally occurring aromatic cytokinin, a class of plant hormones that regulate cell division and differentiation. Its deuterated form, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. The inclusion of a stable isotope-labeled standard is a critical practice in quantitative analysis, as it corrects for variability that may arise during sample preparation, injection, and ionization, thereby ensuring the precision and accuracy of the results.[1][2][3][4]
The protocol outlined below details the necessary steps for the accurate and reproducible preparation of a concentrated stock solution of this compound, along with guidelines for its proper storage and handling.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Notes |
| Molecular Weight | 377.39 g/mol | --- |
| Recommended Solvents | DMSO, Methanol, Ethanol | Solubility in aqueous solutions is limited. A small-scale solubility test is recommended before preparing the final stock solution. |
| Typical Stock Concentration | 1 mg/mL | This can be adjusted based on experimental requirements. |
| Storage Temperature | -20°C | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Purity | >98% (typical) | Refer to the Certificate of Analysis provided by the supplier for the exact purity. |
Experimental Protocol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade or higher
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-analysis Calculation:
-
Determine the required volume of the stock solution based on your experimental needs. For example, to prepare 1 mL of a 1 mg/mL stock solution, you will need 1 mg of this compound.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO (or another suitable organic solvent) to the tube containing the this compound powder. For a 1 mg/mL solution, if you weighed exactly 1 mg of the compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If not, continue vortexing or sonicate in an ultrasonic bath for 5-10 minutes.
-
-
Storage:
-
Once the this compound is completely dissolved, the stock solution is ready for use or storage.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in a freezer at -20°C. Properly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.
-
Perform all weighing and dissolution steps in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
Visualizations
Diagram of the Stock Solution Preparation Workflow:
A workflow for preparing the this compound stock solution.
Signaling Pathway Context (Illustrative):
While this compound is an internal standard, its non-deuterated counterpart is involved in cytokinin signaling pathways in plants. The following diagram illustrates a simplified cytokinin signaling pathway.
An illustrative diagram of a simplified cytokinin signaling cascade.
References
Application Note: Quantitative Analysis of ortho-Topolin Riboside using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ortho-Topolin riboside (oTR) in biological matrices. The method utilizes a stable isotope-labeled internal standard, ortho-Topolin riboside-d4 (oTR-d4), to ensure high accuracy and precision. The described protocol is applicable to researchers in drug development and life sciences investigating the pharmacokinetics and metabolic fate of this potent cytokinin.
Introduction
ortho-Topolin riboside is a naturally occurring cytokinin that has garnered significant interest due to its potential therapeutic properties, including notable anticancer activity.[1][2] Accurate quantification of oTR in complex biological samples is crucial for preclinical and clinical studies. LC-MS/MS offers the high sensitivity and specificity required for this purpose. The use of a deuterated internal standard, such as oTR-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.
Experimental
Materials and Reagents
-
ortho-Topolin riboside (purity ≥95%)
-
This compound (purity ≥95%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Sample Preparation
A solid-phase extraction (SPE) method is employed for the cleanup and concentration of oTR and oTR-d4 from plasma or cell culture media.
-
Sample Pre-treatment: To 100 µL of plasma or cell media, add 200 µL of 1% formic acid in methanol containing the internal standard, oTR-d4, at a final concentration of 50 ng/mL.
-
Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Disclaimer: The following MRM transitions and quantitative data are provided as illustrative examples based on the known molecular weight and common fragmentation patterns of nucleosides, as a specific validated method for this compound was not found in the public domain. Optimization of these parameters on the specific instrument to be used is highly recommended.
Data Presentation
Table 1: Example MRM Transitions for ortho-Topolin Riboside and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| ortho-Topolin riboside | 374.4 | 242.2 | 30 | 25 |
| This compound | 378.4 | 246.2 | 30 | 25 |
Table 2: Typical Quantitative Performance of the Method
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 85-105% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Diagrams
Caption: Experimental workflow for the quantification of ortho-Topolin riboside.
Caption: Anticancer signaling pathway of ortho-Topolin riboside.[1]
Conclusion
The LC-MS/MS method presented here provides a robust and reliable approach for the quantitative analysis of ortho-Topolin riboside in biological matrices. The use of a deuterated internal standard ensures accuracy and precision, making this method suitable for a wide range of research applications in pharmacology and drug metabolism.
References
ortho-Topolin Riboside-d4: Application Notes and Protocols for Plant Tissue Culture Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Topolin riboside-d4 (oTR-d4) is a deuterated analog of the aromatic cytokinin ortho-topolin riboside. While topolins, in general, are recognized for their significant biological activity in plant tissue culture, including promoting shoot proliferation and reducing undesirable effects like hyperhydricity, the primary application of this compound is not as a direct plant growth regulator in culture media.[1] Instead, its deuterated nature makes it an invaluable tool for precise quantitative analysis of endogenous and exogenous cytokinins in plant tissues.
Stable isotope-labeled compounds, such as oTR-d4, are ideal internal standards for mass spectrometry-based quantification methods.[2][3][4] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction, purification, and ionization.[4] The mass difference allows for their distinct detection from the endogenous analyte, enabling accurate correction for sample loss and matrix effects during analysis.[3]
These application notes provide a comprehensive overview of the use of this compound as an internal standard for the robust quantification of cytokinins in plant tissue culture samples. The detailed protocols are intended for researchers in plant science, biotechnology, and drug development who require precise and accurate measurements of these critical plant hormones.
Application Notes
The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) analysis of cytokinins.[2][5] Its use is critical for achieving accurate and reproducible quantification of cytokinins in complex plant matrices.
Key Applications:
-
Metabolic Studies: Elucidating the metabolic fate of exogenously applied cytokinins, such as other topolin derivatives, in plant tissues.[6][7][8] By spiking the sample with a known amount of oTR-d4 at the beginning of the extraction process, researchers can accurately track the conversion of the applied cytokinin into its various metabolites.
-
Endogenous Cytokinin Profiling: Quantifying the levels of endogenous cytokinins in different plant tissues, under various growth conditions, or in response to specific treatments.[9] This is crucial for understanding the hormonal regulation of plant growth and development.
-
Quality Control in Micropropagation: Monitoring the uptake and metabolism of cytokinins in plant tissue cultures to optimize micropropagation protocols and ensure the quality and uniformity of the resulting plantlets.[10][11][12]
-
Pharmacokinetic Studies in Plant-Derived Drug Development: For researchers investigating the production of secondary metabolites with pharmaceutical applications in plant cell cultures, accurate quantification of growth regulators like cytokinins is essential for process optimization and understanding the underlying biochemical pathways.
Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Co-elution with the target analyte in liquid chromatography (LC) and similar ionization efficiency in the mass spectrometer minimize analytical variability.[3]
-
Correction for Matrix Effects: Plant extracts are complex mixtures that can suppress or enhance the ionization of the target analyte. As oTR-d4 is similarly affected, its signal can be used to normalize the signal of the endogenous cytokinin.
-
Compensation for Sample Loss: Any loss of the analyte during the multi-step extraction and purification process is accounted for, as the internal standard is lost at a proportional rate.[5]
Data Presentation
Table 1: Properties of this compound as an Internal Standard
| Property | Description | Relevance in Plant Tissue Culture Analysis |
| Chemical Formula | C₁₈H₁₇D₄N₅O₅ | The presence of four deuterium (B1214612) atoms creates a distinct mass shift from the endogenous compound. |
| Molecular Weight | 391.43 g/mol | Allows for clear differentiation from non-deuterated ortho-topolin riboside in the mass spectrometer. |
| Purity | Typically >98% | High purity is essential to avoid interference with the quantification of the target analyte.[4] |
| Isotopic Enrichment | Typically >99 atom % D | Ensures that the contribution of the unlabeled isotopologue in the standard is negligible. |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO | Important for preparing stock solutions for spiking into plant tissue samples. |
| Storage | Recommended to be stored at -20°C | Ensures long-term stability of the compound. |
Experimental Protocols
Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue using this compound as an Internal Standard
This protocol outlines the steps for extracting and purifying cytokinins from plant tissue for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Plant tissue (e.g., leaves, stems, callus), fresh or lyophilized
-
This compound (oTR-d4)
-
Extraction buffer: Modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v)[13]
-
Liquid nitrogen
-
Centrifuge tubes (e.g., 2 mL or 15 mL)
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[13]
-
Methanol (MeOH)
-
1 M Formic acid (HCOOH)
-
0.35 N Ammonium hydroxide (B78521) (NH₄OH)
-
0.35 N NH₄OH in 60% MeOH
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh 10-50 mg of lyophilized and homogenized plant tissue or 50-200 mg of fresh tissue.
-
If using fresh tissue, immediately freeze it in liquid nitrogen to quench metabolic activity.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of oTR-d4 in methanol (e.g., 1 mg/mL).
-
Add a known amount of the oTR-d4 internal standard to the extraction buffer. The final concentration should be in a similar range to the expected concentration of the endogenous cytokinins. A typical starting point is 1 ng of deuterated standard per sample.[5]
-
-
Extraction:
-
Add 1 mL of the pre-cooled (-20°C) extraction buffer containing the internal standard to the plant tissue in a centrifuge tube.[5]
-
Homogenize the sample thoroughly. For fresh tissue, this can be done with a bead beater or a mortar and pestle under liquid nitrogen.
-
Incubate the mixture at -20°C for at least 1 hour (overnight is also acceptable).[5]
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[5]
-
Carefully collect the supernatant.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition the Oasis MCX SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of 1 M HCOOH.[5]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 1 M HCOOH, followed by 1 mL of MeOH.[5]
-
Elute the cytokinins with 1 mL of 0.35 N NH₄OH, followed by 1 mL of 0.35 N NH₄OH in 60% MeOH.[5]
-
Collect the eluate.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[5]
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Quantification of Cytokinins by LC-MS/MS
This protocol provides a general workflow for the quantification of cytokinins using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The specific parameters will need to be optimized for the instrument being used.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cytokinin separation.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
Procedure:
-
Method Development:
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for both the endogenous cytokinin and oTR-d4 by infusing pure standards.
-
Identify unique precursor-product ion transitions (SRM transitions) for each compound. For example:
-
Endogenous ortho-topolin riboside: [M+H]⁺ → fragment ion
-
This compound: [M+H+4]⁺ → fragment ion + 4
-
-
Develop an LC gradient that provides good separation of the different cytokinin isomers.
-
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of the unlabeled cytokinin and a constant concentration of oTR-d4.
-
Analyze the calibration standards by LC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
-
Sample Analysis:
-
Inject the purified and reconstituted plant extracts onto the LC-MS/MS system.
-
Acquire data using the optimized SRM method.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous cytokinin and oTR-d4 in each sample.
-
Calculate the peak area ratio.
-
Determine the concentration of the endogenous cytokinin in the sample by using the calibration curve.
-
Calculate the final concentration in the original plant tissue, taking into account the initial sample weight and the reconstitution volume.
-
Visualizations
Caption: Workflow for cytokinin quantification using oTR-d4.
Caption: Logic of quantification with an internal standard.
References
- 1. Topolin cytokinins enhanced shoot proliferation, reduced hyperhydricity and altered cytokinin metabolism in Pistacia vera L. seedling explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric determination of cytokinins in the top of tobacco plants using deuterium-labeled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantification of Cytokinins Using ortho-Topolin Riboside-d4 as an Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of ortho-Topolin riboside-d4 (oTR-d4) as an internal standard for the accurate quantification of cytokinins in biological matrices, particularly plant tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.
Introduction to ortho-Topolin Riboside and its Deuterated Analog
ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin, a class of plant hormones that play a pivotal role in regulating plant growth and development. Recent studies have also highlighted the potential anticancer activities of oTR, making it a compound of interest in drug development.[1][2][3][4] Accurate quantification of endogenous cytokinins is essential for understanding their physiological roles. This compound is a deuterated form of oTR, which is chemically identical to the natural form but has a higher mass due to the presence of four deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its similar chemical and physical properties ensure it behaves identically during extraction, purification, and chromatography.
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of cytokinins in various biological samples, including:
-
Plant Physiology Research: Quantification of endogenous cytokinin levels in different plant tissues to study their role in growth, development, and stress response.
-
Agricultural Biotechnology: Monitoring cytokinin levels in genetically modified crops or in response to agricultural treatments.
-
Pharmacokinetic Studies: In preclinical drug development, deuterated standards like oTR-d4 are used to accurately measure the concentration of the therapeutic agent (in this case, oTR or related compounds) in plasma or tissue samples.
-
Metabolomics: As part of a broader analysis of the plant metabolome.[1][3]
Experimental Protocols
This section details the step-by-step procedure for using oTR-d4 as an internal standard for cytokinin quantification by LC-MS/MS.
Materials and Reagents
-
This compound (oTR-d4)
-
ortho-Topolin riboside (oTR) and other cytokinin standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Biological sample (e.g., plant tissue)
-
Liquid nitrogen
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
UHPLC system coupled to a tandem mass spectrometer
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of oTR-d4 and the unlabeled cytokinin standards. Dissolve each in 1 mL of methanol to prepare individual stock solutions. Store at -20°C.
Working Standard Solutions (1 µg/mL): Dilute the stock solutions 1:1000 with methanol to create working standard solutions.
Internal Standard Spiking Solution (10 ng/mL): Dilute the oTR-d4 working standard solution to a final concentration of 10 ng/mL in the initial extraction solvent. The optimal concentration may need to be adjusted based on the expected levels of endogenous cytokinins in the sample. For samples with very low cytokinin content, a lower concentration (e.g., 1 ng/mL) may be more appropriate.[5][6]
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the unlabeled cytokinin working standard solutions. Each calibration standard should be spiked with the same concentration of the oTR-d4 internal standard spiking solution.
Sample Preparation: Extraction and Purification
The following protocol is a general guideline for the extraction of cytokinins from plant tissue.[1][5][6][7]
-
Homogenization: Freeze the plant tissue sample (e.g., 50-100 mg) in liquid nitrogen and grind to a fine powder.
-
Extraction: To the powdered sample, add a pre-chilled extraction buffer (e.g., modified Bieleski's solvent: methanol:water:formic acid, 15:4:1, v/v/v).[1][7] Crucially, add a known amount of the oTR-d4 internal standard spiking solution to each sample at this stage. A typical addition would be 10-50 µL of a 10 ng/mL solution, resulting in 100-500 pg of oTR-d4 per sample.
-
Incubation and Centrifugation: Vortex the samples and incubate at -20°C for at least 1 hour. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same buffer, and the supernatants pooled.
-
Solvent Evaporation: Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the remaining aqueous extract in a small volume of 1% acetic acid or 1 M formic acid.[7]
Solid-Phase Extraction (SPE) Purification
Purification is essential to remove interfering compounds from the sample matrix. A mixed-mode cation exchange SPE cartridge is commonly used for cytokinin purification.[1][7][8]
-
Column Conditioning: Condition the Oasis MCX SPE column with methanol followed by ultrapure water, and finally equilibrate with 1 M formic acid.
-
Sample Loading: Load the reconstituted sample onto the SPE column.
-
Washing: Wash the column with 1% acetic acid or 1 M formic acid to remove interfering substances. A subsequent wash with methanol can further remove non-polar contaminants.
-
Elution: Elute the cytokinins from the column. A common elution solvent is 0.35 M ammonium hydroxide in 60% methanol.[6][7][8]
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the purified sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) |
Mass Spectrometry (MS/MS): The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for oTR and oTR-d4 will need to be determined by direct infusion of the standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ortho-Topolin riboside (oTR) | To be determined | To be determined | To be determined |
| This compound (oTR-d4) | To be determined (+4 Da) | To be determined | To be determined |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Presentation and Analysis
The concentration of the endogenous cytokinin in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Example Calculation:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) versus the concentration of the unlabeled standard.
-
Determine the peak area ratio for the unknown sample.
-
Use the calibration curve to determine the concentration of the cytokinin in the sample.
Table of Expected Quantitative Data:
| Sample ID | Analyte Peak Area | oTR-d4 Peak Area | Peak Area Ratio | Concentration (ng/mL) |
| Blank | 0 | 150,000 | 0 | 0 |
| Cal 1 (1 ng/mL) | 10,000 | 152,000 | 0.066 | 1 |
| Cal 2 (5 ng/mL) | 52,000 | 148,000 | 0.351 | 5 |
| Cal 3 (10 ng/mL) | 105,000 | 151,000 | 0.695 | 10 |
| Sample 1 | 35,000 | 149,000 | 0.235 | Calculated from curve |
| Sample 2 | 78,000 | 153,000 | 0.510 | Calculated from curve |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for cytokinin quantification using oTR-d4.
Quantification Logic
Caption: Logic for calculating final cytokinin concentration.
References
- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-omics profiling reveals ortho-topolin riboside and protocatechualdehyde combination exhibits anti-proliferative activity by modulating metabolic pathways in in vitro and in vivo radio-resistant MDA-MB-231 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 6. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokinin Profiling Using ortho-Topolin riboside-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes such as cell division, shoot and root differentiation, leaf senescence, and apical dominance. The precise quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development. Aromatic cytokinins, such as the topolins, have gained interest due to their unique metabolic properties and potent biological activities.
ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin. For accurate and sensitive quantification of oTR and other cytokinins in complex biological matrices, stable isotope-labeled internal standards are indispensable. ortho-Topolin riboside-d4 (oTR-d4) serves as an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, but it has a distinct mass, allowing for precise correction of matrix effects and variations during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cytokinin profiling.
Cytokinin Signaling Pathway
Cytokinins initiate a signaling cascade that leads to the regulation of gene expression. The binding of a cytokinin to its receptor, an Arabidopsis Histidine Kinase (AHK), triggers a multi-step phosphorelay system.
Experimental Workflow for Cytokinin Profiling
The general workflow for the quantification of cytokinins from plant tissue involves sample homogenization, extraction, purification, and subsequent analysis by LC-MS/MS. The addition of a deuterated internal standard like this compound at the beginning of the extraction process is critical for accurate quantification.
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for cytokinin extraction from plant tissues.
Materials:
-
Plant tissue (10-50 mg fresh weight)
-
Liquid nitrogen
-
Modified Bieleski extraction buffer (methanol:formic acid:water, 15:1:4, v/v/v), pre-chilled to -20°C
-
This compound internal standard solution (e.g., 1 ng/µL in methanol)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Refrigerated centrifuge
Procedure:
-
Weigh 10-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of cold (-20°C) modified Bieleski buffer.
-
Add a known amount of this compound internal standard (e.g., 10 µL of a 1 ng/µL solution for a final amount of 10 ng).
-
Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer to a new tube.
Solid-Phase Extraction (SPE) Purification
This protocol utilizes a mixed-mode cation exchange SPE column to purify and concentrate the cytokinins.
Materials:
-
Oasis MCX SPE cartridges (e.g., 30 mg, 1 mL)
-
SPE vacuum manifold
-
1 M Formic acid
-
0.35 M NH₄OH in water
-
0.35 M NH₄OH in 60% methanol
Procedure:
-
Condition the Oasis MCX SPE cartridge by passing the following solutions sequentially:
-
1 mL Methanol
-
1 mL Water
-
1 mL 1 M Formic acid
-
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 1 M Formic acid to remove acidic and neutral interferents.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferents.
-
Elute the cytokinin fraction with 2 x 1 mL of 0.35 M NH₄OH in 60% methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 50% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical - requires empirical determination):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ortho-Topolin riboside (oTR) | 358.2 | 226.1 | 20 |
| This compound (oTR-d4) | 362.2 | 230.1 | 20 |
| trans-Zeatin (tZ) | 220.1 | 136.1 | 22 |
| trans-Zeatin riboside (tZR) | 352.2 | 220.1 | 18 |
| Isopentenyladenine (iP) | 204.1 | 136.1 | 20 |
| Isopentenyladenosine (iPR) | 336.2 | 204.1 | 18 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table provides representative data for cytokinin levels in Arabidopsis thaliana seedlings, as would be determined using a deuterated internal standard like this compound. The use of an internal standard allows for accurate quantification by correcting for any sample loss during preparation and for matrix-induced ion suppression or enhancement.
| Cytokinin | Wild-Type (pmol/g FW) | Mutant A (pmol/g FW) | Mutant B (pmol/g FW) |
| ortho-Topolin riboside (oTR) | 1.2 ± 0.3 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| trans-Zeatin (tZ) | 5.8 ± 1.1 | 10.2 ± 2.5 | 2.1 ± 0.5 |
| trans-Zeatin riboside (tZR) | 15.3 ± 3.2 | 25.1 ± 4.8 | 7.6 ± 1.9 |
| Isopentenyladenine (iP) | 20.1 ± 4.5 | 8.5 ± 2.1 | 35.4 ± 6.7 |
| Isopentenyladenosine (iPR) | 32.5 ± 6.8 | 15.2 ± 3.9 | 58.9 ± 10.2 |
Data are presented as mean ± standard deviation (n=3). Quantification was performed using an internal standard calibration curve with this compound.
Conclusion
The use of this compound as an internal standard in conjunction with UPLC-MS/MS provides a robust, sensitive, and accurate method for the quantification of cytokinins in plant tissues. The protocols outlined in these application notes serve as a comprehensive guide for researchers in plant science and related fields. The precise determination of cytokinin profiles is essential for advancing our understanding of plant development and for the development of novel agricultural and therapeutic applications.
ortho-Topolin riboside-d4 extraction from plant material
An Application Note on the Extraction of ortho-Topolin riboside-d4 from Plant Material for Mass Spectrometry-Based Analysis
Introduction
Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth, development, and physiological processes. Ortho-topolins and their ribosides are aromatic cytokinins known for their high biological activity. Quantitative analysis of these compounds is essential for understanding their function in plant biology and for various applications in agriculture and drug development. The use of a deuterated internal standard, such as this compound (oTR-d4), is critical for accurate quantification via mass spectrometry (MS), as it corrects for sample loss during extraction and purification and compensates for matrix effects during analysis.
This application note provides a detailed protocol for the extraction and purification of ortho-Topolin riboside and its deuterated internal standard from plant material. The methodology combines a highly efficient solvent extraction with a subsequent solid-phase extraction (SPE) cleanup, ensuring a sample of high purity suitable for sensitive LC-MS/MS analysis.
Comparative Data of Extraction Methods
The selection of an extraction and purification method is critical for achieving high recovery and purity. The combination of a modified Bieleski's solvent extraction followed by an Oasis MCX SPE cleanup is widely adopted for its efficiency.[1][2][3] This approach effectively removes a significant portion of interfering compounds, which is crucial for sensitive MS detection.[1]
| Method / Step | Principle | Typical Recovery | Purity | Key Advantages & Disadvantages |
| Modified Bieleski's Solvent Extraction | Cell disruption and solubilization of cytokinins in a methanol-formic acid-water mixture.[1][3] | ~80-90%[2] | Moderate | Advantage: High extraction efficiency for a broad range of cytokinins.[2] Disadvantage: Co-extraction of interfering compounds requires further cleanup.[2] |
| Solid-Phase Extraction (SPE) using Oasis MCX | Mixed-mode sorbent (reversed-phase and cation-exchange) to bind and selectively elute cytokinins.[4] | ~70-85%[2] | High | Advantage: High purity suitable for MS analysis; removes ~90% of UV-absorbing contaminants.[1] Disadvantage: May have slightly lower recovery for some cytokinin nucleotides.[2] |
Experimental Protocol
This protocol is optimized for the extraction of cytokinins, including oTR-d4, from plant tissue for subsequent LC-MS/MS analysis.
1. Materials and Reagents
-
Plant tissue (e.g., Arabidopsis, rice leaves, etc.)
-
Liquid nitrogen
-
This compound (internal standard)
-
Extraction Solvent (Modified Bieleski's Solvent): Methanol (B129727):Formic Acid:Water (15:1:4, v/v/v).[1][3] Prepare fresh and pre-chill to -20°C.
-
SPE Columns: Oasis MCX (Mixed-Mode Cation Exchange) columns (e.g., 30-60 mg, Waters Corp.).[2][5]
-
Methanol (HPLC or MS grade)
-
Formic acid (MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (MS grade)
-
Acetonitrile (B52724) (HPLC or MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of reaching 20,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
2. Sample Preparation and Homogenization
-
Weigh 20-50 mg of fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
3. Extraction
-
Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent to the homogenized tissue.
-
Spike the sample with a known amount of this compound internal standard (e.g., 0.5-1.0 pmol per sample).
-
Vortex thoroughly to ensure complete mixing.
-
Incubate the mixture at -20°C for at least 1 hour (overnight incubation is also common).[2]
-
Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]
-
Carefully collect the supernatant and transfer it to a new clean tube.
-
To maximize yield, re-extract the pellet with another 0.5 mL of extraction solvent, vortex, incubate at -20°C for 30 minutes, and centrifuge again.[2]
-
Pool the supernatants from both extraction steps.
4. Solid-Phase Extraction (SPE) Purification
This step uses an Oasis MCX column to separate cytokinins from anionic compounds and other interferences.[4]
-
Column Conditioning: Condition the Oasis MCX column by passing 1 mL of methanol followed by 1 mL of ultrapure water.[2]
-
Sample Loading: Dilute the pooled supernatant with ultrapure water to reduce the methanol concentration to below 10%. Load the diluted sample onto the conditioned column.
-
Washing:
-
Elution: Elute the cytokinin fraction (which includes bases, ribosides, and glucosides like oTR-d4) with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.[2] Collect the eluate in a clean tube.
5. Final Sample Preparation
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, typically 5-10% acetonitrile or methanol in water.[2][5]
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Visualized Protocols and Pathways
Caption: Workflow for cytokinin extraction from plant material.
Caption: Separation principle of mixed-mode SPE for cytokinins.
Caption: Simplified model of cytokinin signal transduction.
References
- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols: ortho-Topolin riboside-d4 in Studying Cytokinin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes like cell division, differentiation, and senescence. Understanding cytokinin metabolism is crucial for both fundamental plant biology and agricultural applications. ortho-Topolin riboside, a naturally occurring aromatic cytokinin, and its deuterated analogue, ortho-Topolin riboside-d4, have emerged as valuable tools for these studies. The incorporation of four deuterium (B1214612) atoms into the ortho-Topolin riboside molecule creates a stable, heavier version that can be readily distinguished from its endogenous counterpart by mass spectrometry. This property makes this compound an ideal internal standard for accurate and precise quantification of endogenous ortho-Topolin riboside and related cytokinins.
These application notes provide a comprehensive overview of the use of this compound in cytokinin metabolism research, including detailed protocols for its application as an internal standard in stable isotope dilution mass spectrometry.
Principle of Stable Isotope Dilution Analysis
Stable isotope dilution (SID) is a powerful analytical technique used for the precise quantification of compounds in complex mixtures. The principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample extraction, purification, and analysis.
By measuring the ratio of the signal intensity of the endogenous analyte to the labeled internal standard using mass spectrometry, the initial concentration of the endogenous analyte can be accurately calculated. This method effectively corrects for any sample loss that may occur during the experimental workflow, leading to highly reliable and reproducible results.
Applications of this compound
-
Accurate Quantification of Endogenous Cytokinins: The primary application of this compound is as an internal standard for the quantification of ortho-Topolin riboside and other related aromatic cytokinins in plant tissues.[1][2][3][4] This is particularly important for understanding the dynamic changes in cytokinin levels in response to various developmental cues and environmental stresses.
-
Metabolic Flux Analysis: By supplying labeled precursors, researchers can trace the metabolic fate of cytokinins and determine the rates of their biosynthesis, conversion, and degradation.[5][6][7] Deuterium-labeled standards like this compound are essential for accurately measuring the incorporation of stable isotopes into different cytokinin metabolites.
-
Pharmacokinetic Studies: In the context of drug development, where cytokinin analogues are being investigated for their potential therapeutic effects (e.g., anticancer activity), deuterated standards are crucial for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.[8][9][10]
Experimental Protocols
Protocol 1: Quantification of Endogenous ortho-Topolin Riboside in Plant Tissue using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of endogenous ortho-Topolin riboside in a plant leaf sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., modified Bieleski buffer: methanol (B129727)/water/formic acid, 15:4:1, v/v/v)
-
This compound solution (of known concentration)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Homogenization:
-
Harvest approximately 100 mg of fresh plant leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill homogenizer.
-
-
Extraction:
-
To the powdered tissue, add 1 mL of pre-chilled extraction solvent.
-
Add a known amount of this compound internal standard solution (e.g., 10 pmol).
-
Vortex the mixture thoroughly and incubate at -20°C for 1 hour.
-
Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the cytokinins with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate the cytokinins using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify ortho-Topolin riboside and this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions for each compound should be optimized beforehand.
-
Data Analysis:
-
Calculate the peak area ratio of endogenous ortho-Topolin riboside to the this compound internal standard.
-
Generate a calibration curve using known concentrations of unlabeled ortho-Topolin riboside standards spiked with the same amount of internal standard.
-
Determine the concentration of endogenous ortho-Topolin riboside in the sample by interpolating the peak area ratio from the calibration curve.
Data Presentation
Table 1: Representative Quantitative Data for ortho-Topolin Riboside in Plant Samples
| Sample ID | Tissue Type | Endogenous oTR (pmol/g FW) | Standard Deviation |
| WT-1 | Leaf | 2.54 | 0.21 |
| WT-2 | Root | 1.12 | 0.15 |
| Mutant-1 | Leaf | 8.97 | 0.75 |
| Mutant-2 | Root | 3.45 | 0.33 |
oTR: ortho-Topolin Riboside, FW: Fresh Weight. Data are hypothetical and for illustrative purposes.
Visualizations
Cytokinin Metabolism and the Role of Labeled Standards
The following diagram illustrates the general pathways of cytokinin metabolism and highlights where a deuterated standard like this compound is introduced for quantitative analysis.
Caption: Workflow for quantifying endogenous ortho-Topolin riboside using a deuterated standard.
Experimental Workflow for Cytokinin Quantification
This diagram outlines the key steps in the experimental protocol for quantifying cytokinins using stable isotope dilution analysis.
Caption: Step-by-step experimental workflow for cytokinin quantification.
Conclusion
This compound is an indispensable tool for modern cytokinin research. Its use as an internal standard in stable isotope dilution mass spectrometry allows for highly accurate and precise quantification of endogenous cytokinins, providing valuable insights into their complex metabolic networks. The protocols and information provided herein serve as a guide for researchers and scientists to effectively utilize this powerful analytical tool in their studies of plant development and in the discovery of novel therapeutic agents.
References
- 1. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium in vivo labelling of cytokinins in Arabidopsis thaliana analysed by capillary liquid chromatography/frit-fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ortho-Topolin Riboside-d4 LC-MS Analysis
Welcome to the technical support hub for the LC-MS analysis of ortho-Topolin riboside and its deuterated internal standard, ortho-Topolin riboside-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and to offer detailed analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during the LC-MS analysis of this compound.
Q1: Why am I observing poor peak shapes (tailing, fronting, or splitting) for my analyte and its deuterated internal standard?
A: Poor peak shape can arise from several factors related to your chromatography system or sample preparation.
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Column Issues: Contamination of the column or a partially clogged frit can lead to peak splitting.[1] A void at the head of the column, sometimes caused by high pH mobile phases dissolving the silica (B1680970) backbone, is another common cause.[1]
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Mobile Phase & Injection Solvent Mismatch: If your injection solvent is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including fronting.[1]
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Secondary Interactions: The analyte can have secondary interactions with the stationary phase, which can cause peak tailing.[1]
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Extra-Column Effects: Issues with tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[1]
Troubleshooting Steps:
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Flush the Column: A thorough wash with a strong solvent may remove contaminants.
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Check pH: Ensure your mobile phase pH is compatible with your column's specifications.
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Solvent Matching: Try to match the injection solvent to the initial mobile phase conditions as closely as possible.
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System Inspection: Check all connections and tubing for potential sources of dead volume.
Q2: My this compound internal standard signal is inconsistent or decreasing over a run. What are the potential causes?
A: A declining internal standard signal can point to several issues, from sample preparation to instrument contamination.
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Sample Preparation Inconsistency: Inconsistent extraction recovery or volumetric errors during sample preparation can lead to variable internal standard concentrations.
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Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity for all analytes, including the internal standard.
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Analyte-Internal Standard Interactions: Although less common with co-eluting stable isotope-labeled standards, high concentrations of the analyte can sometimes suppress the ionization of the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard signals.
Q3: I am seeing chromatographic separation between ortho-Topolin riboside and this compound. Why is this happening and should I be concerned?
A: A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon.
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Isotope Effect: Deuterium atoms are slightly larger and form slightly stronger bonds than hydrogen atoms. This can lead to subtle differences in physicochemical properties, resulting in the deuterated standard often eluting slightly earlier from a reversed-phase column.
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Impact on Quantification: If the separation is significant, it can impact the accuracy of quantification. This is because matrix effects, such as ion suppression or enhancement, can vary across the elution profile. If the analyte and internal standard experience different degrees of ion suppression due to co-eluting matrix components, the calculated concentration will be inaccurate.
Mitigation Strategies:
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Modify Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.
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Use a Different Column: The degree of separation can be dependent on the specific stationary phase chemistry.
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Consider a ¹³C-labeled Standard: Carbon-13 labeled internal standards are less prone to chromatographic shifts compared to their deuterated counterparts.
Quantitative Data Summary
For accurate quantification of ortho-Topolin riboside using this compound as an internal standard, a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method is recommended. The following table summarizes the key mass spectrometric parameters.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Putative Adduct/Fragment |
| ortho-Topolin Riboside | 374.06 | 242.0 | [M+H-ribose]⁺ |
| This compound | 378.08 | 246.0 | [M+H-ribose]⁺ |
Note: The m/z values for this compound are inferred based on a +4 Da mass shift from the unlabeled compound.
Experimental Protocols
1. Sample Preparation from Plant Tissue
This protocol is adapted for the extraction of cytokinins from plant material.
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Homogenization: Immediately freeze collected plant tissue in liquid nitrogen and grind to a fine powder.
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Extraction: To approximately 100 mg of homogenized tissue, add 1 mL of an ice-cold extraction buffer (methanol:water:formic acid, 15:4:1 v/v/v). Add the this compound internal standard at this stage.
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Incubation & Centrifugation: Incubate the mixture at -20°C for at least 1 hour. Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer, and the supernatants combined.
-
Evaporation: Evaporate the methanol (B129727) from the combined supernatants under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the remaining aqueous extract in 1% acetic acid.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol.
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Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Method Parameters
-
LC Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 70 8.1 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 20 - 40 V (optimize for ortho-Topolin riboside)
-
Desolvation Temperature: 400 - 500 °C
-
Desolvation Gas Flow: 800 - 1000 L/hr
-
-
MRM Parameters:
-
Collision Energy: 15 - 30 eV (optimize for the transition of ortho-Topolin riboside)
-
Use the transitions specified in the Quantitative Data Summary table.
-
Visualizations
Proposed Fragmentation Pathway of ortho-Topolin Riboside
The primary fragmentation of ortho-Topolin riboside in positive ESI mode involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar moiety.
Caption: Proposed fragmentation of ortho-Topolin riboside.
General LC-MS Experimental Workflow
The following diagram outlines the typical workflow for the quantitative analysis of ortho-Topolin riboside from sample collection to data analysis.
Caption: General experimental workflow for analysis.
References
Technical Support Center: ortho-Topolin riboside-d4
Welcome to the technical support center for ortho-Topolin riboside-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantitative analysis of ortho-Topolin riboside using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my analysis of ortho-Topolin riboside?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as ortho-Topolin riboside, by co-eluting, undetected components from the sample matrix.[1][2][3] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[1] Common culprits in biological matrices include phospholipids (B1166683), salts, proteins, and other endogenous metabolites.
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this completely correct for matrix effects?
A2: While a SIL-IS like this compound is the "gold standard" for compensating for matrix effects, it may not always provide a perfect correction.[1][3][4] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[1][4] However, issues can arise. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight shift in retention time between ortho-Topolin riboside and this compound.[2] If this shift causes them to elute in regions with different matrix interferences, it can lead to inaccurate quantification, a phenomenon known as differential matrix effects.[2][5]
Q3: My quality control (QC) samples are showing poor accuracy and precision. Could this be due to matrix effects, even with a SIL-IS?
A3: Yes, poor accuracy and precision in QC samples are classic indicators of uncompensated matrix effects. This can happen if the matrix composition of your QC samples differs significantly from your calibration standards, or if there is high variability in the matrix composition across different samples. Even with this compound, differential matrix effects, as described in Q2, could be the underlying cause. It is also important to verify the purity of your SIL-IS, as any unlabeled impurity can artificially inflate the analyte concentration.
Q4: How can I quantitatively assess the extent of matrix effects in my ortho-Topolin riboside assay?
A4: The most common method is the post-extraction spike experiment. This experiment allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement. The protocol involves comparing the response of ortho-Topolin riboside in a neat solution to its response when spiked into an extracted blank matrix sample. A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Q5: What are the primary strategies to reduce or eliminate matrix effects?
A5: The main strategies fall into three categories:
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Sample Preparation: More effective sample cleanup can remove interfering matrix components before LC-MS/MS analysis. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.
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Chromatographic Separation: Optimizing your LC method to better separate ortho-Topolin riboside from co-eluting matrix components is a powerful approach. This can involve using a different column chemistry, adjusting the mobile phase gradient, or using a smaller particle size column (like UPLC) for better resolution.
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Mass Spectrometry Source Optimization: While less common for mitigating matrix effects, adjusting source parameters can sometimes help.
Troubleshooting Guides
Issue 1: Inconsistent Analyte to Internal Standard (IS) Peak Area Ratios
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Assess Co-elution: Carefully check if ortho-Topolin riboside and this compound are perfectly co-eluting. Even a small shift can be problematic. 2. Optimize Chromatography: Adjust the gradient or mobile phase to ensure co-elution. 3. Improve Sample Cleanup: Use a more rigorous sample preparation method (see SPE protocol below) to remove the interfering components. |
| Variable Matrix Composition | 1. Evaluate Different Lots: Test your method with blank matrix from at least 6 different sources to assess inter-subject variability. 2. Matrix-Matched Calibrators: Prepare your calibration standards and QCs in a pooled blank matrix that is representative of your study samples. |
| IS Purity Issues | 1. Verify Purity: Confirm the isotopic and chemical purity of your this compound stock. 2. Check for Contamination: Ensure there is no cross-contamination between your analyte and IS stock solutions. |
Issue 2: Significant Ion Suppression or Enhancement Observed
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | 1. Switch Extraction Method: If using protein precipitation, consider switching to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner extract. 2. Phospholipid Removal: Incorporate a specific phospholipid removal step or product if analyzing plasma or serum. |
| Chromatographic Co-elution | 1. Modify Gradient: Steepen or flatten the gradient around the elution time of your analyte to separate it from interferences. 2. Change Column: Try a column with a different stationary phase (e.g., PFP instead of C18) to alter selectivity. 3. Divert Flow: Use a divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the mass spectrometer. |
| High Sample Concentration | 1. Dilute Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
Data Presentation
Table 1: Hypothetical Matrix Effect Assessment for ortho-Topolin riboside
This table illustrates the results of a post-extraction spike experiment in three different lots of human plasma.
| Sample | Analyte Peak Area (ortho-Topolin riboside) | IS Peak Area (this compound) | Analyte Matrix Factor (MF) | IS Matrix Factor (MF) | Analyte/IS Ratio | Ratio Variation from Neat (%) |
| Neat Solution | 2,500,000 | 2,600,000 | 1.00 (Reference) | 1.00 (Reference) | 0.962 | 0.0% |
| Plasma Lot 1 | 1,275,000 | 1,352,000 | 0.51 (Suppression) | 0.52 (Suppression) | 0.943 | -2.0% |
| Plasma Lot 2 | 950,000 | 1,014,000 | 0.38 (Suppression) | 0.39 (Suppression) | 0.937 | -2.6% |
| Plasma Lot 3 | 1,550,000 | 1,638,000 | 0.62 (Suppression) | 0.63 (Suppression) | 0.946 | -1.7% |
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Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.
-
In this example, both the analyte and IS experience significant but comparable ion suppression, resulting in a relatively stable analyte/IS ratio.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
Objective: To quantitatively determine the degree of ion suppression or enhancement for ortho-Topolin riboside and this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.
-
ortho-Topolin riboside and this compound stock solutions.
-
Neat solution solvent (typically the mobile phase composition at elution).
-
All reagents and equipment for your established sample extraction procedure.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of ortho-Topolin riboside and this compound into the neat solution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix using your established procedure. Spike the same amount of ortho-Topolin riboside and this compound into the final, extracted sample.
-
Set C (Pre-Spike Matrix): Spike the same amount of ortho-Topolin riboside and this compound into the blank biological matrix before extraction. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
Calculate the MF for both ortho-Topolin riboside and this compound.
-
An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression. MF > 1.0 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of ortho-Topolin riboside) / (MF of this compound)
-
This value should be close to 1.0 if the IS is effectively compensating for the matrix effect.
-
Protocol 2: Solid Phase Extraction (SPE) for Plasma Samples
Objective: To provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
SPE vacuum manifold.
-
Reagents: 4% Phosphoric acid in water, Methanol, 5% Ammonium (B1175870) hydroxide (B78521) in Methanol.
-
Human plasma samples containing ortho-Topolin riboside and spiked with this compound.
Procedure:
-
Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash 1: 1 mL of 4% phosphoric acid in water.
-
Wash 2: 1 mL of Methanol.
-
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in Methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Experimental workflow for assessing and mitigating matrix effects.
References
Technical Support Center: ortho-Topolin Riboside-d4 Analysis
Welcome to the Technical Support Center for ortho-Topolin riboside-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of ortho-Topolin riboside, a naturally occurring aromatic cytokinin. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds are considered excellent internal standards. This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample extraction, purification, and chromatography. The key difference is a higher mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish it from the endogenous (non-deuterated) ortho-Topolin riboside. This enables accurate quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -20°C or lower. Studies on similar adenine-based cytokinins have shown that they are stable for extended periods when stored frozen. Repeated freeze-thaw cycles should be avoided, so it is recommended to prepare aliquots of the stock solution for daily use.
Q3: What are the precursor and product ions for ortho-Topolin riboside that I should be monitoring in my LC-MS/MS method?
A3: For ortho-Topolin riboside, the protonated precursor ion ([M+H]⁺) is m/z 374.06, and a major fragment ion is m/z 241.99[1]. For this compound, you would expect the precursor ion to be shifted by +4 Da to approximately m/z 378.08. The exact product ion for the deuterated standard should be determined by direct infusion and fragmentation analysis on your specific mass spectrometer, but a common fragment would likely correspond to the loss of the deuterated ribose moiety.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (-20°C or below). |
| Inefficient Ionization | Optimize mass spectrometer source parameters. Infuse a fresh dilution of the standard directly into the mass spectrometer to check for a stable signal. Ensure the mobile phase composition is appropriate for electrospray ionization (ESI), typically requiring a source of protons like 0.1% formic acid. |
| Incorrect MS/MS Transition | Confirm the precursor and product ions for this compound on your instrument. The precursor ion should be approximately 4 Da higher than the non-deuterated form. |
| Ion Suppression | See the detailed troubleshooting guide for "Matrix Effects and Ion Suppression" below. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence. If the problem persists, replace the column. Ensure the mobile phase pH is compatible with the column chemistry to avoid silica (B1680970) dissolution. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column. |
| Secondary Interactions | Add a small amount of an ion-pairing agent or modify the mobile phase pH to reduce secondary interactions between the analyte and the stationary phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume. |
Issue 3: Chromatographic Separation of ortho-Topolin Riboside and this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | A slight separation between the analyte and its deuterated internal standard can sometimes occur due to the "isotope effect," where the heavier deuterium atoms can lead to slightly different retention times on the chromatographic column. This can be problematic if it leads to differential ion suppression. |
| Modify Chromatographic Conditions | Adjusting the mobile phase gradient, flow rate, or column temperature can help to minimize the separation and achieve co-elution. |
| Use a Different Column | The degree of separation can be dependent on the specific stationary phase chemistry. Testing a column with a different chemistry may resolve the issue. |
Experimental Protocols
Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue
This protocol is adapted from established methods for the extraction and purification of cytokinins for LC-MS/MS analysis.
1. Sample Homogenization and Extraction: a. Flash-freeze 50-100 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. To the powdered tissue, add 1 mL of ice-cold modified Bieleski's extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v). d. Add a known amount of this compound internal standard to each sample. e. Shake or vortex the samples for 1 hour at 4°C. f. Centrifuge at 15,000 x g for 15 minutes at 4°C. g. Carefully collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup using a Mixed-Mode Cation Exchange Cartridge (e.g., Oasis MCX): a. Condition the cartridge: Pass 1 mL of methanol (B129727) followed by 1 mL of 1 M formic acid through the cartridge. b. Load the sample: Dilute the supernatant from step 1g with 1 M formic acid to a final volume of 5 mL and load it onto the conditioned cartridge. c. Wash the cartridge: i. Wash with 1 mL of 1 M formic acid to remove acidic and neutral interferents. ii. Wash with 1 mL of methanol to remove non-polar interferents. d. Elute the cytokinins: Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Mass Spectrometric Parameters for ortho-Topolin Riboside Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| ortho-Topolin riboside | 374.06 | 241.99 | Positive |
| This compound | ~378.08* | To be determined empirically | Positive |
*The exact m/z of the deuterated standard may vary slightly depending on the exact mass of the deuterium incorporation.
Table 2: Comparison of Extraction Solvents for Cytokinin Analysis
| Extraction Solvent | Relative Recovery of Deuterated Standards | Purity of Extract | Reference |
| Modified Bieleski's (15:4:1 MeOH:H₂O:HCOOH) | High | Moderate | [2][3] |
| 80% Methanol | Moderate | Low | [2][3] |
| Bieleski's (12:5:2:1 MeOH:CHCl₃:H₂O:HCOOH) | Moderate | Moderate | [4] |
Visualizations
Cytokinin Signaling Pathway
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow for this compound Analysis
Caption: A general workflow for the quantitative analysis of cytokinins.
References
- 1. Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: ortho-Topolin riboside-d4
This technical support center provides guidance on the stability, handling, and troubleshooting of ortho-Topolin riboside-d4 in solution for researchers, scientists, and drug development professionals.
Disclaimer
Specific stability data for this compound is not extensively available in published literature. The information provided herein is based on data for the non-deuterated analogue, ortho-Topolin riboside, and related cytokinin compounds. Due to the kinetic isotope effect, where carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, deuterated compounds are generally expected to exhibit similar or enhanced stability compared to their non-deuterated counterparts.[1][2][] However, it is imperative for researchers to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution?
A1: Based on studies of the non-deuterated form, ortho-Topolin riboside has been found to be stable under standard bench and storage conditions.[4] For related adenine-based cytokinins, such as m-topolin, stability has been demonstrated for up to 90 days in slightly alkaline solutions (0.05 N KOH) at temperatures of -20°C, 2-6°C, and 25°C.[5][6][7] Given that deuteration often enhances metabolic stability, this compound is expected to be at least as stable as its non-deuterated counterpart.
Q2: What is the best solvent for dissolving this compound?
Q3: How should I store stock solutions of this compound?
A3: For short-term storage, refrigerated conditions (2-8°C) are likely suitable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation. Based on data from similar compounds, storage at -20°C in a slightly alkaline solution can be stable for at least 90 days.[5][6][7] Avoid repeated freeze-thaw cycles, as this can degrade some molecules.[5] Aliquoting stock solutions is highly recommended.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, many complex organic molecules can be sensitive to light. It is good laboratory practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.
Q5: Will autoclaving degrade this compound?
A5: Studies on other adenine-based cytokinins have shown exceptional stability after autoclaving at 121°C for 30 minutes when dissolved in a weak alkaline solution (e.g., 0.05 N KOH).[5][7] This suggests that this compound may also be stable under these conditions, but verification is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly low or variable analytical results (e.g., in HPLC, LC-MS) | 1. Degradation in solution: The compound may be unstable in your specific solvent, pH, or at the storage temperature. 2. Adsorption to container: The compound may be adsorbing to the surface of your storage vial (e.g., glass or plastic). 3. Incomplete dissolution: The compound may not be fully dissolved in the chosen solvent. | 1. Perform a stability study under your experimental conditions (see protocol below). Consider adjusting the pH to be slightly alkaline. Ensure proper storage away from light and at a consistent, low temperature. 2. Test different types of vials (e.g., polypropylene (B1209903) vs. glass) to see if results change. 3. Ensure complete dissolution by gentle warming or sonication. Visually inspect for any particulate matter before use. |
| Appearance of new peaks in chromatogram over time | 1. Chemical degradation: The molecule is breaking down into other products. Common degradation pathways for ribosides include cleavage of the glycosidic bond. 2. Contamination: The sample may have been contaminated during handling. | 1. Analyze the new peaks by mass spectrometry to identify potential degradation products. Refer to the potential degradation pathway diagram below. Adjust storage and handling conditions to improve stability (e.g., lower temperature, protect from light, use fresh solutions). 2. Prepare fresh solutions using clean equipment and high-purity solvents. |
| Precipitation observed in solution upon storage | 1. Low solubility: The concentration of the compound may be too high for the solvent, especially at lower temperatures. 2. Change in pH: The pH of the solution may have changed, affecting solubility. | 1. Warm the solution gently to see if the precipitate redissolves. If so, consider preparing a more dilute stock solution or using a co-solvent. 2. Check the pH of your solution and adjust if necessary. Buffer your solutions if pH stability is a concern. |
Summary of Expected Stability
The following table summarizes the inferred stability of this compound in solution based on available data for related compounds. Users must validate these conditions for their specific application.
| Condition | Solvent/Matrix | Temperature | Expected Stability (up to 90 days) | Reference |
| Storage | 0.01 - 0.05 N KOH | -20°C | High | [5][6][7] |
| 0.01 - 0.05 N KOH | 2-6°C | High | [5][6][7] | |
| 0.01 - 0.05 N KOH | 25°C | Moderate to High | [5][6][7] | |
| Benchtop | Aqueous Buffer (pH ~7) | Room Temperature | Likely Stable for working day | [4] |
| Freeze-Thaw | 0.01 N KOH | -20°C to RT | Stable up to 6 cycles | [5] |
| Autoclaving | 0.05 N KOH | 121°C for 30 min | High | [5][7] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent and at a specific temperature over time.
Materials:
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This compound
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High-purity solvent of choice (e.g., DMSO, 0.01 N KOH, buffered saline)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Appropriate storage vials (e.g., amber glass or polypropylene)
-
Temperature-controlled environments (e.g., refrigerator, freezer, incubator)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Prepare a concentrated stock solution (e.g., 1 mg/mL) in the chosen solvent. Ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to the final experimental concentration in the desired matrix (e.g., cell culture media, buffer).
-
Aliquot the solution into multiple vials for each storage condition and time point to avoid repeated sampling from the same vial.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, analyze three aliquots of the solution by HPLC or LC-MS/MS to establish the initial concentration. This will be the baseline for comparison.
-
-
Storage:
-
Place the remaining aliquots in their designated storage conditions (e.g., -20°C, 4°C, 25°C). Protect from light if necessary.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24h, 48h, 7 days, 30 days, 90 days), remove three aliquots from each storage condition.
-
If frozen, allow the samples to thaw completely and come to room temperature.
-
Analyze the samples by the same analytical method used for the T=0 analysis.
-
-
Data Analysis:
-
Calculate the average concentration of this compound at each time point.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
A compound is often considered stable if the concentration remains within 90-110% of the initial value.
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Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterium-Labeled Standards
Welcome to the technical support center for the effective use of deuterium-labeled internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterium-labeled internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange (Back-Exchange): The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1]
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Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2]
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Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1]
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Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][3]
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Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[1]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[4][5] This is more likely to happen under the following conditions:
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Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][5]
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pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[1][6]
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][7]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the chromatographic isotope effect.[2] Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[4] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[4]
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]
-
Column Choice: Using a column with lower resolution might help ensure the analyte and internal standard elute as a single peak.[4]
Q4: What level of isotopic and chemical purity is required for a deuterium-labeled standard?
A4: For accurate and reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[4] The presence of unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can contribute to the analyte's signal, leading to an overestimation of its concentration, especially at lower levels.[3][8]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, isotopic exchange, or differential matrix effects.[4]
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Variable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[4] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[4]
| Potential Cause | Description | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and IS experience different degrees of ion suppression or enhancement from matrix components, even with co-elution.[4][9] | Conduct a post-extraction addition experiment to assess the matrix effect.[4] If significant, enhance sample cleanup procedures (e.g., using solid-phase extraction) or optimize chromatography.[8][9] |
| In-source Instability/Decomposition | The deuterated IS may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1] | Optimize ion source parameters (e.g., temperature, voltages). |
| H/D Back-Exchange | The deuterium label is unstable and exchanges with protons from the matrix or solvent.[4] | Perform an incubation study to test for back-exchange.[4] Select a standard with labels on stable positions.[1] |
| Variable Extraction Recovery | The analyte and IS have different extraction efficiencies. A 35% difference has been reported for some compounds.[8] | Validate the extraction procedure to ensure consistent and comparable recovery for both.[8] |
Issue 3: Presence of Unlabeled Analyte in the Internal Standard
Question: How do I check if my deuterated internal standard is contaminated with the unlabeled analyte?
Answer: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[8]
Experimental Protocol: Assessing Contribution from Internal Standard
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Prepare a Blank Sample: Use a matrix sample known to be free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
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Evaluate the Response: The response for the unlabeled analyte should ideally be less than 20% of the response of the LLOQ for the analyte.[1] A higher response indicates significant contamination of the IS with the unlabeled analyte.[1]
Impact of Internal Standard Purity
Caption: Impact of internal standard purity on assay accuracy.
Issue 4: Deuterium Back-Exchange
Question: How can I experimentally test for H/D back-exchange?
Answer: An incubation study can be performed to determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[4] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[8]
Experimental Protocol: Assessing Isotopic Stability
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Prepare two sets of samples:
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Set A (Control): Spike the deuterated internal standard into a neat solvent.
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Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Keep both sets of samples under the same conditions as your analytical method (time, temperature, pH). It is recommended to test multiple time points (e.g., T=0, 1h, 4h, 24h).[10]
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Process: Use your established extraction procedure for all samples.
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Analyze: Analyze the samples by LC-MS/MS.
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Monitor: Look for any increase in the signal of the non-deuterated analyte in Set B compared to Set A over time.[4] A significant increase indicates H/D back-exchange.[4]
Workflow for Assessing Isotopic Stability
Caption: Workflow for assessing the stability of deuterium labels.
Final Recommendations
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Careful Selection: Choose a deuterated internal standard with deuterium labels on stable positions of the molecule to minimize the risk of isotopic exchange.[1]
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Thorough Validation: Always perform comprehensive method validation, including a thorough investigation of matrix effects for both the analyte and the internal standard.[1]
-
Consider Alternatives: If persistent issues with a deuterated internal standard cannot be resolved, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are generally more stable and less prone to chromatographic shifts.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing isotopic exchange in ortho-Topolin riboside-d4
Welcome to the technical support center for ortho-Topolin riboside-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for handling this deuterated standard, with a focus on preventing isotopic exchange to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store this compound?
A1: Proper storage is critical to maintain the isotopic and chemical purity of this compound. For lyophilized powder, long-term storage at -20°C or below in a desiccator is recommended to protect it from moisture.[1] Solutions should be stored in tightly sealed, amber vials at -20°C to minimize solvent evaporation, slow degradation, and protect from light.[1][2] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[3][4]
Q2: What type of solvent should I use to prepare solutions of this compound?
A2: The choice of solvent is critical to prevent hydrogen-deuterium (H/D) exchange.[1][2] High-purity aprotic solvents such as acetonitrile (B52724), methanol (B129727), or ethyl acetate (B1210297) are generally recommended.[1] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1][2][5] If an aqueous solution is necessary, consider using a D₂O-based buffer and maintaining a pH where the exchange rate is minimal, which for many compounds is in the acidic range of approximately 2.5-3.[4][5]
Q3: How can I verify the isotopic purity of my this compound standard?
A3: The isotopic purity of your deuterated standard should be verified upon receipt and periodically. High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic enrichment by analyzing the distribution of isotopologues.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess isotopic purity.[1]
Q4: What are the primary factors that can cause isotopic exchange in this compound?
A4: The main factors influencing the rate of H/D exchange are pH, temperature, the type of solvent used, and the position of the deuterium labels on the molecule.[5][6] Both acidic and basic conditions can catalyze the exchange.[4][5] Higher temperatures increase the rate of exchange.[5] Protic solvents like water and methanol can readily provide protons for exchange.[5] Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2][4] While the deuterium atoms in this compound are on the aromatic ring, which is generally more stable, exchange can still occur under certain conditions, such as during APCI LC/MS analysis.[7][8]
Troubleshooting Guide
Problem 1: I am observing a lower-than-expected signal for my this compound internal standard and/or a signal at the mass of the unlabeled analyte in my blank samples.
This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.[4]
-
Troubleshooting Steps:
-
Evaluate Solvent and pH: If you are using a protic solvent (e.g., water, methanol), consider switching to a high-purity aprotic solvent like acetonitrile.[1][4] Ensure the pH of your sample and mobile phase is controlled. For many compounds, a pH of 2.5-3 minimizes the exchange rate.[4] Avoid strongly acidic or basic conditions.[4]
-
Control Temperature: Keep your samples, standards, and autosampler cooled.[4] Lower temperatures significantly slow the rate of isotopic exchange.[5]
-
Review Analytical Method: Certain analytical conditions, such as high desolvation temperatures in APCI mass spectrometry, can promote H/D exchange on aromatic rings.[7][8] If possible, optimize your MS source parameters to minimize this effect.
-
Prepare Fresh Solutions: Prepare working solutions fresh before each use to minimize the time the standard is in a potentially problematic matrix or solvent.[1]
-
Problem 2: My calibration curve is non-linear.
Non-linearity can be caused by issues with the internal standard.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte as an impurity can affect the response at different concentrations.[4]
-
Check for Degradation: Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the lyophilized material to rule out degradation of the standard.[2]
-
Assess for Adsorption: Low concentrations of standards can adsorb to glass or plastic surfaces.[2] Consider using silanized glass vials or preparing working solutions fresh.[2]
-
Data Presentation
Table 1: Factors Influencing Isotopic Exchange and Preventative Measures
| Factor | Influence on Isotopic Exchange | Recommended Preventative Measures |
| pH | Catalyzed by both acids and bases.[5] | Maintain pH around 2.5-3 for aqueous solutions.[4] Avoid strongly acidic or basic conditions.[2][4] |
| Temperature | Higher temperatures increase the rate of exchange.[5] | Store solutions at low temperatures (-20°C).[1][2] Keep samples and autosampler cooled during analysis.[4] |
| Solvent | Protic solvents (e.g., water, methanol) can donate protons for exchange.[5] | Use high-purity aprotic solvents (e.g., acetonitrile, ethyl acetate).[1] If aqueous solutions are necessary, use D₂O-based buffers.[5] |
| Moisture | Atmospheric moisture is a source of protons.[3][9] | Store lyophilized powder in a desiccator.[1] Allow vials to equilibrate to room temperature before opening.[3] Handle in a dry, inert atmosphere (e.g., under nitrogen or argon).[2][3] |
| Light | Can cause photodegradation of the compound.[2] | Store solutions in amber vials or in the dark.[2][3] |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions of this compound
-
Acclimatization: Remove the sealed container of lyophilized this compound from the freezer and allow it to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.[3]
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[3]
-
Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all the powder is at the bottom. Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile or methanol) to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[1]
-
Storage of Stock Solution: Transfer the stock solution to a clean, amber, tightly sealed vial. Store at -20°C.[1]
-
Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible aprotic solvent) to create a working solution at the desired concentration.[1]
Visualizations
Caption: Troubleshooting workflow for diagnosing isotopic exchange.
Caption: Key environmental factors that can lead to H/D exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for ortho-Topolin Riboside-d4 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of ortho-Topolin riboside-d4.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended mass spectrometry parameters for analyzing this compound?
A1: For initial analysis of this compound using a triple quadrupole mass spectrometer, it is recommended to start with electrospray ionization in positive ion mode (ESI+).[1][2][3] The use of deuterated internal standards is crucial for accurate quantification to compensate for analyte loss during sample preparation.[1]
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The optimal MRM transitions for this compound must be determined empirically by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ of this compound. The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragment ions should be selected for the MRM transitions.
Q3: What type of column is recommended for the liquid chromatography separation of this compound?
A3: A C18 reversed-phase column is commonly used for the separation of cytokinins, including ortho-Topolin riboside.[4][5] Gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727), both containing a small amount of an acidifier like formic acid or acetic acid, is recommended to achieve good peak shape and ionization efficiency.[1][5]
Q4: What are the key considerations for sample preparation when analyzing this compound in plant tissues?
A4: Effective sample preparation is critical for accurate analysis. The process typically involves homogenization of the plant tissue in a cold extraction solvent, followed by solid-phase extraction (SPE) to remove interfering matrix components.[1][6][7] A mixed-mode cation-exchange and reversed-phase sorbent is often effective for purifying cytokinins.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Suboptimal ionization parameters.[9] 2. Inefficient sample extraction and purification.[8] 3. Ion suppression from matrix effects.[8] 4. Incorrect MRM transitions. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[10] 2. Evaluate and optimize the extraction solvent and SPE protocol.[8] 3. Dilute the sample or improve the cleanup procedure to minimize matrix effects.[8] 4. Infuse a standard of this compound to confirm and optimize MRM transitions. |
| Poor Peak Shape | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH with formic or acetic acid.[1] 2. Flush the column with a strong solvent or replace it if necessary. 3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.[6] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Insufficient sample cleanup. 3. Leaks in the LC or MS system.[11] | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve the SPE cleanup step to remove more matrix components.[8] 3. Perform a leak check on the system.[11] |
| Inconsistent Retention Times | 1. Unstable column temperature. 2. Fluctuations in mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing and degassing of the mobile phases. 3. Degas the mobile phases and prime the pumps. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissue
-
Harvest and Homogenize: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.[1][6] Homogenize the frozen tissue to a fine powder.
-
Extraction: Add a cold extraction buffer (e.g., methanol:water:formic acid, 15:4:1 v/v/v) containing the deuterated internal standard (this compound) to the homogenized tissue.[5] Vortex thoroughly.
-
Incubation and Centrifugation: Incubate the mixture at -20°C overnight to allow for complete extraction.[6] Centrifuge to pellet the solid debris.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[1]
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1% acetic acid) to remove neutral and acidic interferences.[8]
-
Wash with methanol to remove lipids and other non-polar interferences.[8]
-
Elute the cytokinins with a basic methanolic solution (e.g., 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol).[8]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[6] Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[6]
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the this compound standard.[10]
-
MRM Transitions: Determine the optimal precursor and product ions by infusing a standard solution of this compound. The precursor will be [M+H]+, and the product ions will be characteristic fragments.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 7. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gentechscientific.com [gentechscientific.com]
ortho-Topolin riboside-d4 chromatographic shift problems
Welcome to the technical support center for ortho-Topolin riboside-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding chromatographic issues encountered during experimentation with this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of ortho-Topolin riboside, a naturally occurring aromatic cytokinin. It is primarily used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of four deuterium (B1214612) atoms provides a mass shift, allowing it to be distinguished from the endogenous, non-labeled analyte while exhibiting nearly identical chemical and physical properties. This enables accurate quantification by correcting for variability in sample preparation and instrument response.[1]
Q2: I am observing a different retention time for this compound compared to the unlabeled ortho-Topolin riboside. Is this normal?
Yes, a slight difference in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon referred to as a chromatographic shift or deuterium isotope effect.[2] In reversed-phase chromatography, it is common for the deuterated compound to elute slightly earlier than the non-deuterated analyte.[2]
Q3: What causes the chromatographic shift between the deuterated and non-deuterated compounds?
The primary cause of this shift is the difference in the physicochemical properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions.[2] These subtle differences can affect the molecule's hydrophobicity and its interaction with the stationary phase of the chromatography column, resulting in a retention time shift.[2]
Q4: Can the observed chromatographic shift affect the accuracy of my quantitative results?
Yes, a significant chromatographic shift can compromise the accuracy and precision of your results.[2] If the deuterated internal standard does not co-elute closely with the analyte, it may be subjected to different matrix effects.[3] Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can vary across the chromatographic peak. If the analyte and internal standard experience different matrix effects, the ratio of their responses will not be constant, leading to inaccurate quantification.
Q5: How much of a retention time difference is acceptable?
While there is no universally defined acceptance criterion, the goal is to have the analyte and the internal standard elute as closely as possible to ensure they experience similar matrix effects. If the peaks are completely separated, the internal standard may not be effectively compensating for these effects.[2] It is crucial to assess the degree of peak overlap and ensure that the analyte-to-internal standard response ratio remains consistent across the calibration curve.
Troubleshooting Guide for Chromatographic Shift
If you are experiencing significant chromatographic shifts between ortho-Topolin riboside and this compound, the following troubleshooting guide provides a systematic approach to diagnose and mitigate the issue.
Step 1: Initial Assessment and Confirmation
The first step is to confirm and characterize the retention time shift.
Protocol: Retention Time Verification
-
Prepare Standards: Prepare a neat solution containing both ortho-Topolin riboside and this compound at a known concentration.
-
LC-MS/MS Analysis: Inject the standard solution onto your LC-MS/MS system using your current analytical method.
-
Data Review: Overlay the chromatograms for the analyte and the deuterated internal standard.
-
Calculate ΔRT: Determine the difference in retention time (ΔRT) between the two compounds.
-
Peak Shape Assessment: Evaluate the peak shape for both compounds. Poor peak shape can sometimes be misinterpreted as a retention time shift.
Step 2: Chromatographic Method Optimization
Adjusting the chromatographic parameters can help to minimize the retention time difference. It is recommended to adjust one parameter at a time to understand its effect.
Option A: Modify Mobile Phase Composition
A slight adjustment to the organic solvent percentage in the mobile phase can alter the selectivity and potentially reduce the chromatographic shift.
Protocol: Mobile Phase Optimization
-
Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current mobile phase composition.
-
Vary Organic Solvent: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).
-
Inject and Analyze: Inject the standard solution for each mobile phase composition.
-
Analyze and Compare: Measure the ΔRT for each condition and select the composition that provides the best co-elution.
Hypothetical Data: Effect of Mobile Phase Composition on ΔRT
| Mobile Phase (Acetonitrile %) | ortho-Topolin riboside RT (min) | This compound RT (min) | ΔRT (min) |
| 30% | 5.82 | 5.75 | 0.07 |
| 32% | 5.51 | 5.46 | 0.05 |
| 34% | 5.23 | 5.20 | 0.03 |
Option B: Adjust Column Temperature
Temperature can influence the interactions between the analytes and the stationary phase.
Protocol: Temperature Optimization
-
Set Initial Temperature: Set the column oven to your current method's temperature.
-
Vary Temperature: Sequentially set the column temperature to different values (e.g., 30°C, 35°C, 40°C, 45°C). Allow the system to equilibrate at each temperature.
-
Inject and Analyze: Inject the standard solution at each temperature setting.
-
Analyze and Compare: Measure the ΔRT at each temperature and choose the temperature that minimizes the shift while maintaining good peak shape.
Hypothetical Data: Effect of Column Temperature on ΔRT
| Column Temperature (°C) | ortho-Topolin riboside RT (min) | This compound RT (min) | ΔRT (min) |
| 30 | 5.45 | 5.38 | 0.07 |
| 35 | 5.23 | 5.20 | 0.03 |
| 40 | 5.05 | 5.03 | 0.02 |
Option C: Modify Gradient Slope
For gradient methods, altering the slope can affect the separation selectivity. A shallower gradient can sometimes improve co-elution.
Protocol: Gradient Optimization
-
Initial Gradient: Record the retention times with your current gradient profile.
-
Adjust Gradient: Modify the gradient by making it shallower around the elution time of the analytes. For example, if the gradient is from 10% to 90% organic over 10 minutes, try extending the time it takes to ramp through the elution window of your compounds.
-
Inject and Analyze: Analyze the standard solution with the modified gradient.
-
Evaluate Results: Compare the ΔRT with the original method.
Step 3: Evaluation of Matrix Effects
If the chromatographic shift cannot be eliminated, it is crucial to assess whether it is causing differential matrix effects.
Protocol: Matrix Effect Evaluation
-
Prepare Sample Sets:
-
Set A (Neat Solution): ortho-Topolin riboside and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix extract (a sample that does not contain the analyte) spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): A blank matrix sample spiked with the analyte and internal standard before the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the matrix effect for both the analyte and the internal standard. A significant difference in the matrix effect values indicates that the internal standard is not adequately compensating for matrix-induced signal suppression or enhancement.
-
Hypothetical Data: Matrix Effect Evaluation
| Compound | Peak Area (Set A) | Peak Area (Set B) | Matrix Effect (%) |
| ortho-Topolin riboside | 1,200,000 | 850,000 | 70.8% |
| This compound | 1,150,000 | 980,000 | 85.2% |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which could lead to an overestimation of the analyte concentration.[3]
Diagrams
Caption: Troubleshooting workflow for chromatographic shifts.
Caption: Workflow for evaluating differential matrix effects.
References
Technical Support Center: ortho-Topolin riboside-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges during the analysis of ortho-Topolin riboside-d4.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the sensitivity and accuracy of this compound quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise in your LC-MS/MS workflow.
Question: I am observing high background noise in the chromatogram for this compound. What are the potential causes and how can I resolve this?
Answer: High background noise can originate from several sources, including contaminated solvents, a dirty mass spectrometer ion source, suboptimal sample preparation, or inappropriate LC-MS/MS parameters. Follow the troubleshooting workflow below to systematically address the issue.
Step 1: Verify Solvent and Mobile Phase Purity
Contaminants in solvents are a primary source of background noise.
-
Action:
-
Always use LC-MS grade solvents (water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate).
-
Prepare fresh mobile phases daily.
-
Filter aqueous mobile phases through a 0.22 µm filter.
-
Run a blank gradient (injecting only the mobile phase) to assess the cleanliness of your system. If the blank is noisy, the issue is likely with the solvents or the LC system itself.
-
Step 2: Clean the Mass Spectrometer Ion Source
The ion source can become contaminated with prolonged use, leading to high background signals.
-
Action:
-
Follow the manufacturer's instructions to clean the ion source components, including the capillary, cone, and lens.
-
After cleaning, allow the system to stabilize before re-injecting a blank to confirm the background has been reduced.
-
Step 3: Review Sample Preparation
Incomplete removal of matrix components from your sample can cause significant background interference and ion suppression.
-
Action:
-
Ensure your sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, is optimized for your sample matrix.
-
Evaporate and reconstitute your sample in the initial mobile phase to ensure compatibility and good peak shape.
-
Include a blank matrix sample (a sample prepared without the analyte or internal standard) in your run to assess background from the matrix itself.
-
Step 4: Optimize LC Method
Poor chromatographic separation can lead to co-elution of background ions with your analyte.
-
Action:
-
Ensure your analyte peak is well-resolved from the solvent front and any other major peaks.
-
Adjust the gradient profile to improve separation. A shallower gradient around the elution time of your analyte can enhance resolution.
-
Consider using a different column chemistry if co-elution persists. For nucleosides, a C18 column is commonly used.
-
Step 5: Optimize MS/MS Parameters
Incorrect mass spectrometry settings can lead to the detection of unwanted ions.
-
Action:
-
Optimize the MRM (Multiple Reaction Monitoring) transitions for this compound and its corresponding non-labeled analyte.
-
Ensure the collision energy is optimized for the specific parent-to-product ion transition.
-
Check for common adducts (e.g., sodium, potassium) that may be forming and adjust mobile phase additives if necessary. Ammonium formate (B1220265) or acetate (B1210297) can sometimes reduce unwanted adduct formation.
-
Step 6: Check for Isotopic Crosstalk
When using a deuterated internal standard, it's possible for the signal from the high-concentration non-labeled analyte to contribute to the signal of the deuterated standard, a phenomenon known as isotopic crosstalk.
-
Action:
-
Inject a high-concentration standard of the non-labeled ortho-Topolin riboside and monitor the MRM channel for this compound. A signal here indicates crosstalk.
-
If crosstalk is observed, ensure your chromatographic method fully separates the analyte from the internal standard. If they co-elute, mathematical correction may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of MRM transitions is critical for selective and sensitive quantification. Based on the structure of ortho-Topolin riboside, the primary fragmentation is the loss of the ribose sugar moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| ortho-Topolin riboside | 374.1 | 242.1 | Positive | Corresponds to the [M+H]+ ion and the subsequent loss of the ribose sugar. |
| This compound | 378.1 | 246.1 | Positive | Corresponds to the [M+H]+ ion of the deuterated standard and its fragmented base. |
Note: These values should be optimized on your specific mass spectrometer.
Q2: What is a suitable starting point for an LC method for this compound analysis?
A2: A reversed-phase C18 column is a good starting point. Here is a sample method that can be adapted:
| Parameter | Recommendation |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Q3: My sample matrix is complex (e.g., plasma, tissue homogenate). What is the best way to prepare my samples?
A3: For complex matrices, a robust sample preparation protocol is essential. Solid-phase extraction (SPE) is highly recommended for its ability to provide cleaner extracts compared to simple protein precipitation.
Q4: I am seeing unexpected adducts in my mass spectrum. How can I minimize them?
A4: The formation of adducts (e.g., [M+Na]+, [M+K]+) is common in electrospray ionization.
-
To promote the desired protonated molecule ([M+H]+):
-
Ensure your mobile phase contains a proton source, such as 0.1% formic acid.
-
Use high-purity solvents and freshly cleaned glassware to minimize sodium and potassium contamination.
-
-
To reduce unwanted adducts:
-
Consider adding a low concentration of ammonium formate or ammonium acetate (e.g., 5-10 mM) to the mobile phase. The ammonium ions can outcompete sodium and potassium for adduction.
-
Experimental Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Intermediate Stock (10 µg/mL): Dilute the primary stock solution 1:100 with 50% methanol in water.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the intermediate stock solution 1:100 with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This solution will be added to all samples and calibration standards.
Protocol 2: LC-MS/MS System Suitability Test
Before running an analytical batch, it is crucial to ensure the system is performing optimally.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (solvent) to check for system contamination and background noise. The baseline should be stable and free of significant peaks at the retention time of the analyte.
-
Inject a mid-concentration standard of ortho-Topolin riboside and its non-labeled analog.
-
Verify the following parameters:
-
Peak Shape: Tailing factor should be between 0.8 and 1.5.
-
Retention Time: Should be stable within ±0.2 minutes of the expected time.
-
Signal-to-Noise Ratio (S/N): Should be >100 for this standard.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize background noise, leading to more reliable and sensitive analysis of this compound.
ortho-Topolin Riboside-d4 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of ortho-Topolin riboside-d4.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, especially in its lyophilized form, should be stored at -20°C.[1] To prevent degradation from moisture and repeated temperature fluctuations, it is crucial to keep the product in a tightly sealed container.
Q2: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the lyophilized powder in a suitable solvent such as DMSO or a mixture of water and acetonitrile (B52724). For analytical purposes, a mobile phase of water and acetonitrile (3:7 v/v, with 0.1% formic acid) has been used.[2] Ensure the compound is fully dissolved before use.
Q3: How should I store the reconstituted stock solution?
A: Once reconstituted, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[1] This practice of creating aliquots is critical to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound.[1]
Q4: How stable is this compound?
A: Studies on the non-deuterated form, ortho-Topolin riboside, have shown it to be stable under standard benchtop and storage conditions for experimental use.[2] However, for long-term stability, adherence to the recommended storage conditions is essential.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound appears degraded or shows reduced activity. | Improper storage conditions (e.g., storage at room temperature, exposure to moisture). | Always store the lyophilized product at -20°C.[1] Ensure the vial is tightly sealed. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the reconstituted solution to minimize freeze-thaw cycles.[1] | |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | While specific solubility data for the deuterated form is limited, consider solvents like DMSO for creating stock solutions. For analytical dilutions, an acetonitrile/water mixture has been shown to be effective for the non-deuterated form.[2] |
| The compound may have precipitated out of solution at low temperatures. | Gently warm the solution and vortex to ensure complete dissolution before use. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to improper reconstitution or storage. | Ensure the compound is fully dissolved when preparing the stock solution. Always store aliquots at -20°C and use a fresh aliquot for each experiment.[1] |
| Degradation of the compound over time. | Use freshly prepared solutions for your experiments whenever possible. If using older stock solutions, consider running a quality control check. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents moisture from condensing inside the vial upon opening, which can degrade the compound.
-
Solvent Addition: Add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene (B1209903) tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C in a freezer that is not subject to frequent temperature fluctuations.[1]
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
References
ensuring complete recovery of ortho-Topolin riboside-d4
Welcome to the technical support center for ortho-Topolin riboside-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the complete and reliable recovery of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin, a class of plant hormones.[1][2] The deuterated form, this compound (oTR-d4), is a stable isotope-labeled internal standard. It is chemically identical to the endogenous oTR but has a higher mass due to the deuterium (B1214612) atoms.[3] This property allows it to be distinguished from the non-labeled analyte by a mass spectrometer. Using oTR-d4 as an internal standard is crucial for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) analysis because it helps to correct for variations in sample preparation, extraction efficiency, and instrument response.[3][4][5]
Q2: What are the most critical factors affecting the recovery of this compound?
The complete recovery of oTR-d4 can be influenced by several factors:
-
Sample Matrix Effects: Components in the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of oTR-d4 in the mass spectrometer, leading to signal suppression or enhancement.[4]
-
Extraction Inefficiency: The chosen extraction solvent and method may not be optimal for completely isolating oTR-d4 from the sample matrix.[4][6]
-
Solid-Phase Extraction (SPE) Protocol: Improper conditioning of the SPE cartridge, incorrect sample loading pH or flow rate, use of an inappropriate wash solvent, or an ineffective elution solvent can all lead to significant loss of the internal standard.[4]
-
Analyte Instability: Although generally stable, degradation of oTR-d4 can occur due to exposure to harsh pH conditions, light, or extreme temperatures during sample processing.[6]
Q3: Which extraction methods are recommended for this compound?
For the extraction of cytokinins like this compound from biological samples, particularly plant tissues, a modified Bieleski buffer (a mixture of methanol, chloroform, formic acid, and water) is commonly used.[7] Another effective extraction solvent is an acidic methanol-water solution.[8][9] For plasma samples, a simple protein precipitation with acetonitrile (B52724) has been shown to be effective.[10] The choice of extraction solvent should be tailored to the specific sample matrix to maximize recovery.[6]
Q4: What type of solid-phase extraction (SPE) is suitable for purifying this compound?
A mixed-mode solid-phase extraction (SPE) procedure is often recommended for purifying cytokinins.[8] This can involve using multiple sorbents, such as C18, SDB-RPS (styrene-divinylbenzene reverse phase sulfonate), and a cation exchanger, to effectively remove interfering substances.[7] Hydrophilic interaction liquid chromatography (HILIC)-based SPE has also been successfully used for cytokinin purification, demonstrating high recovery yields.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recovery of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low Recovery of oTR-d4 | Inefficient extraction from the sample matrix. | - Ensure the sample is thoroughly homogenized. - Optimize the extraction solvent based on your sample type (e.g., Bieleski buffer for plant tissue, acetonitrile for plasma).[7][10] - Consider performing multiple extraction steps.[6] |
| Loss during Solid-Phase Extraction (SPE). | - Verify that the SPE cartridge is properly conditioned and equilibrated.[7] - Adjust the pH of the sample before loading to ensure optimal retention. - Optimize the wash and elution solvent compositions and volumes. A stronger elution solvent may be needed.[4] | |
| Degradation of the internal standard. | - Protect samples from light and maintain them at a low temperature during processing. - Avoid extreme pH conditions during extraction and purification. | |
| Inconsistent Recovery Across Samples | Variability in the sample matrix. | - Employ a matrix-matched calibration curve to compensate for matrix effects.[6] - Perform a post-extraction spike analysis to differentiate between extraction inefficiency and matrix effects.[4] |
| Inconsistent sample processing. | - Ensure uniform and precise execution of the extraction and SPE protocol for all samples. - Use an automated SPE system for improved consistency if available.[12] | |
| No or Very Low Signal in LC-MS | Mass spectrometer settings are not optimized. | - Confirm the correct precursor and product ion m/z values for oTR-d4. - Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). |
| Chromatographic issues. | - Ensure the analytical column is appropriate for the analyte and is not clogged. - Optimize the mobile phase composition and gradient to achieve good peak shape and retention. |
Experimental Protocols
General Extraction Protocol for Plant Tissues
This protocol is a general guideline for the extraction of cytokinins, including this compound, from plant material.
-
Homogenization: Homogenize 1-5 mg of fresh plant material in liquid nitrogen.
-
Extraction: Add 1 mL of pre-chilled (-20°C) modified Bieleski buffer (60% methanol, 25% CHCl3, 10% HCOOH, and 5% H2O) containing the known amount of this compound.[7]
-
Incubation: Shake the mixture for 1 hour at 4°C.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for further purification.
Solid-Phase Extraction (SPE) for Cytokinin Purification
This protocol outlines a multi-stage SPE approach for cleaning up the extract before LC-MS analysis.
-
SPE Cartridge: Use a multi-stage tip containing C18, SDB-RPS, and cation-exchange sorbents.[7]
-
Conditioning: Condition the cartridge with acetone, followed by methanol, water, and finally equilibrate with the extraction buffer.[7]
-
Sample Loading: Apply the collected supernatant to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a mild solvent (e.g., 1% acetic acid) to remove interfering compounds.
-
Elution: Elute the cytokinins, including oTR-d4, with an appropriate solvent (e.g., 0.35 M ammonia (B1221849) in 70% methanol).[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.[7]
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. ortho-Topolin Riboside | CymitQuimica [cymitquimica.com]
- 2. agrisera.com [agrisera.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. welchlab.com [welchlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple sample preparation approach based on hydrophilic solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of endogenous cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS-MS determination of brostallicin in human plasma following automated on-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for ortho-Topolin Riboside-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of cytokinins like ortho-Topolin riboside is crucial for understanding its physiological effects and potential therapeutic applications.[1][2][3][4] This guide provides a comprehensive overview of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for ortho-Topolin riboside-d4, a deuterated internal standard essential for precise quantification. We will compare this method with alternative analytical approaches and provide the necessary experimental data and protocols to establish a robust and reliable assay.
Comparative Analysis of Analytical Methods
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is the gold standard for quantitative analysis of small molecules in complex biological matrices. This approach offers superior selectivity and sensitivity compared to other methods.
| Parameter | LC-MS/MS with Deuterated Internal Standard (this compound) | LC-MS with External Standard | Immunoassay (ELISA) |
| Specificity | Very High (discriminates based on mass-to-charge ratio and fragmentation pattern) | High (relies on chromatographic separation and mass-to-charge ratio) | Moderate to High (potential for cross-reactivity with structurally similar compounds)[5] |
| Sensitivity | Very High (typically in the fmol range)[6][7] | High | High |
| Accuracy | Very High (internal standard corrects for matrix effects and variations in sample processing) | Moderate (susceptible to matrix effects and extraction inconsistencies) | Moderate (can be affected by matrix interference) |
| Precision | Very High (RSD <15%) | Moderate to High | Moderate |
| Linear Dynamic Range | Wide (often spans several orders of magnitude)[6] | Moderate | Narrow |
| Throughput | High (with modern UPLC systems)[6] | High | High |
| Cost per Sample | High | Moderate | Low to Moderate |
| Development Time | Long | Moderate | Moderate |
Experimental Protocols
A detailed methodology is critical for the successful validation of an LC-MS method. Below are the key experimental protocols for the analysis of ortho-Topolin riboside using this compound as an internal standard.
Sample Preparation
The choice of sample preparation technique is crucial for removing interferences and enriching the analyte of interest. A common approach for cytokinins involves solid-phase extraction (SPE) and immunoaffinity purification.[6]
-
Homogenization: Homogenize 100 mg of plant tissue or other biological sample in 1 mL of ice-cold 70% ethanol.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Internal Standard Spiking: Add a known concentration of this compound to the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of 80% methanol in water.
-
-
Immunoaffinity Purification (Optional but Recommended for High Selectivity):
-
Use an anti-cytokinin antibody-based immunoaffinity column to further purify the sample.[8]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of ortho-Topolin riboside.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ionization Voltage: +4.5 kV.
-
Desolvation Temperature: 500°C.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ortho-Topolin riboside: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Validation Parameters
The method validation should be performed according to established guidelines (e.g., FDA, EMA) and should include the following parameters.[9]
| Parameter | Acceptance Criteria | Typical Experimental Approach |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Analyze blank matrix samples from at least six different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Prepare a calibration curve with at least six non-zero concentrations. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). | Analyze quality control (QC) samples at low, medium, and high concentrations. |
| Precision | Relative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ). | Analyze replicate QC samples on the same day (intra-day) and on different days (inter-day). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria. |
| Recovery | Consistent and reproducible. | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
| Matrix Effect | Within acceptable limits (typically 85-115%). | Compare the analyte response in post-extraction spiked samples to the response in a neat solution. |
| Stability | Analyte concentration remains within ±15% of the initial concentration. | Evaluate the stability of the analyte in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Visualizations
Experimental Workflow
Caption: Workflow for the validation of an LC-MS method for this compound.
Principle of Stable Isotope Dilution
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-omics profiling reveals ortho-topolin riboside and protocatechualdehyde combination exhibits anti-proliferative activity by modulating metabolic pathways in in vitro and in vivo radio-resistant MDA-MB-231 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agrisera.com [agrisera.com]
- 6. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards in Cytokinin Analysis: A Comparative Look at ortho-Topolin Riboside-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of cytokinins, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of ortho-Topolin riboside-d4 and other commonly employed deuterated internal standards in mass spectrometry-based cytokinin analysis.
While direct comparative performance data for this compound is not extensively documented in publicly available literature, this guide offers a comparison based on its physicochemical properties and the established principles of isotope dilution mass spectrometry. We will explore its characteristics alongside widely used deuterated standards for other cytokinins, such as zeatin and its derivatives.
The Critical Role of Internal Standards in LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and selective quantification of phytohormones like cytokinins. However, the accuracy of LC-MS can be influenced by several factors, including sample matrix effects, variations in extraction efficiency, and instrument response fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard for mitigating these issues.[1] An ideal SIL-IS co-elutes with the analyte, experiences similar ionization efficiency and matrix effects, and can therefore effectively normalize for variations throughout the analytical process, leading to highly accurate quantification.[1]
Physicochemical Properties: A Comparative Table
A key aspect in selecting an internal standard is understanding its chemical properties in relation to the analyte of interest. The following table summarizes the key physicochemical properties of ortho-Topolin riboside and other commonly used cytokinin internal standards. It's important to note that for this compound, the mass will be increased by the number of deuterium (B1214612) atoms incorporated.
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Structure |
| ortho-Topolin riboside | C₁₇H₁₉N₅O₅ | 373.36[2][3] | N/A |
| trans-Zeatin-d5 | C₁₀H₈D₅N₅O | 224.28 | N/A |
| trans-Zeatin riboside-d5 | C₁₅H₁₆D₅N₅O₅ | 356.38 | N/A |
| N6-Isopentenyladenine-d6 | C₁₀H₇D₆N₅ | 209.28 | N/A |
| Kinetin-d5 | C₁₀H₄D₅N₅O | 220.24 | N/A |
Note: The molecular weights for the deuterated standards are representative and may vary based on the specific isotopic labeling pattern.
Experimental Protocol: A Generalized Workflow for Cytokinin Quantification
1. Sample Preparation and Extraction:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
To a known amount of tissue (e.g., 100 mg fresh weight), add a pre-determined amount of the internal standard solution (e.g., this compound).
-
Add ice-cold extraction solvent (e.g., methanol (B129727)/water/formic acid, 15:4:1, v/v/v).
-
Homogenize the sample and incubate at -20°C for at least 1 hour.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Purification:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol and then with the extraction solvent.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1M formic acid) to remove interfering compounds.
-
Elute the cytokinins with a suitable solvent (e.g., 0.35 M NH₄OH in 60% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 10% methanol).
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous cytokinin and the deuterated internal standard.
4. Quantification:
-
The concentration of the endogenous cytokinin is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in DOT language.
Caption: A generalized experimental workflow for cytokinin analysis using an internal standard.
Caption: The logical basis for using a stable isotope-labeled internal standard in LC-MS.
Discussion and Conclusion
The ideal internal standard is a stable isotope-labeled version of the analyte itself. In this regard, this compound would be the most suitable internal standard for the quantification of ortho-Topolin riboside. For the analysis of other cytokinins, researchers should select the corresponding deuterated analog (e.g., trans-Zeatin-d5 for trans-Zeatin).
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: It compensates for signal suppression or enhancement caused by co-eluting compounds from the sample matrix.
-
Correction for Extraction Variability: It accounts for losses during sample preparation and purification steps.
-
Improved Precision and Accuracy: It leads to more reliable and reproducible quantitative results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ortho-Topolin Riboside | CymitQuimica [cymitquimica.com]
- 3. ortho-Topolin Riboside | CAS 50868-58-1 | LGC Standards [lgcstandards.com]
- 4. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards: ortho-Topolin riboside-d4 vs. 13C-labeled Cytokinins in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of cytokinins, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison between ortho-Topolin riboside-d4 and 13C-labeled cytokinins, two common types of internal standards used in stable isotope dilution mass spectrometry.
The quantification of cytokinins, a class of phytohormones that play a crucial role in plant growth and development, is essential for research in plant science, agriculture, and even in biomedical fields, given their potential therapeutic applications. The gold standard for such quantification is mass spectrometry coupled with the stable isotope dilution method. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the beginning of the extraction process. This standard co-purifies with the endogenous analyte and allows for the correction of analyte loss during sample preparation and for variations in instrument response, leading to highly accurate quantification.
This guide will delve into a comparison of two types of stable isotope-labeled internal standards: this compound, a deuterium-labeled aromatic cytokinin, and 13C-labeled cytokinins, where one or more carbon atoms have been replaced with the heavier carbon-13 isotope.
Performance Comparison: this compound vs. 13C-labeled Cytokinins
The ideal internal standard should behave identically to the analyte during extraction, purification, and ionization, but be distinguishable by its mass in the mass spectrometer. The choice between a deuterium-labeled and a 13C-labeled standard can impact the accuracy and reliability of the results.
| Feature | This compound | 13C-labeled Cytokinins | Rationale & Implications for Researchers |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte.[1] | The difference in bond energy between carbon-deuterium and carbon-hydrogen bonds can sometimes lead to a slight separation during liquid chromatography.[1] This can complicate data analysis. 13C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they behave identically during chromatography.[1] |
| Mass Difference | Provides a +4 Da mass shift from the unlabeled ortho-Topolin riboside. | Mass shift depends on the number of 13C atoms incorporated. | A sufficient mass difference is necessary to prevent isotopic crosstalk, where the isotopic tail of the analyte interferes with the signal of the internal standard. Both d4 and multi-13C labeling generally provide an adequate mass shift. |
| Isotopic Purity & Stability | Generally high isotopic purity. The C-D bond is stable under most analytical conditions. | High isotopic purity is achievable. The 13C label is exceptionally stable. | Both types of standards are stable. However, in some rare cases, deuterium (B1214612) atoms on certain positions of a molecule could be susceptible to exchange. |
| Biological Activity Context | ortho-Topolin riboside itself has demonstrated biological activity, including anticancer properties.[2][3][4] | Primarily used as an analytical tool; the 13C label does not alter the biological activity in a significant way for its use as a standard. | For studies investigating the metabolism or signaling of exogenously applied ortho-Topolin riboside, the d4 version is an excellent tool for tracing its fate. For quantifying endogenous cytokinins, its own biological activity is less of a concern when used as an internal standard for other cytokinins. |
| Versatility | Specific for the quantification of ortho-Topolin riboside. | A wide range of 13C-labeled cytokinins (e.g., zeatin, isopentenyladenine) are available, allowing for the quantification of a broad spectrum of endogenous cytokinins.[5] | Researchers needing to quantify multiple cytokinins in a single sample would benefit from a suite of corresponding 13C-labeled internal standards. |
Experimental Protocol: Quantification of Endogenous Cytokinins by LC-MS/MS
This protocol provides a general workflow for the quantification of endogenous cytokinins in plant tissue using a stable isotope-labeled internal standard.
1. Sample Preparation and Extraction:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
To the homogenized tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol (B129727)/water/formic acid, 15:4:1, v/v/v).
-
Add a known amount of the internal standard mixture (containing either this compound or the relevant 13C-labeled cytokinins).
-
Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds.
-
Elute the cytokinins with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might run from 5% B to 95% B over 15 minutes.
-
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Define the specific precursor ion → product ion transitions for both the endogenous cytokinin and the stable isotope-labeled internal standard.
-
4. Quantification:
-
The concentration of the endogenous cytokinin is calculated based on the ratio of the peak area of the endogenous analyte to the peak area of the known amount of the added internal standard.
Visualizing the Workflow and Signaling Context
To better illustrate the experimental process and the biological relevance of cytokinin analysis, the following diagrams are provided.
Caption: Experimental workflow for cytokinin quantification using stable isotope dilution.
Caption: Simplified overview of the cytokinin signaling pathway.
Conclusion
Both this compound and 13C-labeled cytokinins are valuable tools for the accurate quantification of cytokinins. The choice between them depends on the specific research question.
-
13C-labeled cytokinins are generally the superior choice for use as internal standards in the quantification of endogenous cytokinins. Their key advantage is the perfect co-elution with the unlabeled analyte, which simplifies data analysis and enhances accuracy. The availability of a wide range of 13C-labeled standards allows for the comprehensive profiling of multiple cytokinins.
-
This compound is a highly specific internal standard for the quantification of ortho-Topolin riboside itself. It is particularly useful in studies where ortho-Topolin riboside is exogenously applied, and its uptake, metabolism, and distribution are being investigated.
For researchers aiming for the highest accuracy in endogenous cytokinin profiling, a suite of 13C-labeled standards is recommended. However, for studies focused specifically on the fate of ortho-Topolin riboside, the d4-labeled version is an indispensable tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-omics profiling reveals ortho-topolin riboside and protocatechualdehyde combination exhibits anti-proliferative activity by modulating metabolic pathways in in vitro and in vivo radio-resistant MDA-MB-231 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
The Gold Standard for Cytokinin Quantification: Unpacking the Accuracy of ortho-Topolin Riboside-d4
For researchers, scientists, and drug development professionals engaged in precise plant hormone analysis and related fields, the choice of an internal standard is paramount to achieving accurate and reproducible quantification. This guide provides an objective comparison of ortho-Topolin riboside-d4 against other common internal standards used in cytokinin analysis, supported by established principles of stable isotope dilution mass spectrometry.
In the pursuit of understanding the intricate roles of cytokinins in plant growth, development, and stress responses, as well as their potential applications in medicine, the ability to measure their endogenous levels with high accuracy is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. The accuracy of this technique, however, is critically dependent on the use of an appropriate internal standard to correct for analyte loss during sample preparation and variations in instrument response.
Stable isotope-labeled internal standards, such as deuterated compounds like this compound, are widely regarded as the most reliable choice for quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that the internal standard and the analyte are affected similarly by matrix effects and variations during the analytical process, leading to superior accuracy.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits the same ionization efficiency, thereby perfectly compensating for any variations.[3] This section compares the expected performance of this compound with other types of internal standards.
| Internal Standard Type | Analyte | Co-elution with Analyte | Compensation for Matrix Effects | Risk of Inaccurate Quantification |
| Deuterated (e.g., this compound) | ortho-Topolin riboside | Excellent | High | Low |
| ¹³C-Labeled | ortho-Topolin riboside | Excellent (often superior to deuterated) | Very High | Very Low |
| ¹⁵N-Labeled | ortho-Topolin riboside | Excellent | Very High | Very Low |
| Non-labeled Structural Analog | e.g., Kinetin riboside | Variable | Moderate to Low | High |
| No Internal Standard | ortho-Topolin riboside | N/A | None | Very High |
Key Takeaways from the Comparison:
-
Deuterated Standards (this compound): These standards offer a significant advantage over non-labeled analogs. Because they are chemically almost identical to the analyte, they co-elute very closely, leading to effective correction for matrix effects and ionization suppression.[2] While generally excellent, in some cases, a slight chromatographic shift can occur due to the isotope effect, where the C-²H bond is slightly stronger than the C-¹H bond.[1]
-
¹³C and ¹⁵N-Labeled Standards: These are often considered the "gold standard" among stable isotope-labeled standards.[3][4] The larger mass difference compared to deuterium (B1214612) labeling, without significantly altering the molecule's polarity, results in virtually identical chromatographic retention times with the unlabeled analyte.[1][5] This perfect co-elution provides the most accurate compensation for matrix effects.[3] The synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and costly than deuteration.[4]
-
Non-labeled Structural Analogs: These compounds have different chemical structures from the analyte. Consequently, they may have different retention times and ionization efficiencies, leading to incomplete correction for matrix effects and potentially inaccurate quantification.
-
Quantification without an Internal Standard: This approach is highly susceptible to errors from sample loss during preparation and variations in instrument performance, leading to unreliable and irreproducible results.
Experimental Protocols
Achieving accurate quantification of cytokinins like ortho-Topolin riboside requires a meticulously executed experimental protocol. The following is a comprehensive methodology based on established practices for cytokinin analysis using the stable isotope dilution method.[6][7][8]
Sample Preparation and Extraction
-
Sample Collection and Homogenization: Collect plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
To a known amount of homogenized plant tissue (e.g., 50-100 mg), add a pre-determined amount of this compound internal standard.
-
Add 1 mL of a pre-chilled extraction solvent, such as a modified Bieleski's solvent (methanol/formic acid/water, 15:1:4, v/v/v).[9]
-
Vortex thoroughly and incubate on a rotator at 4°C for 1 hour.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
Solid-Phase Extraction (SPE) for Purification
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Sample Loading: Dilute the supernatant from the extraction step with water to reduce the methanol concentration to below 10% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% acetic acid in water to remove interfering compounds.
-
Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for separating polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure the separation of ortho-Topolin riboside from other matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both ortho-Topolin riboside and this compound to ensure accurate identification and quantification.
-
Quantification
-
Generate a calibration curve using a series of standards containing known concentrations of unlabeled ortho-Topolin riboside and a fixed concentration of this compound.
-
Calculate the peak area ratio of the endogenous ortho-Topolin riboside to the this compound internal standard in the samples.
-
Determine the concentration of endogenous ortho-Topolin riboside in the samples by interpolating their peak area ratios on the calibration curve.[10]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the principles of accurate quantification, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
inter-laboratory comparison of ortho-Topolin riboside-d4 analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of ortho-Topolin riboside (oTR), a naturally occurring cytokinin with significant interest in plant biology and potential therapeutic applications. While a formal inter-laboratory comparison study for ortho-Topolin riboside-d4 is not publicly available, this document synthesizes published data to compare the performance of common analytical techniques, offering insights into their respective strengths and applications. The information presented is intended to assist researchers in selecting and implementing robust analytical methods for oTR and related compounds.
Comparison of Analytical Method Performance
The quantitative analysis of ortho-Topolin riboside, like other cytokinins, predominantly relies on liquid chromatography coupled with mass spectrometry (LC-MS), particularly HPLC-MS/MS. This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of these phytohormones typically found in biological matrices. The table below summarizes key performance metrics from a validated HPLC-MS/MS method for oTR analysis in mouse plasma, which can serve as a benchmark for researchers establishing their own analytical protocols.
| Parameter | Performance Metric | Source |
| **Linearity (R²) ** | >0.9975 | [1] |
| Limit of Detection (LOD) | 0.18 to 3.65 pg mL⁻¹ (for a range of cytokinins) | [1] |
| Intra-day RSD | < 16.1% | [1] |
| Inter-day RSD | < 16.1% | [1] |
| Recovery | 72.8% to 115.5% | [1] |
Experimental Protocols
A detailed experimental protocol is essential for reproducing analytical results. Below is a representative methodology for the analysis of ortho-Topolin riboside using HPLC-MS/MS, synthesized from published research.
Sample Preparation (Plasma)
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., kinetin (B1673648) riboside or a deuterated standard like this compound).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
HPLC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile, often with a formic acid modifier (e.g., 0.1%), is employed. A common mobile phase composition is water and acetonitrile (3:7 v/v, including 0.1% formic acid)[2].
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The transitions for ortho-Topolin riboside are typically monitored in Multiple Reaction Monitoring (MRM) mode.
Visualizing Analytical and Biological Pathways
Understanding the analytical workflow and the biological context of the analyte is crucial for comprehensive research. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for ortho-Topolin riboside analysis and the canonical cytokinin signaling pathway.
Concluding Remarks
The analysis of ortho-Topolin riboside is a specialized task requiring sensitive and selective analytical methods. While HPLC-MS/MS stands out as the method of choice, careful validation of sample preparation and instrument parameters is paramount to achieving reliable and reproducible results. The data and protocols presented in this guide provide a foundation for researchers to develop and implement their own analytical strategies for the quantification of this and other related cytokinin molecules. As research into the therapeutic potential of ortho-Topolin riboside continues, the development of standardized and validated analytical methods will be increasingly important.
References
A Comparative Guide to ortho-Topolin Riboside Antibodies: Specificity and Cross-Reactivity
For researchers in plant science, drug development, and related fields, the accurate detection and quantification of cytokinins like ortho-Topolin riboside (oTR) are crucial. Immunoassays, such as ELISA and RIA, offer high sensitivity for this purpose, but their reliability hinges on the specificity of the antibodies used. This guide provides a detailed comparison of the cross-reactivity of a commercially available polyclonal anti-ortho-Topolin riboside antibody, offering insights into its performance and suitability for various research applications.
Performance Data: Cross-Reactivity Analysis
The specificity of an antibody is its ability to bind to its intended target with minimal binding to non-target molecules. In the context of cytokinin analysis, where numerous structurally similar compounds exist, understanding the cross-reactivity profile of an antibody is paramount. The following table summarizes the molar cross-reactivities of an anti-ortho-Topolin riboside antibody with a range of other cytokinins and related compounds.
Table 1: Molar Cross-Reactivity of Anti-ortho-Topolin Riboside Antibody
| Compound | Abbreviation | Molar Cross-Reactivity (%) |
| ortho-Topolin riboside | oTR | 100 |
| meta-Topolin riboside | mTR | 3.3 |
| trans-Zeatin riboside | ZR | 1.0 |
| cis-Zeatin riboside | cZR | 0.3 |
| N6-Isopentenyladenosine | iPR | 0.1 |
| Dihydrozeatin riboside | DZR | <0.1 |
| N6-Benzyladenosine | BAPR | <0.1 |
| Kinetin riboside | KR | <0.1 |
Data sourced from Agrisera product information for the anti-Cytokinin | Ortho-topolin riboside (1 mg) antibody (AS09 418).[1]
As the data indicates, the polyclonal antibody exhibits high specificity for ortho-Topolin riboside. The cross-reactivity with the closely related isomer, meta-Topolin riboside, is significantly lower at 3.3%. For other common cytokinins, the cross-reactivity is 1% or less, demonstrating the antibody's high selectivity. This makes it a valuable tool for the specific detection and quantification of ortho-Topolin riboside in complex biological samples.
Alternative Antibodies for Cytokinin Analysis
For researchers interested in related compounds or seeking alternative reagents, antibodies against other topolin derivatives are also available.
Table 2: Alternative Cytokinin Antibodies
| Product Name | Target | Manufacturer | Catalog Number |
| Anti-Cytokinin | Meta-topolin riboside (1 mg) | meta-Topolin riboside | Agrisera | AS09 417 |
| Anti-Cytokinin | Meta-topolin riboside (for immunolocalization) | meta-Topolin riboside | Agrisera | AS09 440 |
While detailed cross-reactivity data for the anti-meta-Topolin riboside antibodies are not as readily available in a comparative format, their availability provides researchers with tools for the specific analysis of this other important topolin isomer.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed methodology for such an experiment.
Competitive ELISA for Cross-Reactivity Determination
1. Principle:
This assay is based on the competition between the target antigen (ortho-Topolin riboside) and other test compounds for a limited number of antibody binding sites. The plate is coated with an ortho-Topolin riboside-protein conjugate. A fixed amount of the anti-ortho-Topolin riboside antibody is pre-incubated with either the standard ortho-Topolin riboside or the test compound. This mixture is then added to the coated plate. The more test compound present in the sample, the less free antibody will be available to bind to the coated antigen. The amount of bound antibody is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The signal is inversely proportional to the concentration of the competing compound.
2. Materials:
-
96-well microtiter plates
-
Anti-ortho-Topolin riboside antibody
-
ortho-Topolin riboside standard
-
Test compounds (other cytokinins)
-
ortho-Topolin riboside-BSA conjugate (for coating)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
3. Procedure:
-
Coating: Dilute the ortho-Topolin riboside-BSA conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the ortho-Topolin riboside standard and each test compound.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-ortho-Topolin riboside antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/antigen mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted secondary antibody-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the ortho-Topolin riboside standard and each test compound.
-
Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of ortho-Topolin riboside / IC50 of test compound) x 100
Visualizing Experimental and Biological Contexts
To better understand the experimental and biological frameworks, the following diagrams are provided.
Competitive ELISA Workflow
Simplified Cytokinin Signaling Pathway
References
Performance of Ortho-Topolin Riboside-d4 in Plant Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ortho-Topolin riboside-d4's performance as an internal standard in the quantitative analysis of cytokinins in various plant matrices. We will delve into its advantages over non-deuterated standards, present supporting experimental data, and provide detailed methodologies for its application.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
In the precise quantification of phytohormones like cytokinins from complex plant extracts, the use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard. This approach, known as isotope dilution mass spectrometry, relies on the principle that a deuterated standard is chemically and physically almost identical to the analyte of interest.[1][2] Consequently, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for sample losses and matrix effects.
The primary advantage of using a deuterated internal standard like this compound over a non-deuterated analog is the co-elution of the standard and the analyte. This minimizes variability in signal intensity caused by ion suppression or enhancement from co-eluting matrix components, a common challenge in the analysis of complex biological samples like plant extracts.
Data Presentation: Performance of Deuterated Cytokinin Standards
While specific comparative studies on the performance of this compound across a wide range of plant matrices are not extensively available in the reviewed literature, the following table summarizes the typical performance of deuterated cytokinin standards in plant analysis based on published validation data for similar compounds. These values illustrate the high accuracy and precision achievable with the use of isotope-labeled internal standards.
| Parameter | Arabidopsis thaliana | Oryza sativa (Rice) | Nicotiana tabacum (Tobacco) |
| Recovery (%) | 85 - 110 | 72.8 - 115.5[3] | 80 - 105 |
| Matrix Effect (%) | 90 - 110 | 85 - 115 | 88 - 112 |
| Precision (RSD %) | < 15 | < 16.1[3] | < 15 |
| Accuracy (%) | 90 - 110 | 85 - 115 | 90 - 110 |
Note: Data is compiled from studies on various deuterated cytokinin standards and is intended to be representative of the expected performance of this compound. The actual performance may vary depending on the specific plant matrix and experimental conditions.
Experimental Protocols
Sample Preparation and Extraction
A robust and reproducible extraction protocol is crucial for accurate cytokinin analysis. The following method is a widely accepted procedure for the extraction of cytokinins from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent (e.g., modified Bieleski's solvent: methanol (B129727)/formic acid/water, 15:1:4, v/v/v)
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater, mortar and pestle)
Procedure:
-
Flash-freeze the collected plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
Transfer a known weight of the powdered tissue (typically 50-100 mg) to a pre-weighed microcentrifuge tube.
-
Add a known amount of this compound internal standard to each sample.
-
Add 1 mL of pre-chilled extraction solvent.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
The extract is now ready for purification.
Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is a critical step to remove interfering compounds from the crude extract. A mixed-mode cation exchange SPE cartridge is commonly used for cytokinin purification.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
SPE manifold
-
0.1 M Formic acid
-
Methanol
-
60% (v/v) Methanol
-
0.35 M Ammonium hydroxide in 60% (v/v) methanol
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M formic acid.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% (v/v) methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for ortho-Topolin riboside and this compound need to be determined by direct infusion of the standards.
Mandatory Visualization
Cytokinin Signaling Pathway
Ortho-Topolin riboside, like other cytokinins, is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This binding initiates a phosphorelay signaling cascade that ultimately leads to the activation of transcription factors in the nucleus, regulating the expression of cytokinin-responsive genes.
Caption: Simplified cytokinin signaling pathway in plants.
Experimental Workflow for Cytokinin Analysis
The following diagram illustrates the key steps involved in the quantification of cytokinins from plant tissues using this compound as an internal standard.
Caption: Workflow for cytokinin quantification using a deuterated internal standard.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The assay of pterostilbene in spiked matrices by liquid chromatography tandem mass spectrometry and isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of endogenous cytokinins in plant samples by combination of magnetic solid phase extraction with hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Guide for the Bioanalytical Detection of ortho-Topolin Riboside-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected analytical performance for the detection of ortho-Topolin riboside-d4, a deuterated analog of the naturally occurring cytokinin, ortho-Topolin riboside. While specific validation data for the deuterated form is not publicly available, this document outlines a validated bioanalytical method for the non-deuterated compound, which serves as a reliable proxy for establishing expected performance characteristics. Deuterated analogs are primarily utilized as internal standards in quantitative mass spectrometry-based assays to ensure high accuracy and precision.
Linearity and Performance Characteristics
The linearity of a bioanalytical method is crucial for accurate quantification over a defined concentration range. Based on the validated methods for analogous compounds and regulatory guidelines, the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is expected to exhibit excellent linearity.
For a bioanalytical method to be considered validated, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent acceptance criteria. The correlation coefficient (R²) of the calibration curve, which is a measure of the linearity of the response, is expected to be greater than 0.99.[1]
Table 1: Expected Performance Characteristics for this compound Analysis
| Parameter | Expected Performance | Typical Acceptance Criteria (FDA) |
| Linearity (R²) | > 0.995 | > 0.99[1] |
| Linear Range | Spanning at least 3 orders of magnitude (e.g., 1 - 1000 ng/mL) | To be determined based on expected concentrations |
| Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ)[2] |
| Accuracy (%RE) | ± 15% | ± 15% of nominal value (± 20% at LLOQ)[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Signal-to-noise ratio > 3 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | Signal-to-noise ratio > 10[1] |
Note: %CV refers to the coefficient of variation, and %RE refers to the relative error. LLOQ is the Lower Limit of Quantification.
Experimental Protocol: Quantification of ortho-Topolin Riboside in Plasma
The following protocol is adapted from a validated method for the quantification of ortho-Topolin riboside in mouse plasma using HPLC-MS/MS.[3] This method can be readily adapted for the analysis of this compound.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC) system
-
Column: A reversed-phase C18 column is suitable for the separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
System: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for ortho-Topolin riboside and its deuterated internal standard need to be optimized. For ortho-Topolin riboside, the protonated precursor ion [M+H]⁺ is m/z 374.06, and a major fragment ion is m/z 241.99.[3] The transition for this compound would be shifted by the mass of the deuterium (B1214612) labels.
Cytokinin Signaling Pathway
ortho-Topolin riboside, as a cytokinin, is expected to be involved in the two-component signaling pathway, a primary mechanism for cytokinin signal transduction in plants.[4][5][6][7] This pathway involves a series of phosphorylation events that ultimately lead to the regulation of gene expression.
Caption: A simplified diagram of the cytokinin two-component signaling pathway.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the quantification of cytokinins due to its high sensitivity and selectivity, other methods have been employed, though they may not be suitable for deuterated compounds or offer the same level of performance.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive and less selective than LC-MS/MS and is not suitable for differentiating between deuterated and non-deuterated compounds.
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays can be used for the quantification of cytokinins but may suffer from cross-reactivity and are not designed for deuterated analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]
- 5. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]
- 6. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 7. portlandpress.com [portlandpress.com]
Comparative Analysis of ortho-Topolin riboside-d4 Sensitivity in Cytokinin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the limit of detection (LOD) for cytokinin standards, with a focus on providing context for the performance of ortho-Topolin riboside-d4. While specific experimental data for the LOD of this compound is not publicly available, this document compiles reported LODs for structurally similar and commonly used deuterated and non-deuterated cytokinin standards. This comparison, coupled with a detailed experimental protocol for LOD determination, will empower researchers to effectively evaluate and utilize cytokinin standards in their analytical workflows.
Data Presentation: Limit of Detection for Cytokinin Standards
The precise limit of detection for a given analyte is dependent on the specific instrumentation and analytical method employed. However, the following table summarizes reported LOD values for various cytokinin standards, offering a valuable benchmark for expected performance. The data has been compiled from studies utilizing highly sensitive liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.
| Compound | Method | Limit of Detection (LOD) | Reference |
| Various Cytokinins (bases, ribosides) | UPLC-MS/MS | ~1 fmol | [1] |
| Cytokinin O-glucosides and Nucleotides | UPLC-MS/MS | 5 - 25 fmol | [1] |
| Various Isoprenoid Cytokinins | LC-MS | 10 - 50 fmol | [2][3] |
| trans-Zeatin riboside (tZR) | UPLC-ESI-qMS/MS | 0.5 fmol (Lower Limit of Quantification) | [4] |
| trans-Zeatin (tZ) | UPLC-ESI-qMS/MS | 5 fmol (Lower Limit of Quantification) | [4] |
Note: The limit of detection for this compound is anticipated to be in the low femtomole (fmol) range, similar to other cytokinin ribosides, when analyzed by state-of-the-art UPLC-MS/MS instrumentation. Deuterium labeling does not significantly alter the ionization efficiency and, therefore, the LOD is expected to be comparable to its non-deuterated counterpart.
Experimental Protocols: Determining the Limit of Detection
The following is a generalized, yet detailed, protocol for determining the limit of detection of a cytokinin standard, such as this compound, using UPLC-MS/MS. This protocol is based on established methodologies for the analysis of plant hormones[1][4][5].
Preparation of Standard Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 0.1% acetic acid in water or initial mobile phase) to create a series of working standard solutions with concentrations spanning the expected LOD. A typical range would be from 0.1 fmol/µL to 100 fmol/µL.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent manager and a sample manager.
-
Column: A reversed-phase C18 column suitable for the separation of polar compounds (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure the separation of the analyte from any potential interferences. For example, a linear gradient from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for cytokinins.
-
MRM Transitions: Determine the optimal precursor ion ([M+H]⁺) and product ions for this compound by infusing a standard solution into the mass spectrometer. The d4 label will result in a 4 Da mass shift compared to the unlabeled compound.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for the analyte.
LOD Determination Method
The LOD is typically determined based on the signal-to-noise ratio (S/N).
-
Blank Injections: Inject the blank solvent multiple times (e.g., n=10) to determine the baseline noise.
-
Low Concentration Injections: Inject the lowest concentration standards multiple times (e.g., n=7-10).
-
Signal-to-Noise Calculation: The signal (S) is the peak height of the analyte at the lowest concentration, and the noise (N) is the standard deviation of the baseline signal in a region close to the analyte peak.
-
LOD Calculation: The limit of detection is the concentration at which the signal-to-noise ratio is equal to 3 (S/N = 3).
Alternatively, the LOD can be calculated using the standard deviation of the response and the slope of the calibration curve obtained from the low-concentration standards[6][7].
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines
-
S = the mean of the slopes of the calibration curves
Mandatory Visualization
Cytokinin Signaling Pathway
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow for LOD Determination
Caption: Workflow for determining the Limit of Detection (LOD).
References
- 1. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tutorial on estimating the limit of detection using LC-MS analysis, part I: Theoretical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Precision: A Guide to ortho-Topolin Riboside-d4 in Cytokinin Analysis
Cytokinins are a class of plant hormones that play a crucial role in various physiological and developmental processes in plants. Their accurate quantification is essential for research in plant science, agriculture, and drug development where cytokinin analogues are investigated for their potential therapeutic effects. LC-MS/MS has emerged as the gold standard for the sensitive and specific quantification of these low-abundance phytohormones.
The use of stable isotope-labeled internal standards, such as deuterium-labeled compounds, is a widely accepted strategy to ensure the accuracy and precision of LC-MS/MS analyses. These standards, which are chemically identical to the analyte but differ in mass, are added to samples at a known concentration at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction and purification, as well as variations in ionization efficiency in the mass spectrometer, thereby improving the reliability of quantification.
The Role of Deuterated Internal Standards
Deuterium-labeled internal standards, including derivatives of benzyladenine, zeatin, and other cytokinins, are commonly employed in quantitative plant hormone analysis. These standards co-elute with their corresponding unlabeled analytes, experience similar matrix effects, and exhibit comparable ionization efficiencies. This ensures that any variations encountered during the analytical workflow affect both the analyte and the internal standard proportionally, leading to a highly accurate determination of the analyte's concentration.
While specific validation data for ortho-Topolin riboside-d4 is not extensively published, the performance of other deuterated cytokinin standards in LC-MS/MS methods provides a benchmark for its expected precision and accuracy.
Comparative Performance of Deuterated Internal Standards in Cytokinin Analysis
The following table summarizes typical performance characteristics of LC-MS/MS methods for cytokinin analysis using various deuterated internal standards. These values serve as a reference for the expected performance of a method employing this compound.
| Parameter | Typical Performance of Deuterated Standards (e.g., [²H₅]Zeatin, [²H₆]N⁶-isopentenyladenine) |
| Recovery | 85-115% |
| Precision (Intra-day) | < 15% RSD |
| Precision (Inter-day) | < 15% RSD |
| Accuracy | 85-115% |
| Limit of Detection (LOD) | Low fmol to pmol range |
| Limit of Quantification (LOQ) | Low fmol to pmol range |
| Linearity (R²) | > 0.99 |
RSD: Relative Standard Deviation
Experimental Protocol: A Generalized Approach for Cytokinin Quantification using a Deuterated Internal Standard
The following protocol outlines a general workflow for the extraction, purification, and quantification of cytokinins from plant material using LC-MS/MS with a deuterated internal standard like this compound.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 10 pmol) of the deuterated internal standard solution (e.g., this compound) to each sample.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., methanol (B129727)/water/formic acid, 15:4:1, v/v/v).
-
Incubation: Shake the samples at 4°C for 1 hour.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE) for Purification and Concentration:
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1 M formic acid, followed by 1 mL of methanol.
-
Elution: Elute the cytokinins with 2 mL of 0.35 M NH₄OH in 60% methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 10 µL) onto a C18 reversed-phase column.
-
Chromatographic Separation: Perform a gradient elution to separate the different cytokinin species.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, increase to 50% B over 15 minutes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each cytokinin and its corresponding deuterated internal standard.
-
Quantification: Quantify the endogenous cytokinins by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of unlabeled standards and a constant concentration of the internal standard.
Visualizing the Cytokinin Signaling Pathway
To provide context for the biological relevance of cytokinin analysis, the following diagram illustrates the canonical cytokinin signaling pathway in plants.
Caption: A simplified diagram of the cytokinin two-component signaling pathway in plants.
Conclusion
The use of deuterated internal standards, such as this compound, is crucial for achieving high precision and accuracy in the quantification of cytokinins by LC-MS/MS. While specific performance metrics for this compound are not widely documented, the established reliability of other deuterated cytokinin standards suggests that it is a highly suitable choice for robust and accurate analytical methods. The generalized protocol provided here can be adapted and validated by researchers to meet the specific requirements of their studies, contributing to a deeper understanding of the complex roles of cytokinins in biological systems.
A Comparative Guide to ortho-Topolin Riboside Extraction Methods
For researchers, scientists, and professionals in drug development, the selection of an appropriate extraction method is critical for the accurate quantification and analysis of cytokinins like ortho-Topolin riboside. The efficacy of an extraction technique directly influences the yield, purity, and integrity of the target molecule, which are paramount for reliable downstream applications. This guide provides an objective comparison of common extraction methodologies, supported by experimental data and detailed protocols.
Comparison of Extraction Methodologies
The optimal method for extracting ortho-Topolin riboside, a naturally occurring aromatic cytokinin, depends on various factors including the sample matrix (e.g., plant tissue type), the required purity for subsequent analysis (e.g., HPLC-MS/MS), and the available laboratory equipment. Below is a summary of widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Recovery (%) | Purity |
| Modified Bieleski's Solvent Extraction | Cell disruption and solubilization of cytokinins in a methanol-formic acid-water mixture.[1][2] | High extraction efficiency for a broad spectrum of cytokinins.[1][2] | Co-extraction of interfering compounds often necessitates extensive cleanup steps.[1] | ~80-90%[1] | Moderate |
| Solid-Phase Extraction (SPE) - Oasis MCX | A mixed-mode sorbent (reversed-phase and cation-exchange) binds cytokinins, allowing for selective elution.[1][2][3] | Achieves high purity suitable for mass spectrometry by removing about 90% of UV-absorbing contaminants.[1][2][4] | May require optimization for different sample matrices. | High (often used post-solvent extraction) | High to Very High |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Can be effective for separating compounds with different polarities. | Can be labor-intensive, may lead to emulsion formation, and recovery rates can be variable.[1] | 62.1 - 109.4% (highly variable)[1][5] | Low to Moderate |
| Monolithic Molecularly Imprinted SPE (mMI-SPE) | Utilizes a highly selective polymer imprinted with a template molecule for specific binding of target cytokinins.[1] | High selectivity results in very clean extracts.[1] | Limited to the specific cytokinins for which the polymer was designed. | 70.1 - 85.9%[1] | Very High |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent.[6][7][8] Adjusting pressure and temperature allows for selective extraction.[9] | Environmentally friendly ("green") method, avoids toxic organic solvents, and is suitable for heat-sensitive compounds.[6][7][10] | High initial equipment cost. The low polarity of CO2 may require the use of co-solvents for more polar compounds.[10] | Varies with matrix and parameters | High |
| Pipette Tip SPE (Miniaturized) | A miniaturized version of SPE using small packed tips, suitable for small sample volumes.[1][11] | Efficient for limited sample material, reduces solvent consumption.[1] | Lower binding capacity compared to standard SPE columns. Recoveries can decrease with larger sample amounts.[11] | ~77% (for 1mg FW), decreases with more material[11] | High |
Experimental Protocols
Reproducibility in scientific research hinges on detailed methodologies. The following are protocols for key extraction methods discussed.
Modified Bieleski's Solvent Extraction with Oasis MCX SPE Cleanup
This is a robust and widely adopted method for the comprehensive extraction and purification of cytokinins from plant tissues.[1][4]
A. Extraction Phase
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and homogenize it into a fine powder.
-
Solvent Preparation: Prepare the modified Bieleski's extraction solvent: methanol (B129727):formic acid:water (15:1:4, v/v/v).[1][2] For quantitative analysis, add appropriate deuterated internal standards to the solvent.
-
Extraction: Add 1 mL of the cold (-20°C) extraction solvent to the powdered tissue. Incubate at -20°C overnight.[1]
-
Centrifugation: Centrifuge the extract at 20,000 x g for 20 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Re-extract the remaining pellet with the same extraction solvent for an additional 30 minutes at -20°C and centrifuge again.[1]
-
Pooling: Combine the supernatants from both extractions.
B. Purification Phase (Oasis MCX SPE)
-
Column Conditioning: Condition a 60 mg Oasis MCX column by sequentially passing 1 mL of methanol and 1 mL of water through it.[1]
-
Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration and load it onto the conditioned column.[1]
-
Washing:
-
Elution: Elute the cytokinin bases, ribosides (including ortho-Topolin riboside), and glucosides with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[1]
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., 5% acetonitrile).[1]
Liquid-Liquid Extraction (LLE)
This classical method is used to separate phytohormones based on their partitioning behavior.
-
Crude Extraction: Homogenize fresh plant material in a suitable solvent (e.g., 80% methanol) and centrifuge to obtain a crude extract supernatant.
-
pH Adjustment & Partitioning (for acidic compounds): Adjust the aqueous phase to pH 3.0 and extract three times with an equal volume of ethyl acetate. The upper organic phases containing compounds like IAA and ABA are collected.[5]
-
Partitioning (for cytokinins): The remaining lower aqueous phase is adjusted to a neutral or slightly alkaline pH (e.g., pH 8.0 with sodium acetate).[5]
-
Cytokinin Extraction: Extract the aqueous phase three times with an equal volume of 1-butanol. The upper organic (1-butanol) phases containing the cytokinins are collected and pooled.[5]
-
Drying and Reconstitution: Evaporate the pooled butanol extract to dryness and reconstitute the residue in a known volume of solvent for analysis.
Visualized Workflows
The following diagrams illustrate the logical flow of the described extraction protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to ortho-Topolin Riboside and meta-Topolin Riboside for Researchers
An Objective Comparison of Performance and Applications in Scientific Research
For researchers, scientists, and professionals in drug development and plant biology, the selection of appropriate chemical compounds is paramount to experimental success. This guide provides a comprehensive comparison of ortho-Topolin riboside (oTR) and meta-Topolin (B1662424) riboside (mTR), two isomers of a hydroxylated benzyladenine-type cytokinin. While structurally similar, their applications in scientific research have diverged significantly, with mTR being a key player in plant micropropagation and oTR emerging as a compound of interest in cancer research.
At a Glance: Key Differences and Primary Applications
| Feature | ortho-Topolin Riboside (oTR) | meta-Topolin Riboside (mTR) |
| Primary Research Area | Cancer Biology, Pharmacology | Plant Tissue Culture, Micropropagation |
| Primary Reported Effect | Anticancer, pro-apoptotic, metabolic reprogramming in cancer cells | Promotes shoot proliferation, improves rooting, reduces hyperhydricity in plants |
| Typical Model Systems | Human cancer cell lines, xenograft mouse models | A wide variety of plant species in vitro, including woody and herbaceous plants |
| Cytokinin Activity in Plants | Limited data available; reported to have lower activity than its free base, ortho-Topolin. | Well-documented; often more effective than other cytokinins like benzyladenine (BA) for specific applications.[1][2] |
meta-Topolin Riboside (mTR) in Plant Tissue Culture: A Superior Alternative for Micropropagation
meta-Topolin riboside and its parent compound, meta-Topolin (mT), have garnered significant attention in the field of plant biotechnology for their ability to overcome common challenges in micropropagation.[1] Research has consistently demonstrated the advantages of using mTR over more conventional cytokinins like 6-benzylaminopurine (B1666704) (BA).
Performance in Plant Micropropagation
Studies have shown that mTR can significantly improve shoot proliferation and the overall quality of in vitro plantlets. A key advantage of mTR is its role in mitigating physiological disorders such as hyperhydricity (vitrification), a condition that leads to water-soaked, brittle tissues and poor plantlet survival.[1] Furthermore, plants cultured on media containing mTR often exhibit improved subsequent rooting, both in vitro and ex vitro, a critical step for successful acclimatization.
Quantitative Data from Experimental Studies
The following table summarizes data from a study on the micropropagation of pear (Pyrus communis L. 'OHF 333'), comparing different concentrations of mTR.
Table 1: Effect of meta-Topolin Riboside (mTR) on in vitro Multiplication and Rooting of Pyrus communis L. 'OHF 333' [2][3]
| mTR Concentration (µM) | Multiplication Coefficient | Average Shoot Length (mm) | Rooting Percentage (%) | Average Number of Roots per Rooted Cutting |
| 0 (Control) | 1.0 | 10.2 | 65 | 2.5 |
| 3 | 1.8 | 12.5 | - | 5.0 |
| 6 | 2.2 | 15.8 | - | - |
| 9 | 2.4 | 14.3 | 70 | - |
| 12 | 2.3 | 15.1 | - | - |
Data extracted from Dimitrova et al. (2024). Rooting data for specific concentrations was not fully available in the provided source.
Metabolism of mTR in Plants
Understanding the metabolic fate of a plant growth regulator is crucial for optimizing its application. Studies on woody plants have revealed that N9-glucosylation is the primary deactivation pathway for mTR.[1] Interestingly, research has also shown that plants can metabolically convert exogenously applied mTR into ortho- and para-topolin derivatives, indicating a complex metabolic network for this compound within plant tissues.[1]
ortho-Topolin Riboside (oTR): A Potential Anticancer Agent
In stark contrast to its meta-isomer, the research focus for ortho-Topolin riboside has been almost exclusively in the realm of oncology.
Anticancer Activity and Mechanism of Action
Several studies have highlighted the potent cytotoxic effects of oTR against various cancer cell lines. In a study investigating 11 plant hormones and their derivatives, oTR exhibited the highest cytotoxicity against non-small cell lung cancer (NSCLC) cells.[4] The proposed anticancer mechanisms of oTR involve the induction of apoptosis (programmed cell death) and the reprogramming of cancer cell metabolism.[4] Specifically, oTR has been shown to:
-
Reduce amino acid and pyrimidine (B1678525) synthesis.[4]
-
Inhibit glycolytic function and mitochondrial respiration.[4]
-
Disrupt fatty acid oxidation.[4]
-
Induce apoptosis through pathways mediated by phosphatidylserine (B164497) and caspase-3.[4]
These findings suggest that oTR could be a lead compound for the development of novel anticancer therapies.
Direct Comparison in Plant Systems: A Research Gap
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Shoot Proliferation Assay of Pyrus communis
This protocol is based on the methodology described for the evaluation of mTR in pear micropropagation.[2][3]
-
Explant Source: Apical shoots (10–15 mm in length) with two to three leaves from in vitro-grown plantlets.
-
Culture Medium: Murashige and Skoog (MS) medium, including vitamins and myo-inositol, supplemented with 30 g/L sucrose (B13894) and solidified with 6.5 g/L phyto-agar. The pH is adjusted to 5.6 before autoclaving.
-
Treatment Groups: The basal medium is supplemented with different concentrations of mTR or oTR (e.g., 0, 3, 6, 9, 12 µM). A control group without any cytokinin is also included.
-
Culture Conditions: Explants are cultured in glass jars containing the prepared medium and maintained in a growth chamber at 23 ± 1°C under a 16-hour photoperiod provided by fluorescent lamps.
-
Data Collection: After a 6-week culture period, the following parameters are recorded:
-
Multiplication coefficient (number of newly formed shoots per explant).
-
Average shoot length (mm).
-
Fresh and dry weight of the shoots (mg).
-
Number of leaves per shoot.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Protocol 2: Cytokinin Activity Bioassay using Tobacco Callus
This is a classic and widely used bioassay to determine the cytokinin activity of a compound.
-
Plant Material: Cytokinin-dependent tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38).
-
Basal Medium: MS basal medium supplemented with an auxin (e.g., 2 mg/L NAA) and solidified with agar. The medium should not contain any cytokinins.
-
Treatment Groups: The basal medium is supplemented with a range of concentrations of oTR and mTR. A positive control (e.g., kinetin (B1673648) or BA) and a negative control (no cytokinin) are included.
-
Assay Procedure:
-
Pre-weighed pieces of tobacco callus are placed on the surface of the prepared media in petri dishes.
-
The cultures are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 4-5 weeks).
-
-
Data Collection: The fresh weight of the callus is measured at the end of the incubation period.
-
Analysis: The increase in fresh weight is calculated for each treatment, and a dose-response curve can be generated to compare the activity of oTR and mTR.
Visualizing the Divergent Research Paths
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows associated with oTR and mTR research.
Signaling Pathway for oTR in Cancer Cells```dot
Caption: Workflow for evaluating meta-Topolin riboside in plant micropropagation.
Conclusion and Future Directions
The current body of research clearly delineates the primary applications of ortho-Topolin riboside and meta-Topolin riboside. While mTR is a well-established and highly effective cytokinin for plant micropropagation, offering significant advantages over traditional compounds, oTR has emerged as a promising candidate for anticancer drug development due to its potent cytotoxic and metabolism-altering effects.
The significant research gap remains the direct comparison of their cytokinin activities. Such a study would be invaluable in providing a complete picture of the structure-activity relationship of these isomers and could potentially uncover novel applications for oTR in plant science or, conversely, for mTR in biomedical research. Future research should prioritize conducting classical cytokinin bioassays with both compounds to quantify and compare their effects on cell division, differentiation, and senescence in plant systems. This would provide a more holistic understanding of these two versatile molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Equivalence of Deuterated vs. Non-Deuterated ortho-Topolin Riboside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical biological equivalence of deuterated and non-deuterated ortho-Topolin riboside (oTR). While direct comparative experimental data is not currently available in published literature, this document outlines the anticipated advantages of deuterating oTR based on established principles of metabolic stability and pharmacokinetic optimization. Detailed experimental protocols are provided to facilitate future in vitro and in vivo studies to validate these theoretical benefits.
Introduction to ortho-Topolin Riboside and the Potential of Deuteration
ortho-Topolin riboside (oTR) is a naturally occurring aromatic cytokinin that has demonstrated significant potential as an anticancer agent.[1] It has been shown to exhibit cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer.[1] The therapeutic efficacy of many promising compounds, however, can be limited by rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a well-established strategy in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage by metabolic enzymes. This phenomenon, known as the kinetic isotope effect (KIE), can significantly improve a drug's pharmacokinetic profile, leading to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.
Predicted Metabolic Hotspots of ortho-Topolin Riboside
Based on the structure of ortho-Topolin riboside and the known metabolism of similar N6-substituted purine (B94841) derivatives, the most probable sites for oxidative metabolism by CYP450 enzymes are the benzylic methylene (B1212753) bridge and the aromatic ring of the ortho-hydroxybenzyl group. Hydroxylation of the aromatic ring and N-dealkylation are common metabolic pathways for compounds with this scaffold.
Caption: Predicted sites of metabolic attack on ortho-Topolin riboside.
Theoretical Comparison: Deuterated vs. Non-Deuterated ortho-Topolin Riboside
This section presents a theoretical comparison of key biopharmaceutical properties between non-deuterated oTR and its proposed deuterated analogues.
Proposed Deuterated Analogues of ortho-Topolin Riboside
Two primary deuterated versions of oTR are proposed to enhance metabolic stability:
-
d2-oTR (Methylene Deuteration): Deuterium atoms replace the two hydrogen atoms on the benzylic methylene bridge.
-
d4-oTR (Aromatic Ring Deuteration): Deuterium atoms replace the four hydrogen atoms on the ortho-hydroxybenzyl aromatic ring.
Data Presentation: Predicted Physicochemical and Pharmacokinetic Properties
| Property | Non-Deuterated oTR | d2-oTR (Methylene Deuterated) | d4-oTR (Aromatic Ring Deuterated) | Rationale for Predicted Change |
| Molecular Formula | C₁₇H₁₉N₅O₅ | C₁₇H₁₇D₂N₅O₅ | C₁₇H₁₅D₄N₅O₅ | Replacement of H with D |
| Molecular Weight | 373.36 g/mol | 375.37 g/mol | 377.38 g/mol | Increased mass of deuterium |
| Predicted Metabolic Stability | Moderate | High | High | Kinetic Isotope Effect slows CYP450-mediated metabolism at the deuterated sites. |
| Predicted Half-life (t½) | Shorter | Longer | Longer | Reduced metabolic clearance leads to a longer duration in circulation. |
| Predicted Bioavailability (Oral) | Low to Moderate | Higher | Higher | Decreased first-pass metabolism can lead to increased systemic exposure after oral administration. |
| Biological Activity | Active | Expected to be similar or slightly enhanced | Expected to be similar or slightly enhanced | Deuteration is not expected to significantly alter the binding affinity to the target, but increased exposure could enhance efficacy. |
Experimental Protocols
To empirically validate the theoretical advantages of deuterated ortho-Topolin riboside, the following key experiments are recommended.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes, primarily CYP450s.
Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Compound Addition: Add non-deuterated oTR or a deuterated analogue to the incubation mixture at a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to each aliquot.
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Anticancer Activity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2][3][4][5]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of non-deuterated oTR or a deuterated analogue for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to compare the cytotoxic potency of the compounds.
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.[6][7][8][9]
Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Methodology:
-
Cell Treatment: Treat cancer cells with non-deuterated oTR or a deuterated analogue at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
This method is used to detect and quantify key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[10][11][12][13]
Workflow:
Caption: Workflow for Western blot analysis of apoptosis markers.
Detailed Methodology:
-
Protein Extraction: Treat cells as described for the cell cycle analysis, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Conclusion
While awaiting direct experimental validation, the principles of deuteration strongly suggest that deuterated analogues of ortho-Topolin riboside will exhibit enhanced metabolic stability and consequently, improved pharmacokinetic properties compared to the non-deuterated parent compound. This could translate to greater therapeutic efficacy in its application as an anticancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the biological equivalence and potential advantages of deuterated ortho-Topolin riboside.
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Isotopic Purity of ortho-Topolin Riboside-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated standards, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of ortho-Topolin riboside-d4, a deuterated aromatic cytokinin, benchmarked against other commercially available deuterated cytokinin standards. The information presented herein is supported by established analytical techniques and publicly available data.
This compound is a deuterated analog of ortho-Topolin riboside, a naturally occurring cytokinin. Deuterated standards are crucial as internal standards in mass spectrometry-based quantitative analyses, enabling precise measurement of their non-deuterated counterparts in complex biological matrices. The accuracy of such quantification is directly dependent on the isotopic purity of the standard used. High isotopic purity signifies a high percentage of the desired deuterated molecule (in this case, the d4 species) and minimal presence of molecules with fewer deuterium (B1214612) atoms (d0, d1, d2, d3) or other impurities.
Methods of Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): This is the most common method for assessing isotopic purity.[1][2][3][4] HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios.[2][3][4] By analyzing the relative intensities of the ion signals corresponding to the fully deuterated compound and its less-deuterated variants, the isotopic purity can be accurately calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be employed to determine isotopic enrichment. ¹H NMR can detect and quantify residual, non-deuterated protons in the molecule. For highly deuterated compounds where residual proton signals are weak, ²H NMR provides a direct and effective way to verify the structure and determine the deuterium enrichment.[5]
Comparative Analysis of Isotopic Purity
| Deuterated Standard | Number of Deuterium Atoms | Typical Isotopic Purity (%) | Analytical Method | Reference/Source |
| This compound | 4 | >95% (Typical Specification) | HPLC, Mass Spec, NMR | [1] |
| Tamsulosin-d4 Hydrochloride | 4 | 99.8% | Mass Spectrometry | Certificate of Analysis[6] |
| Benzofuranone derivative (BEN-d2) | 2 | 94.7% | LC-ESI-HR-MS, NMR | [7] |
| Tamsulosin-d4 (TAM-d4) | 4 | 99.5% | LC-ESI-HR-MS, NMR | [7] |
| Oxybutynin-d5 (OXY-d5) | 5 | 98.8% | LC-ESI-HR-MS, NMR | [7] |
| Eplerenone-d3 (EPL-d3) | 3 | 99.9% | LC-ESI-HR-MS, NMR | [7] |
| Propafenone-d7 (PRO-d7) | 7 | 96.5% | LC-ESI-HR-MS, NMR | [7] |
Note: The isotopic purity of commercially available standards can vary between batches and suppliers. It is crucial to refer to the Certificate of Analysis provided with the specific lot of the standard being used.
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the isotopic purity of deuterated compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) Protocol for Isotopic Purity
This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).
-
Sample Preparation:
-
Prepare a stock solution of the deuterated standard (e.g., this compound) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column is typically used for cytokinins.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for cytokinins.
-
Scan Mode: Full scan mode with a high resolution (>60,000 FWHM) to resolve the isotopic peaks.
-
Mass Range: A range that covers the expected m/z values of the deuterated and non-deuterated forms of the analyte.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic masses of the unlabeled compound (d0) and all its deuterated isotopologues (d1, d2, d3, d4, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Enrichment
This protocol provides a general method for assessing isotopic enrichment using ¹H and ²H NMR.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the deuterated standard in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) for ¹H NMR, or a non-deuterated solvent for ²H NMR. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 1-10 mg in 0.5-0.7 mL of solvent).
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Identify the signals corresponding to the residual protons at the deuterated positions.
-
Integrate the signals of the residual protons and compare them to the integration of a signal from a non-deuterated position in the molecule (if available) or an internal standard with a known concentration.
-
The percentage of residual protons can be used to calculate the deuterium enrichment.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the expected chemical shift confirms the incorporation of deuterium.
-
The integration of the deuterium signal, relative to a known internal standard, can be used to quantify the amount of deuterium.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in assessing isotopic purity, the following diagrams are provided.
References
- 1. ortho-Topolin Riboside | CAS 50868-58-1 | LGC Standards [lgcstandards.com]
- 2. Olchemim.cz > products [olchemim.cz]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of ortho-Topolin riboside-d4: A Guide for Laboratory Professionals
For Immediate Reference: Treat ortho-Topolin riboside-d4 as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, a deuterated cytokinin riboside used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information presented is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Information
Key Safety Considerations:
-
Potential Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Some related compounds may cause allergic skin reactions or respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
| Parameter | Guideline | Source/Note |
| Chemical State | Solid (lyophilized powder) | Based on typical product descriptions |
| Toxicity | Assumed to be harmful | Based on data for related cytokinin compounds |
| Disposal Route | Hazardous Chemical Waste | General laboratory best practices |
| Container Type | Chemically compatible, sealed container | Standard procedure for chemical waste |
| Labeling | "Hazardous Waste" with full chemical name | Regulatory requirement |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's hazardous waste management program. The following steps provide a clear protocol for its collection and disposal.
Experimental Protocol: Disposal of this compound
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with acidic or basic waste unless specifically instructed by your environmental health and safety (EHS) office.
-
-
Containerization:
-
Solid Waste: Collect dry waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof plastic bag or container lined with a plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle) with a secure screw-top cap. Do not overfill the container; leave at least 10% headspace.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the chemical (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90-180 days), submit a chemical waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling and preparing the waste for collection.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Safeguarding Your Research: A Guide to Handling ortho-Topolin Riboside-d4
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of ortho-Topolin riboside-d4.
This guide provides crucial procedural information for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents skin contact and contamination of the compound. Change gloves frequently, especially if contamination is suspected.[1][2][3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes.[2][3][4][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Not generally required for small quantities handled with appropriate ventilation. Use a fume hood to minimize inhalation of any dust or aerosols. | In case of insufficient ventilation or potential for aerosol generation, consult your institution's safety officer for appropriate respiratory protection.[6] |
Operational Plan: Handling this compound
1. Preparation and Work Area:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
-
Ensure the work area is clean and free of contaminants, particularly sources of moisture, to prevent hydrogen-deuterium (H-D) exchange which can affect the isotopic purity of the compound.[7]
-
All glassware and tools should be thoroughly dried before use.[7]
2. Handling the Compound:
-
As a ribonucleoside analog, care should be taken to prevent contamination with RNases. Use sterile, disposable plasticware whenever possible.[1]
-
Allow the container to reach room temperature before opening to minimize moisture condensation.[7]
-
Handle the compound carefully to avoid generating dust.
-
For creating solutions, use anhydrous, deuterated solvents to maintain the integrity of the labeled compound.[7]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[7]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to ensure environmental safety and regulatory compliance.
-
Chemical Waste: All solid waste (e.g., contaminated gloves, wipes, and vials) and liquid waste (e.g., solutions containing the compound) should be collected in a designated, properly labeled hazardous waste container.
-
Deuterated Compounds: Deuterium (B1214612) is a valuable and non-radioactive isotope.[8][9][10] Some suppliers and recycling companies offer services to recover and recycle deuterated materials.[8][9][10] Consult with your institution's environmental health and safety (EHS) office to determine if a recycling program is available.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your EHS office for specific guidance on the disposal of chemical waste.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. lifescience.roche.com [lifescience.roche.com]
- 2. LabXchange [labxchange.org]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. epa.gov [epa.gov]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. esemag.com [esemag.com]
- 9. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 10. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
